(2,6-Dichlorophenyl)hydrazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 512286. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2,6-dichlorophenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2/c7-4-2-1-3-5(8)6(4)10-9/h1-3,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDTWYHVEGJBGPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20163762 | |
| Record name | (2,6-Dichlorophenyl)hydrazine | |
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Molecular Weight |
177.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14763-24-7 | |
| Record name | (2,6-Dichlorophenyl)hydrazine | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | (2,6-Dichlorophenyl)hydrazine | |
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| Record name | 14763-24-7 | |
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| Record name | (2,6-Dichlorophenyl)hydrazine | |
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| Record name | (2,6-dichlorophenyl)hydrazine | |
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| Record name | (2,6-DICHLOROPHENYL)HYDRAZINE | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(2,6-Dichlorophenyl)hydrazine: A Comprehensive Technical Guide for Synthetic and Medicinal Chemistry
Introduction: The Strategic Importance of Steric Hindrance and Electronic Effects
(2,6-Dichlorophenyl)hydrazine, often supplied as its more stable hydrochloride salt, is a highly valuable substituted arylhydrazine in the fine chemical and pharmaceutical industries. Its utility stems not merely from the reactive hydrazine moiety, but from the profound influence of the vicinal chlorine atoms on the phenyl ring. These ortho-substituents exert significant steric and electronic effects that modulate the reactivity of the hydrazine group and influence the properties of the resulting heterocyclic products. The electron-withdrawing nature of the chlorine atoms decreases the nucleophilicity of the hydrazine compared to its unsubstituted counterpart, a factor that must be considered in reaction kinetics. Simultaneously, the steric bulk of the chlorine atoms can direct the regioselectivity of cyclization reactions, offering a powerful tool for synthetic chemists to construct complex molecular architectures with high precision.
This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its core applications in the construction of key heterocyclic scaffolds, such as indoles and pyrazoles. The protocols and insights provided are designed for researchers, scientists, and drug development professionals, emphasizing not just the "how" but the critical "why" behind the methodological choices.
Molecular Structure and Physicochemical Properties
The foundational knowledge of a reagent begins with its structure and physical characteristics. This compound is an aromatic compound characterized by a hydrazine group (-NHNH₂) attached to a benzene ring substituted with two chlorine atoms at the 2 and 6 positions. It is most commonly handled as the hydrochloride salt to improve its stability and shelf-life.
Table 1: Physicochemical and Identification Properties of this compound and its Hydrochloride Salt
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | 2,6-Dichlorophenylhydrazine | [2] |
| CAS Number | 14763-24-7 (Free Base) | [1] |
| Molecular Formula | C₆H₆Cl₂N₂ (Free Base) | [1] |
| Molecular Weight | 177.03 g/mol (Free Base) | [1] |
| Appearance | White to pale cream or pale yellow powder (Hydrochloride Salt) | [3][4] |
| IUPAC Name (Salt) | This compound;hydrochloride | [2] |
| CAS Number (Salt) | 50709-36-9 | [3] |
| Molecular Formula (Salt) | C₆H₇Cl₃N₂ | [1][2] |
| Molecular Weight (Salt) | 213.49 g/mol | [3] |
| Melting Point (Salt) | 225 °C (decomposition) | [3] |
Synthesis of this compound Hydrochloride
The most established and reliable method for synthesizing arylhydrazines is the reduction of a corresponding diazonium salt, which is in turn generated from the parent aniline. This multi-step process is a cornerstone of industrial and laboratory organic synthesis.
Synthesis Workflow Overview
The conversion of 2,6-dichloroaniline to this compound hydrochloride proceeds via a two-step sequence: diazotization of the aniline followed by reduction of the resulting diazonium salt.
Caption: Workflow for the synthesis of this compound HCl.
Detailed Experimental Protocol
This protocol is a self-validating system. The success of the initial diazotization is critical; a failure to maintain low temperatures will lead to decomposition of the diazonium salt and significantly reduced yields. The endpoint of the reduction is also crucial and can be monitored by the disappearance of the characteristic color of the diazonium salt coupling with a test reagent (e.g., 2-naphthol).
Materials:
-
2,6-Dichloroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O)
-
Deionized Water
-
Ice
Procedure:
-
Diazotization: a. In a three-necked flask equipped with a mechanical stirrer and a thermometer, prepare a solution of 2,6-dichloroaniline (1 equiv.) in concentrated HCl and water. Cool the mixture to 0-5 °C in an ice-salt bath. Causality: The aniline must be fully protonated to form the aniline hydrochloride, and the low temperature is essential to prevent the highly unstable diazonium salt from decomposing. b. Prepare a solution of sodium nitrite (1.05 equiv.) in cold deionized water. c. Add the sodium nitrite solution dropwise to the stirred aniline hydrochloride suspension, ensuring the temperature does not rise above 5 °C. Causality: A slow, controlled addition prevents localized heating and runaway decomposition of the diazonium salt. d. Stir the resulting solution at 0-5 °C for an additional 30 minutes after the addition is complete. The formation of the diazonium salt is now complete.
-
Reduction: a. In a separate, larger beaker, prepare a solution of stannous chloride dihydrate (3-4 equiv.) in concentrated HCl. Cool this solution in an ice bath. Causality: Stannous chloride is the reducing agent. Using a significant excess ensures the complete conversion of the diazonium salt. b. Slowly and carefully add the cold diazonium salt solution from Step 1d to the cold, stirred stannous chloride solution. A precipitate of the hydrazine hydrochloride salt will begin to form. Maintain the temperature below 10 °C throughout the addition. c. After the addition is complete, allow the mixture to stir for 1-2 hours as it slowly warms to room temperature. d. Collect the precipitated solid by vacuum filtration. e. Wash the filter cake with a small amount of cold water, followed by a cold, non-polar solvent like hexane to aid in drying. f. Dry the product under vacuum to yield this compound hydrochloride as a crystalline solid.
Core Reactivity and Synthetic Applications
This compound is a key building block for nitrogen-containing heterocycles. Its two primary applications are the Fischer indole synthesis and the Knorr pyrazole synthesis.
The Fischer Indole Synthesis
The Fischer indole synthesis is a classic acid-catalyzed reaction that produces an indole from an arylhydrazine and a ketone or aldehyde.[5] The reaction proceeds through a hydrazone intermediate, which undergoes a[6][6]-sigmatropic rearrangement.
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Prepared for Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to (2,6-Dichlorophenyl)hydrazine (CAS: 50709-36-9)
This document provides a comprehensive technical overview of this compound, primarily available as its hydrochloride salt (CAS No. 50709-36-9). As a pivotal intermediate in synthetic organic chemistry, this compound serves as a critical building block for various complex molecules. This guide delves into its chemical properties, synthesis, analytical characterization, key applications, and essential safety protocols, offering field-proven insights for its effective use in a laboratory and developmental setting.
Core Compound Identity and Properties
This compound is an aromatic hydrazine derivative characterized by a phenyl ring substituted with two chlorine atoms at positions 2 and 6, and a hydrazine group at position 1. Due to the basicity of the hydrazine moiety, it is most commonly supplied and utilized as a more stable hydrochloride salt, which appears as a white to light yellow crystalline powder.[1][2] This form enhances its shelf-life and handling characteristics.
The strategic placement of the chlorine atoms ortho to the hydrazine group imparts specific steric and electronic properties that are crucial for its reactivity and the stability of its downstream products.
Physicochemical and Spectroscopic Data
The fundamental properties of this compound hydrochloride are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 50709-36-9 | [3] |
| Molecular Formula | C₆H₇Cl₃N₂ | [1][3] |
| Molecular Weight | 213.49 g/mol | [4][5] |
| Appearance | White to light yellow/orange powder or crystals | [1][2] |
| Melting Point | 225 °C (decomposes) | [1][5][6] |
| IUPAC Name | This compound;hydrochloride | [3] |
| InChI Key | CQNIYLLTIOPFCJ-UHFFFAOYSA-N | [3][5] |
| Storage | Keep in a dark place, sealed in dry, room temperature | [1] |
Synthesis and Purification
The most prevalent laboratory and industrial synthesis of this compound hydrochloride begins with the readily available precursor, 2,6-dichloroaniline. The process involves a classical diazotization reaction followed by a controlled reduction.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound HCl.
Expert Rationale and Protocol
The choice of a two-step, one-pot synthesis is driven by efficiency and the instability of the intermediate diazonium salt.
-
Causality of Low Temperature: The initial diazotization reaction is highly exothermic. Maintaining a temperature of -15 °C to 0°C is critical to prevent the decomposition of the thermally labile diazonium salt, which would otherwise lead to undesired side products and reduced yield.[1]
-
Mechanism of Reduction: Stannous chloride (SnCl₂) is a mild and effective reducing agent for converting the diazonium salt to the corresponding hydrazine. The reaction proceeds in a strong acid medium (concentrated HCl) which also facilitates the immediate precipitation of the product as its hydrochloride salt, driving the reaction to completion and simplifying isolation.
Detailed Experimental Protocol
This protocol is a synthesized representation of standard procedures and should be performed by qualified personnel with appropriate safety measures.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2,6-dichloroaniline (10.0 g, 61.72 mmol) in an appropriate amount of concentrated hydrochloric acid.[1] Cool the resulting solution to -15 °C using an acetone/dry ice bath.
-
Diazotization: Dissolve sodium nitrite (5.11 g, 74.00 mmol) in water and add it dropwise to the aniline solution, ensuring the internal temperature does not rise above -10 °C. Stir the mixture for 15-30 minutes at this temperature.[1]
-
Reduction: In a separate beaker, prepare a solution of stannous chloride (e.g., 1.7 g, 7.5 mmol per 3 mmol of aniline, scaled accordingly) in concentrated HCl.[7] Add this reducing solution dropwise to the cold diazonium salt suspension. A precipitate will begin to form.
-
Reaction Completion & Isolation: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 1 hour.[7]
-
Purification: Collect the precipitate by vacuum filtration. Wash the filter cake with a small amount of cold hydrochloric acid solution to remove any unreacted starting materials or soluble impurities.[7]
-
Drying: Dry the collected solid under vacuum to yield this compound hydrochloride. The product is typically used without further purification.[7]
Applications in Pharmaceutical and Chemical Synthesis
This compound is a valuable synthon, primarily for constructing nitrogen-containing heterocyclic compounds. Its most well-documented use is in the synthesis of pyrazole derivatives, which are common scaffolds in medicinal chemistry.
Case Study: Synthesis of Pyrazole Derivatives
A key application involves the reaction of this compound with 1,3-dicarbonyl compounds or their equivalents to form substituted pyrazoles via condensation reactions. This is exemplified by its use in preparing 1-(2,6-dichlorophenyl)-4-methyl-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid, ethyl ester.[1][4][5]
Reaction Pathway Diagram
Caption: Knorr-type pyrazole synthesis using this compound.
The reaction mechanism involves an initial nucleophilic attack by the hydrazine onto one of the carbonyl groups, followed by an intramolecular condensation and dehydration to form the stable aromatic pyrazole ring. The steric hindrance from the two ortho-chlorine atoms can influence the regioselectivity of the initial attack and the overall reaction kinetics.
Analytical Characterization and Quality Control
Ensuring the purity and identity of this compound is paramount for its successful use in synthesis. A combination of chromatographic and spectroscopic techniques is employed.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a standard method to assess purity, with typical assays requiring >98.0%. This technique is effective for separating the target compound from starting materials or side products.[8]
-
Spectroscopy: Spectroscopic analysis provides definitive structural confirmation.
Representative Spectroscopic Data
| Technique | Observed Data | Interpretation |
| ¹H NMR (DMSO-d₆) | δ 7.18-7.28 (m, 1H), 7.39-7.52 (m, 2H), 10.30 (br s, 3H) | The multiplets between 7.18-7.52 ppm correspond to the three protons on the dichlorophenyl ring. The broad singlet at 10.30 ppm is characteristic of the three acidic protons of the hydrazinium (-NHNH₃⁺) group.[1] |
| Mass Spec. (MS) | m/z: 176.90 [M]⁺ | This corresponds to the mass of the free base, this compound (C₆H₆Cl₂N₂), confirming the core molecular structure. The characteristic isotopic pattern for two chlorine atoms would also be present.[1][9] |
Safety, Handling, and Storage
This compound hydrochloride is a hazardous substance and requires strict safety protocols.
GHS Hazard Classification
-
-
H301: Toxic if swallowed.
-
H312 + H332: Harmful in contact with skin or if inhaled.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10]
-
Personal Protective Equipment: [4][10]
-
Eye/Face Protection: Wear chemical safety goggles (EN 166) and/or a face shield.
-
Hand Protection: Wear chemically resistant protective gloves (e.g., nitrile).
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin exposure.
-
Respiratory Protection: For operations that may generate dust, use a P2 (EN 143) or N95 (US) respirator cartridge.
-
Storage and Disposal
-
Storage: Store in a tightly sealed container in a dry, cool, and dark place away from incompatible materials.[1]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. Do not allow the chemical to enter the environment.[10]
Conclusion
This compound (CAS 50709-36-9) is a specialized chemical intermediate with significant utility in the synthesis of heterocyclic compounds, particularly pyrazoles. Its synthesis from 2,6-dichloroaniline is a well-established process. Due to its toxic and irritant properties, adherence to stringent safety protocols during handling, storage, and disposal is mandatory. A thorough understanding of its properties and reactivity, as detailed in this guide, is essential for its safe and effective application in research and development.
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green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method . RASĀYAN Journal of Chemistry. [Link]
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what is (2,6-Dichlorophenyl)hydrazine used for in organic chemistry
An In-depth Technical Guide: The Synthetic Utility of (2,6-Dichlorophenyl)hydrazine in Modern Organic Chemistry
Introduction: A Cornerstone Reagent for Heterocyclic Synthesis
This compound, most commonly utilized as its hydrochloride salt, stands as a pivotal building block in the arsenal of the modern organic chemist. Its true value is realized in its capacity to serve as a robust precursor for a variety of nitrogen-containing heterocyclic scaffolds, which are foundational structures in numerous pharmaceutically active compounds.[1] The strategic placement of chlorine atoms at the 2- and 6-positions of the phenyl ring is not a trivial feature; these substituents exert profound stereoelectronic effects that can influence reaction regioselectivity, modulate the pharmacokinetic properties of the final molecule, and enhance binding interactions with biological targets.[1][2]
This guide offers a detailed exploration of the primary applications of this compound, delving into the mechanistic underpinnings of the key reactions it facilitates, providing field-proven experimental protocols, and highlighting its significance in the landscape of drug discovery and development.
| Chemical and Physical Properties | |
| IUPAC Name | This compound;hydrochloride[3] |
| Synonyms | 2,6-Dichlorophenylhydrazine HCl |
| CAS Number | 50709-36-9[3][4][5] |
| Molecular Formula | C₆H₆Cl₂N₂ · HCl[4][5] |
| Molecular Weight | 213.49 g/mol [4][5] |
| Appearance | White to pale cream or pale yellow powder[6] |
| Melting Point | 225 °C (decomposition)[4][5] |
Chapter 1: The Fischer Indole Synthesis: A Classic Route to a Privileged Scaffold
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most reliable and versatile methods for constructing the indole nucleus.[7] this compound serves as an exemplary substituted hydrazine for this powerful transformation.
Mechanistic Underpinnings
The reaction proceeds through a fascinating cascade of acid-catalyzed transformations. The generally accepted mechanism involves the initial condensation of this compound with an aldehyde or ketone to form a hydrazone.[8] This intermediate then tautomerizes to its more reactive enamine form. The crucial step is a[9][9]-sigmatropic rearrangement of the protonated enamine, which forges the key C-C bond and transiently disrupts the aromaticity of the phenyl ring to form a di-imine intermediate.[7][8] Subsequent intramolecular cyclization yields an aminal, which readily eliminates a molecule of ammonia under the acidic conditions to re-aromatize and furnish the final indole product.[7]
Caption: Figure 1: Mechanism of the Fischer Indole Synthesis.
The Strategic Role of 2,6-Dichloro Substitution
The presence of the ortho-chloro substituents has been ingeniously exploited in mechanistic studies. These bulky groups can sterically hinder the final aromatization step, allowing for the isolation and characterization of key intermediates like the dienone-imine, which would otherwise be transient.[2] This provides direct evidence for the proposed reaction pathway. In a synthetic context, these substituents become an integral part of the final molecule, where they can significantly improve metabolic stability and act as key binding elements in drug-receptor interactions.[1]
Experimental Protocol: Synthesis of 8-Chloro-1,2,3,4-tetrahydrocarbazole
This protocol describes the synthesis of a tetrahydrocarbazole derivative, a common outcome when using cyclic ketones like cyclohexanone in the Fischer synthesis. The use of the hydrochloride salt is often preferred as it improves the stability of the hydrazine and the yields of the reaction.[2]
Materials:
-
This compound hydrochloride
-
Cyclohexanone
-
Glacial Acetic Acid (Solvent and Catalyst)
-
Ethanol
-
Deionized Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend this compound hydrochloride (1.0 eq) in glacial acetic acid.
-
Addition of Ketone: Add cyclohexanone (1.1 eq) to the suspension at room temperature.
-
Reflux: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker of ice water with stirring.
-
Precipitation and Filtration: A solid precipitate will form. Collect the crude product by vacuum filtration and wash the filter cake thoroughly with water to remove residual acetic acid.
-
Purification: Recrystallize the crude solid from an appropriate solvent system, such as ethanol/water, to yield the purified tetrahydrocarbazole product.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Caption: Figure 2: Experimental Workflow for Fischer Indole Synthesis.
Chapter 2: Pyrazole Synthesis via Cyclocondensation
Beyond indoles, this compound is a premier reagent for synthesizing substituted pyrazoles, a class of five-membered heterocycles renowned for their broad spectrum of biological activities.[1][9]
The Knorr Pyrazole Synthesis and Related Reactions
The most direct method for pyrazole synthesis is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound (or a functional equivalent).[9][10] This reaction, often referred to as the Knorr pyrazole synthesis, is a robust and high-yielding process.[11] The reaction proceeds via initial formation of a hydrazone at one carbonyl group, followed by intramolecular nucleophilic attack of the second nitrogen atom onto the remaining carbonyl, and subsequent dehydration to form the aromatic pyrazole ring.
Caption: Figure 3: General Mechanism for Pyrazole Synthesis.
Application in Medicinal Chemistry: A Case Study
The 1,5-diarylpyrazole scaffold is of significant interest in medicinal chemistry. For instance, derivatives based on this core have been extensively investigated as cannabinoid type-1 (CB1) receptor ligands, with potential applications in various therapeutic areas.[12] The use of this compound in the synthesis of these compounds, such as in the preparation of 1-(2,6-dichlorophenyl)-4-methyl-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid, ethyl ester, underscores its importance in generating libraries of bioactive molecules for structure-activity relationship (SAR) studies.[4][12]
Experimental Protocol: Synthesis of a 1,5-Diarylpyrazole
This protocol provides a general methodology for the synthesis of a pyrazole derivative from this compound hydrochloride and a 1,3-dicarbonyl compound.
Materials:
-
This compound hydrochloride
-
Ethyl 2-(4-methoxybenzoyl)acetoacetate (or similar 1,3-dicarbonyl)
-
Ethanol or N,N-Dimethylacetamide (Solvent)
-
Acid catalyst (e.g., HCl, if starting from free base) or base (e.g., triethylamine, if starting from HCl salt to liberate free hydrazine)
Procedure:
-
Reactant Solution: Dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol) in a round-bottom flask.
-
Hydrazine Addition: Add this compound hydrochloride (1.0 eq) to the solution. If necessary, add a base like triethylamine (1.1 eq) to neutralize the HCl and free the hydrazine for reaction.
-
Reaction Conditions: Stir the mixture at room temperature or heat to reflux, depending on the reactivity of the substrates. Monitor the reaction by TLC. Aprotic dipolar solvents can sometimes provide better regioselectivity than protic solvents like ethanol.[9]
-
Workup: Upon completion, cool the reaction mixture. If the product precipitates, it can be collected by filtration. Alternatively, remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent. Purify the crude product by column chromatography on silica gel or by recrystallization.
Chapter 3: Safety and Handling
This compound hydrochloride is a hazardous chemical and must be handled with appropriate precautions. It is classified as acutely toxic if swallowed and harmful in contact with skin or if inhaled.[4]
| Hazard Classification & Precautionary Statements | |
| Signal Word | Danger[4][12] |
| Pictograms | GHS06 (Skull and crossbones)[4][12] |
| Hazard Statements | H301: Toxic if swallowed.[4] H312 + H332: Harmful in contact with skin or if inhaled.[4] H315: Causes skin irritation.[4] H319: Causes serious eye irritation.[4] H335: May cause respiratory irritation.[4] |
| Precautionary Statements | P261: Avoid breathing dust.[4][5] P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][5] P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.[4] P302 + P352: IF ON SKIN: Wash with plenty of water. |
Storage and Handling:
-
Always handle in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, chemical-resistant gloves, and a lab coat.[4]
-
Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen) to prevent degradation.[5]
Conclusion
This compound is a powerful and versatile reagent in organic synthesis. Its primary utility in the Fischer indole and Knorr pyrazole syntheses provides chemists with reliable pathways to two of the most important heterocyclic scaffolds in medicinal chemistry. The dichloro-substitution pattern offers unique advantages for both mechanistic investigation and the fine-tuning of biological activity in drug candidates. A thorough understanding of its reactivity, coupled with stringent adherence to safety protocols, enables researchers and drug development professionals to fully leverage the synthetic potential of this invaluable chemical building block.
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Al-Mulla, A. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC, National Institutes of Health. [Link]
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Bajwa, G. S., & Brown, R. K. (1968). Fischer indole synthesis. The reaction of N′-alkyl-2,6-dialkylphenylhydrazines with cyclohexanone. Canadian Journal of Chemistry, 46(11), 1927-1934. [Link]
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A-Technical-Guide-to-the-Reactivity-of-Dichlorophenylhydrazine-Isomers-in-Modern-Synthesis
Abstract
Dichlorophenylhydrazine (DCPH) isomers are pivotal building blocks in synthetic organic chemistry, particularly in the pharmaceutical industry for the development of novel therapeutics. The substitution pattern of the two chlorine atoms on the phenyl ring profoundly influences the electronic properties and steric environment of the hydrazine moiety, leading to significant differences in reactivity among the isomers. This guide provides an in-depth analysis of the reactivity of various DCPH isomers (e.g., 2,4-DCPH, 2,6-DCPH, 3,4-DCPH) in cornerstone reactions such as the Fischer indole synthesis and Knorr pyrazole synthesis. By elucidating the underlying principles of electronic and steric effects, this paper aims to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in experimental design and catalyst selection for the synthesis of complex heterocyclic structures, including kinase inhibitors.
Introduction: The Strategic Importance of Dichlorophenylhydrazine Isomers
Dichlorophenylhydrazine and its isomers serve as indispensable precursors for a vast array of heterocyclic compounds that form the core of many pharmaceuticals and agrochemicals.[1] Their utility stems from the versatile reactivity of the hydrazine functional group (-NHNH2), which readily participates in condensation and cyclization reactions.[1] The presence of two chlorine atoms on the aromatic ring not only modulates the nucleophilicity of the hydrazine but also provides synthetic handles for further functionalization.
These compounds are particularly crucial in the synthesis of indole and pyrazole scaffolds, which are privileged structures in medicinal chemistry.[2][3] For instance, the indole ring is a key component in antimigraine drugs of the triptan class, while the pyrazole moiety is found in blockbuster drugs like the anti-inflammatory celecoxib and various kinase inhibitors.[4][5] The choice of a specific DCPH isomer can dramatically alter reaction rates, yields, and even the regioselectivity of the final product, making a deep understanding of their comparative reactivity essential for efficient and targeted synthesis.
The Role of Chlorine Substitution: Electronic and Steric Effects
The reactivity of a substituted phenylhydrazine is a delicate balance between electronic and steric effects imparted by the substituents on the aromatic ring.[6] Chlorine, being an electronegative atom, exerts a dual electronic influence:
-
Inductive Effect (-I): Through the sigma bond framework, chlorine withdraws electron density from the phenyl ring, making it more electron-deficient. This deactivating effect generally hinders reactions that rely on the aromatic ring's nucleophilicity.[3]
-
Mesomeric Effect (+M): Due to the presence of lone pairs, chlorine can donate electron density to the pi-system of the ring via resonance. This effect is most pronounced at the ortho and para positions.
The net result is that chlorine is an ortho, para-directing but deactivating group. The position of the chlorine atoms determines the extent of these effects on the hydrazine moiety.
Steric hindrance also plays a critical role.[7] Chlorine atoms at the ortho position (e.g., in 2,4-DCPH and 2,6-DCPH) can physically obstruct the approach of reagents to the adjacent hydrazine nitrogen atom, potentially slowing down the initial condensation step with carbonyl compounds.[7]
Comparative Reactivity in Key Synthetic Transformations
The subtle interplay of electronic and steric factors leads to distinct reactivity profiles for each DCPH isomer.
The Fischer Indole Synthesis
The Fischer indole synthesis is a classic acid-catalyzed reaction that produces an indole from a phenylhydrazine and a ketone or aldehyde.[4] The mechanism involves the formation of a phenylhydrazone, followed by a[8][8]-sigmatropic rearrangement.[9]
The rate of this reaction is influenced by the electron density of the phenyl ring; electron-donating groups accelerate the reaction, while electron-withdrawing groups, like chlorine, hinder it.[3]
-
2,4-Dichlorophenylhydrazine (2,4-DCPH): This is one of the most commonly used isomers.[10][11] The chlorine at the para position strongly withdraws electrons, reducing the nucleophilicity of the N1 nitrogen and slowing the key rearrangement step. The ortho chlorine adds steric bulk, which can further impede the reaction.
-
3,4-Dichlorophenylhydrazine (3,4-DCPH): With both chlorines in meta and para positions relative to the hydrazine, the deactivating inductive effects are significant.[12] Computational studies have shown that meta isomers of dihalobenzenes can be the most stable due to a lack of electronic interactions between the halogens.[13] This isomer is often used when a 5,6-dichloroindole product is desired.
-
2,6-Dichlorophenylhydrazine: This isomer is highly sterically hindered due to two ortho substituents. This significant steric bulk can make reactions like the Fischer indole synthesis challenging, often requiring more forcing conditions or specialized catalysts. It is a valuable precursor for synthesizing Src kinase inhibitors.[14][15]
The Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis and related reactions involve the condensation of a hydrazine with a 1,3-dicarbonyl compound to form a pyrazole ring.[16][17] This reaction is fundamental to the synthesis of many pharmaceuticals.[2][18]
The initial step is the nucleophilic attack of the hydrazine on one of the carbonyl groups.[16] The reactivity is therefore highly dependent on the nucleophilicity of the hydrazine.
-
Reactivity Trend: The electron-withdrawing nature of the dichlorophenyl ring decreases the nucleophilicity of the hydrazine compared to unsubstituted phenylhydrazine. This generally leads to slower reaction rates.[8]
-
Regioselectivity: When an unsymmetrical 1,3-dicarbonyl is used, a mixture of regioisomers can be formed.[8] The substitution pattern on the phenylhydrazine can influence the regiochemical outcome, although this is also heavily dependent on the dicarbonyl substrate and reaction conditions.[19][20] For instance, 2,4-Dichlorophenylhydrazine hydrochloride has been utilized in the synthesis of pyrazole analogues of curcumin.[21]
The following table summarizes the general reactivity profiles of common DCPH isomers.
| Isomer | Key Structural Features | Reactivity in Fischer Indole Synthesis | Reactivity in Pyrazole Synthesis | Common Applications |
| 2,4-DCPH | Ortho and para substitution.[22] | Moderate; slowed by electron withdrawal and some steric hindrance. | Moderate nucleophilicity; widely used. | Precursor for various heterocyclic compounds, including kinase inhibitors and antifungal agents.[10][23] |
| 2,6-DCPH | Two ortho substituents. | Low; significant steric hindrance requires harsher conditions. | Low nucleophilicity due to steric shielding. | Synthesis of potent Src kinase inhibitors.[15] |
| 3,4-DCPH | Meta and para substitution.[24] | Moderate; strong electron-withdrawing effect. | Moderate nucleophilicity. | Intermediate for pharmaceuticals and agrochemicals.[12] |
Visualization of Key Mechanisms and Workflows
To better illustrate the synthetic processes discussed, the following diagrams outline the Fischer indole synthesis mechanism and a typical experimental workflow.
Fischer Indole Synthesis Mechanism
This diagram shows the key steps: (1) Formation of the phenylhydrazone from the dichlorophenylhydrazine and a ketone, (2) Tautomerization to the ene-hydrazine, (3) Acid-catalyzed[8][8]-sigmatropic rearrangement, and (4) Cyclization and elimination of ammonia to form the aromatic indole ring.[4][9]
Caption: Generalized Experimental Synthesis Workflow.
Experimental Protocol: Fischer Indole Synthesis using 2,4-Dichlorophenylhydrazine
This protocol provides a representative procedure for the synthesis of a substituted indole using 2,4-dichlorophenylhydrazine hydrochloride and cyclohexanone.
Objective: To synthesize 6,8-dichloro-1,2,3,4-tetrahydrocarbazole.
Materials:
-
2,4-Dichlorophenylhydrazine hydrochloride (1.0 eq) [21]* Cyclohexanone (1.1 eq)
-
Glacial Acetic Acid (as solvent and catalyst) [25]* Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, suspend 2,4-dichlorophenylhydrazine hydrochloride (e.g., 5.0 g) in glacial acetic acid (e.g., 25 mL). [26]2. Addition of Ketone: Add cyclohexanone (1.1 equivalents) to the suspension.
-
Heating: Heat the reaction mixture to reflux (approximately 118 °C) with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). [26]4. Reaction Completion: Continue refluxing for 2-4 hours or until TLC analysis indicates the consumption of the starting material.
-
Cooling and Precipitation: After completion, allow the mixture to cool to room temperature, and then cool further in an ice-water bath. The product will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the collected solid with a small amount of cold water, followed by a small amount of cold ethanol to remove residual acetic acid and impurities.
-
Purification: The crude product can be further purified by recrystallization from ethanol to yield the final product as a crystalline solid.
-
Characterization: Confirm the identity and purity of the product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. [27]
Conclusion and Future Outlook
The isomeric identity of dichlorophenylhydrazine is a critical determinant of its reactivity in major synthetic routes to pharmaceutically relevant heterocycles. A nuanced understanding of the competing electronic and steric effects allows chemists to predict reaction outcomes and select the optimal isomer for a given synthetic target. Isomers with ortho-chlorine substitution, like 2,4-DCPH and 2,6-DCPH, present significant steric challenges but are invaluable for creating specific substitution patterns found in modern therapeutics like kinase inhibitors. Conversely, isomers like 3,4-DCPH are dominated by electronic deactivation. As the demand for complex and highly functionalized drug candidates grows, the strategic use of these dichlorinated building blocks will continue to be a cornerstone of medicinal chemistry and process development. Future research will likely focus on developing novel catalytic systems that can overcome the inherent low reactivity of certain isomers, thereby expanding their synthetic utility even further.
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ResearchGate. (n.d.). Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzot[2][10][16]riazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine—A potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays | Request PDF. Retrieved from
- PubChem. (n.d.). (3,4-Dichlorophenyl)hydrazine | C6H6Cl2N2 | CID 83161.
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PubMed. (n.d.). Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzot[2][10][16]riazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. Retrieved from
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(2,6-Dichlorophenyl)hydrazine in Cyclization Reactions: A Mechanistic and Practical Guide
Abstract
(2,6-Dichlorophenyl)hydrazine hydrochloride is a pivotal reagent in synthetic organic chemistry, valued for its role in constructing complex heterocyclic scaffolds that are central to pharmaceuticals and advanced materials. The strategic placement of two chlorine atoms in the ortho positions of the phenyl ring introduces unique steric and electronic properties that profoundly influence the course and outcome of cyclization reactions. This guide provides an in-depth exploration of the core mechanisms through which this compound participates in key cyclization reactions, with a primary focus on the Fischer indole synthesis and related transformations. We will dissect the mechanistic pathways, elucidate the causal factors behind experimental choices, and provide validated protocols for practical application in a research and development setting.
Introduction: The Significance of the 2,6-Dichlorophenyl Moiety
This compound is more than a simple substituted hydrazine; it is a specialized building block frequently employed in drug discovery and development. The 2,6-dichlorophenyl group is a key structural feature in numerous biologically active molecules, including potent kinase inhibitors used in oncology.[1] The chlorine atoms serve several critical functions:
-
Modulation of Physicochemical Properties : They increase lipophilicity, which can enhance membrane permeability and influence the pharmacokinetic profile of a drug candidate.
-
Metabolic Stability : The C-Cl bonds are strong, and the ortho-substitution can sterically shield adjacent positions from metabolic enzymes (e.g., cytochrome P450s), increasing the compound's half-life.
-
Binding Interactions : The chlorine atoms can participate in crucial halogen bonding or other non-covalent interactions within the active site of a biological target, enhancing binding affinity and selectivity.[1]
Understanding the mechanistic behavior of this compound in forming heterocyclic cores is therefore essential for chemists aiming to leverage these advantages in molecular design.
The Fischer Indole Synthesis: A Cornerstone of Heterocyclic Chemistry
The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, remains one of the most powerful and versatile methods for constructing the indole nucleus.[2][3] The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone.[4][5]
The Core Mechanism
The generally accepted mechanism proceeds through several distinct stages, each influenced by the substrate's electronic and steric profile.[3][5][6]
-
Phenylhydrazone Formation : The reaction begins with the acid-catalyzed condensation of this compound with a carbonyl compound to form the corresponding phenylhydrazone.[1][5] This is a standard nucleophilic addition-elimination reaction.
-
Tautomerization : The phenylhydrazone tautomerizes to the more reactive ene-hydrazine isomer.[3][5]
-
[4][4]-Sigmatropic Rearrangement : This is the crucial, often rate-determining, step. The protonated ene-hydrazine undergoes a[4][4]-sigmatropic rearrangement, breaking the weak N-N bond and forming a new C-C bond.[3][7]
-
Rearomatization & Cyclization : The resulting di-imine intermediate loses a proton to regain aromaticity. Subsequent intramolecular nucleophilic attack by the newly formed amino group onto the imine carbon forms a five-membered aminal ring.[3][5]
-
Ammonia Elimination : Under acidic conditions, the aminal eliminates a molecule of ammonia, followed by a final proton loss to yield the aromatic indole product.[3][4]
Mechanistic Diagram: Fischer Indole Synthesis
Caption: The mechanistic pathway of the Fischer indole synthesis.
Influence of the 2,6-Dichloro Substituents
The two ortho-chloro groups are electron-withdrawing by induction, which deactivates the phenyl ring. This has several consequences:
-
Nucleophilicity : The initial hydrazine is less nucleophilic, which can slow the formation of the hydrazone compared to electron-rich hydrazines.
-
[4][4]-Sigmatropic Rearrangement : The electron-withdrawing nature of the chlorine atoms can make the key rearrangement step more challenging, often requiring higher temperatures or stronger acids.[2] This is because the rearrangement involves the phenyl ring's π-electrons attacking the imine bond, a process facilitated by higher electron density in the ring.
-
Regioselectivity : When using unsymmetrical ketones, the 2,6-dichloro groups can exert a significant steric influence, potentially directing the cyclization to the less hindered ortho position (if one were unsubstituted). However, with both ortho positions blocked by chlorine, cyclization is forced to occur at one of them, leading to a 4,7-dichloro-substituted indole core. This predictable regioselectivity is a major synthetic advantage.
The Japp-Klingemann Reaction: A Gateway to Hydrazones
While hydrazones for the Fischer synthesis are often formed in situ, the Japp-Klingemann reaction provides an alternative route, especially from β-keto-esters or β-keto-acids.[8] This reaction couples an aryl diazonium salt with an active methylene compound to produce a hydrazone, which can then be subjected to Fischer cyclization conditions.[8][9]
Mechanism Overview
-
Deprotonation : A base removes the acidic proton from the α-carbon of the β-keto-ester, forming an enolate.
-
Azo Coupling : The nucleophilic enolate attacks the aryl diazonium salt (derived from 2,6-dichloroaniline) to form an azo compound.
-
Hydrolysis & Decomposition : The azo intermediate undergoes hydrolysis, followed by decomposition that typically involves the cleavage of an acyl or carboxyl group.
-
Hydrazone Formation : After rearrangement and proton exchange, the final arylhydrazone is formed.[9]
Mechanistic Diagram: Japp-Klingemann Reaction
Caption: Formation of a hydrazone via the Japp-Klingemann reaction.
Synthesis of Pyrazoles
This compound is also a key precursor for the synthesis of 1-aryl-substituted pyrazoles, another privileged scaffold in medicinal chemistry.[1] The most common method is a condensation reaction with a 1,3-dicarbonyl compound or its equivalent.
The reaction proceeds via an initial condensation of the hydrazine with one of the carbonyl groups to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the remaining hydrazine nitrogen attacks the second carbonyl group, and subsequent dehydration yields the aromatic pyrazole ring.
Experimental Protocols and Data
Protocol: Synthesis of 4,7-Dichloro-1,2,3,4-tetrahydrocarbazole
This protocol describes a representative Fischer indole synthesis using this compound hydrochloride and cyclohexanone.
Materials:
-
This compound hydrochloride (1.0 eq)
-
Cyclohexanone (1.1 eq)
-
Glacial Acetic Acid (solvent)
-
Ethyl Acetate (for extraction)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound hydrochloride (1.0 eq) and glacial acetic acid.
-
Reagent Addition: Add cyclohexanone (1.1 eq) to the stirred suspension.
-
Indolization: Heat the reaction mixture to reflux (approx. 118°C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the mixture into a beaker of ice water.
-
Neutralization: Slowly add saturated sodium bicarbonate solution to the aqueous mixture until gas evolution ceases and the pH is neutral (~7-8).
-
Causality: This step neutralizes the acetic acid catalyst, making the product less soluble in the aqueous phase and preparing it for extraction.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product.
Data Summary
The choice of acid catalyst and reaction conditions significantly impacts the yield of the Fischer indole synthesis.
| Hydrazine Substrate | Carbonyl Partner | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| p-Tolylhydrazine HCl | Isopropyl methyl ketone | Acetic Acid | Reflux | 2.25 | High | [7] |
| Phenylhydrazine HCl | Cyclohexanone | Acetic Acid | 80 | - | Good | [10] |
| Phenylhydrazine HCl | Butanone | Dioxane | 150 (MW) | 0.25 | 92 | [11] |
Note: Yields are highly substrate-dependent. The table illustrates typical conditions reported for related substrates.
Workflow Visualization
Caption: A typical workflow for a Fischer indole synthesis experiment.
Conclusion
This compound is a highly valuable reagent for constructing indole and pyrazole cores. Its unique electronic and steric properties, conferred by the ortho-chloro substituents, present both challenges and synthetic advantages. While the electron-withdrawing nature of the chlorine atoms may necessitate more forcing reaction conditions for the key[4][4]-sigmatropic rearrangement in the Fischer indole synthesis, this is offset by the predictable regiochemical outcomes and the desirable physicochemical properties imparted to the final products. A thorough understanding of these mechanistic nuances is critical for researchers and drug development professionals aiming to efficiently synthesize novel heterocyclic entities with tailored biological activities.
References
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Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature Protocols, 3(8), 1249–1252. Retrieved from [Link]
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Fischer indole synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
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One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. (2020). RSC Publishing. Retrieved from [Link]
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Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. (n.d.). Testbook. Retrieved from [Link]
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Japp–Klingemann reaction. (n.d.). In Wikipedia. Retrieved from [Link]
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Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Sajjadifar, S., Vahedi, H., & Massoudi, A. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491–2498. Retrieved from [Link]
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Phillips, R. R. (1959). The Japp-Klingemann Reaction. Organic Reactions, 10, 143-178. Retrieved from [Link]
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Japp-Klingemann reaction. (n.d.). chemeurope.com. Retrieved from [Link]
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New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). ResearchGate. Retrieved from [Link]
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Fischer indole synthesis applied to the total synthesis of natural products. (2017). RSC Advances. Retrieved from [Link]
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An In-Depth Technical Guide to (2,6-Dichlorophenyl)hydrazine: Properties, Synthesis, and Applications
Abstract: This technical guide provides a comprehensive overview of (2,6-Dichlorophenyl)hydrazine, a key chemical intermediate primarily available as its hydrochloride salt. We will delve into its core physicochemical properties, spectral characteristics, and chemical reactivity. This document serves as a vital resource for researchers, chemists, and drug development professionals, offering field-proven insights into its synthesis, handling, and significant applications as a structural motif in the creation of complex heterocyclic molecules.
Compound Identification and Structural Framework
This compound is an aromatic hydrazine derivative. The presence of two chlorine atoms in the ortho positions of the phenyl ring significantly influences its steric and electronic properties, which in turn dictates its reactivity. It is most commonly supplied and handled as a more stable hydrochloride salt to improve shelf-life and solubility in polar solvents.[1]
The foundational identity of this compound is established by its systematic nomenclature and registry numbers. The free base is identified by CAS Number 14763-24-7, while its more common hydrochloride salt is registered under CAS Number 50709-36-9.[2][3]
| Identifier | Value | Source |
| Chemical Name | This compound hydrochloride | [2][4] |
| Synonyms | 1-(2,6-Dichlorophenyl)hydrazine hydrochloride | [2] |
| CAS Number | 50709-36-9 (hydrochloride); 14763-24-7 (free base) | [2][3] |
| Molecular Formula | C₆H₆Cl₂N₂ · HCl (hydrochloride); C₆H₆Cl₂N₂ (free base) | [3][5] |
| Molecular Weight | 213.49 g/mol (hydrochloride); 177.03 g/mol (free base) | [3][4] |
| InChIKey | CQNIYLLTIOPFCJ-UHFFFAOYSA-N (hydrochloride) | [2][4] |
| Canonical SMILES | C1=CC(=C(C(=C1)Cl)NN)Cl.Cl (hydrochloride) | [4][6] |
Physicochemical Properties
The physical characteristics of this compound hydrochloride are consistent with a substituted aromatic salt. It typically presents as a solid powder, with its stability enhanced by the salt form.
| Property | Value | Source |
| Appearance | White to pale cream or light yellow crystalline powder | [7] |
| Physical State | Solid (at 20°C) | [8] |
| Melting Point | 225 °C (decomposes) or 231 - 232 °C | [5] |
| Boiling Point | No information available | [5] |
| Solubility | The hydrochloride form enhances solubility in polar solvents | [1] |
| Storage Conditions | Store in a cool, dark place under an inert atmosphere | [8] |
| Sensitivity | Air sensitive, hygroscopic | [8] |
Spectral Data Analysis: A Structural Confirmation
Spectroscopic analysis is crucial for verifying the identity and purity of this compound. The key spectral features are outlined below.
-
¹H NMR Spectroscopy: In a DMSO-d₆ solvent, the proton NMR spectrum is expected to show distinct signals. The aromatic protons on the dichlorophenyl ring will appear in the aromatic region (~7.2-7.6 ppm), while the protons of the hydrazine group (-NHNH₂) will be observable as broader signals at a higher chemical shift, often around 10.4 ppm for the hydrochloride salt form.[6]
-
Mass Spectrometry (MS): The mass spectrum provides definitive proof of the molecular weight. For the free base, the molecular ion peak [M]⁺ would be observed at m/z 176. The isotopic pattern will be characteristic of a molecule containing two chlorine atoms, with prominent [M+2] and [M+4] peaks.[6]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. N-H stretching vibrations for the hydrazine group are expected in the region of 3200-3400 cm⁻¹. Aromatic C-H and C=C stretching bands will be present in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively. A strong C-Cl stretching band is also anticipated at lower wavenumbers.[4]
Chemical Properties and Core Reactivity
The reactivity of this compound is dominated by the nucleophilic nature of the terminal nitrogen atom of the hydrazine moiety.[9]
Key Reactions:
-
Formation of Hydrazones: It readily undergoes condensation reactions with aldehydes and ketones to form stable (2,6-Dichlorophenyl)hydrazones. This reaction is a cornerstone of its use in synthesis, serving to protect or derivatize carbonyl groups.[10][11]
-
Fischer Indole Synthesis: While sterically hindered by the two ortho-chloro substituents, it can potentially participate in the Fischer indole synthesis with appropriate ketones or aldehydes under acidic conditions to form chlorinated indole derivatives.
-
Synthesis of Heterocycles: It is a critical building block for various nitrogen-containing heterocycles. For instance, its reaction with 1,3-dicarbonyl compounds or their equivalents is a standard method for constructing pyrazole rings.
Caption: General synthesis workflow for this compound HCl.
Applications in Research and Drug Development
This compound is not typically an active pharmaceutical ingredient (API) itself but rather a crucial structural precursor for synthesizing more complex, biologically active molecules. [12]Its primary value lies in its role as a versatile building block.
-
Pharmaceutical Intermediates: It is a key intermediate for creating heterocyclic compounds, which form the core of many modern drugs. Substituted phenylhydrazines are integral to the synthesis of new antibacterial, anticancer, antiviral, and antihypertensive agents. [12]* Pyrazole Synthesis: A documented application is its use in preparing pyrazole derivatives, such as 1-(2,6-dichlorophenyl)-4-methyl-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid, ethyl ester. Pyrazole rings are a common feature in many pharmaceuticals.
-
Pesticide Development: Beyond pharmaceuticals, this class of compounds is also used to synthesize insecticides, bactericides, and herbicides. [12]
Caption: Logical flow from precursor to potential application.
Safety, Handling, and Toxicity Profile
This compound hydrochloride is a hazardous substance and must be handled with appropriate precautions in a controlled laboratory environment.
-
GHS Classification: It is classified as acutely toxic if swallowed, harmful in contact with skin, and harmful if inhaled. [4][5]It is also known to cause serious skin and eye irritation and may cause respiratory irritation. [4][5]* Signal Word: Danger. [4]* Hazard Statements: H301 (Toxic if swallowed), H312 + H332 (Harmful in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [5]* Personal Protective Equipment (PPE): Mandatory use of chemical-resistant gloves, safety goggles, a face shield, and a P2 (or equivalent) respirator is required. All handling should be performed within a chemical fume hood.
Experimental Protocols
8.1 Standard Handling and Weighing Protocol
-
Environment: Conduct all operations within a certified chemical fume hood.
-
PPE: Don appropriate PPE, including double gloves, a lab coat, and approved eye/face protection.
-
Inert Atmosphere: As the compound is air-sensitive and hygroscopic, minimize exposure to the atmosphere. [8]If available, perform manipulations in a glove box.
-
Weighing: Tare a clean, dry glass vial on an analytical balance. Quickly transfer the required amount of this compound hydrochloride to the vial and seal it immediately.
-
Cleaning: Decontaminate all surfaces and equipment thoroughly after use.
8.2 Protocol for Liberation of the Free Base from Hydrochloride Salt
Causality: Many organic reactions, particularly those requiring a nucleophilic hydrazine, proceed more efficiently with the free base rather than the hydrochloride salt. The salt form is protonated at the nitrogen, reducing its nucleophilicity. This protocol neutralizes the salt to liberate the more reactive free base. [13]
-
Dissolution: Dissolve the this compound hydrochloride in a suitable solvent (e.g., ethyl acetate).
-
Neutralization: Slowly add a mild aqueous base, such as 10% sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, to the stirred mixture. [13]Monitor the pH to ensure it becomes neutral or slightly basic.
-
Extraction: Transfer the mixture to a separatory funnel. The aqueous layer is removed, and the organic layer containing the free base is washed with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the this compound free base, which should be used immediately in the subsequent reaction step.
Conclusion
This compound is a compound of significant synthetic utility. While its handling requires stringent safety measures due to its toxicity profile, its value as a precursor for complex heterocyclic structures in the pharmaceutical and agrochemical industries is well-established. A thorough understanding of its properties, reactivity, and synthesis, as detailed in this guide, is essential for its effective and safe application in research and development.
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CAS No : 50709-36-9 | Product Name : this compound Hydrochloride. Pharmaffiliates. [Link]
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MSDS of 2,6-Dichlorophenylhydrazine hydrochloride. Capot Chemical Co., Ltd. [Link]
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2,6-Dichlorophenylhydrazine hydrochloride, 98+%. Thermo Scientific Chemicals. [Link]
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SAFETY DATA SHEET - 2,6-Dichlorophenylhydrazine hydrochloride. Fisher Scientific. [Link]
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Synthesis of p-chlorophenyl-hydrazine. PrepChem.com. [Link]
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(2,5-Dichlorophenyl)hydrazine | C6H6Cl2N2 | CID 9366. PubChem. [Link]
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2,6-Dichloropyrazine: A Key Player in Medicinal Chemistry. ZCPC API Manufacturer. [Link]
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safety and handling precautions for (2,6-Dichlorophenyl)hydrazine hydrochloride
An In-depth Technical Guide to the Safe Handling of (2,6-Dichlorophenyl)hydrazine hydrochloride
This guide provides a comprehensive overview of the essential (CAS No: 50709-36-9). It is intended for researchers, scientists, and drug development professionals who may handle this compound in a laboratory setting. Beyond a simple recitation of safety data, this document aims to provide a deeper understanding of the hazards involved and the rationale behind the recommended safety protocols, ensuring a self-validating system of laboratory safety.
Understanding the Hazard Profile
This compound hydrochloride is a substituted hydrazine derivative. Hydrazine and its derivatives are known for their reactivity and potential toxicity.[1] A thorough understanding of the specific hazards associated with this compound is the foundation of safe handling.
GHS Classification and Hazard Statements
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. This compound hydrochloride is classified with significant acute and chronic hazards.[2][3]
| Hazard Class | Category | Hazard Statement | GHS Pictogram |
| Acute Toxicity, Oral | Category 3/4 | H301/H302: Toxic/Harmful if swallowed[2][3] | Danger/Warning |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[2][3] | Warning |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[2][3] | Warning |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2] | Warning |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[2] | Warning |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[2] | Warning |
| Combustible Dust | - | May form combustible dust concentrations in air[2] | - |
The primary routes of exposure are inhalation of the dust, skin contact, eye contact, and ingestion.[1] Chronic exposure to hydrazine compounds may also pose long-term health risks, including potential carcinogenicity, although specific data for this derivative is limited.[4]
The Hierarchy of Controls: A Proactive Approach to Safety
Effective safety management relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective control measures to eliminate or minimize hazards.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
-
Elimination/Substitution: The most effective control is to eliminate the use of the hazardous substance. If possible, consider if a less hazardous alternative can be used. Hydrazine hydrates, for instance, are sometimes considered less toxic and flammable than anhydrous hydrazine.[1]
-
Engineering Controls: These are physical changes to the workspace to isolate personnel from the hazard. For this compound hydrochloride, the primary engineering control is a certified chemical fume hood.[1][5] This is crucial to prevent inhalation of the fine powder. Ensure adequate ventilation in all areas where the compound is handled or stored.[2]
-
Administrative Controls: These are work practices and procedures that reduce the risk of exposure. This includes developing and strictly adhering to Standard Operating Procedures (SOPs), providing comprehensive training on the specific hazards of this compound, and clearly designating areas where it can be handled.[1][5]
-
Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with other controls.
Personal Protective Equipment (PPE): The Final Barrier
The correct selection and use of PPE are critical when handling this compound hydrochloride.
| Protection Type | Specific Recommendations | Rationale |
| Eye Protection | Chemical safety goggles are mandatory. A face shield should be worn if there is a significant splash hazard.[1][5] | Protects against dust particles and potential splashes causing serious eye irritation.[2] |
| Hand Protection | Wear compatible chemical-resistant gloves (e.g., nitrile or neoprene).[1][5] Inspect gloves for any signs of degradation or puncture before use.[2] | Prevents skin contact, which can cause irritation and systemic toxicity through dermal absorption.[2] |
| Skin and Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes are required.[1] | Provides a barrier against accidental spills and contact with contaminated surfaces. |
| Respiratory Protection | All handling of the solid compound should be performed in a chemical fume hood to avoid dust inhalation.[1][5] If a fume hood is not feasible, a NIOSH-approved respirator with appropriate particulate filters must be used.[6] | The compound is harmful if inhaled and can cause respiratory irritation.[2] |
Experimental Protocol: Weighing and Preparing a Solution
This protocol outlines a standard procedure for safely weighing the solid compound and preparing a stock solution.
Objective: To accurately weigh 100 mg of this compound hydrochloride and dissolve it in a solvent to create a 10 mg/mL solution.
Materials:
-
This compound hydrochloride
-
Appropriate solvent (e.g., DMSO, DMF)
-
Analytical balance
-
Weighing paper or boat
-
Spatula
-
Volumetric flask (10 mL)
-
Beaker for secondary containment
-
Pipettes
-
Vortex mixer or sonicator
Procedure:
-
Preparation:
-
Don all required PPE: safety goggles, face shield, lab coat, and compatible gloves.
-
Ensure the chemical fume hood is on and functioning correctly.
-
Designate a specific area within the fume hood for this procedure.
-
Place all necessary equipment inside the fume hood.
-
-
Weighing:
-
Place a weighing boat on the analytical balance and tare it.
-
Carefully open the container of this compound hydrochloride inside the fume hood.
-
Using a clean spatula, slowly transfer approximately 100 mg of the powder to the weighing boat. Avoid any sudden movements that could generate dust.
-
Securely close the primary container.
-
-
Solution Preparation:
-
Carefully transfer the weighed powder into the 10 mL volumetric flask.
-
Add a small amount of the chosen solvent to the weighing boat to rinse any residual powder and transfer it to the flask.
-
Add solvent to the flask until it is about half-full.
-
Cap the flask and gently swirl or vortex until the solid is fully dissolved. Sonication may be used if necessary.
-
Once dissolved, add solvent to the 10 mL mark.
-
Cap and invert the flask several times to ensure a homogenous solution.
-
-
Cleanup and Waste Disposal:
-
Dispose of the weighing boat and any contaminated consumables in a designated solid hazardous waste container.[1]
-
Wipe down the spatula and the work surface inside the fume hood with an appropriate solvent and dispose of the wipes in the solid hazardous waste container.
-
Remove gloves and dispose of them properly, then wash hands thoroughly.[7]
-
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, a swift and correct response is crucial.
| Emergency Situation | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.[2] |
| Skin Contact | Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[2] Seek immediate medical attention.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[2] Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting.[2] Rinse the mouth with water. Seek immediate medical attention.[1] |
| Spill | For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[2] For larger spills, evacuate the area and contact your institution's emergency response team.[1][5] |
Storage and Disposal
-
Storage: Store this compound hydrochloride in a tightly closed container in a cool, dry, and well-ventilated area.[8][9] Keep it away from incompatible materials such as strong oxidizing agents. The storage area should be clearly labeled as containing a toxic substance.[1]
-
Disposal: All waste containing this compound, including empty containers, must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[10] Do not dispose of it down the drain.[11]
Conclusion
This compound hydrochloride is a valuable reagent in research and drug development, but it requires careful and informed handling. By understanding its hazard profile, implementing a robust hierarchy of controls, and adhering to strict protocols for handling, storage, and emergency response, researchers can minimize risks and maintain a safe laboratory environment.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2723909, this compound monohydrochloride. Retrieved from [Link]
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University of California, Santa Barbara. (n.d.). Standard Operating Procedure: Hydrazine. Retrieved from [Link]
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University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. Retrieved from [Link]
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Chemical Emergency Medical Guidelines. (n.d.). Hydrazine (NH2-NH2) A 1 Information and recommendations for first responders. Retrieved from [Link]
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Capot Chemical Co., Ltd. (2019). MSDS of 2,6-Dichlorophenylhydrazine hydrochloride. Retrieved from [Link]
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Navigating the Solubility Landscape of (2,6-Dichlorophenyl)hydrazine Hydrochloride: A Technical Guide for Researchers
Introduction: Understanding the Importance of Solubility in Drug Development
In the intricate world of pharmaceutical research and development, the journey of a potential drug candidate from a laboratory curiosity to a life-saving therapeutic is fraught with challenges. Among the most critical yet often underestimated hurdles is the compound's solubility. For researchers and drug development professionals, a thorough understanding of a molecule's solubility in various solvent systems is not merely a matter of academic interest; it is a cornerstone of successful formulation, bioavailability, and ultimately, therapeutic efficacy. This guide provides an in-depth technical exploration of the solubility of (2,6-Dichlorophenyl)hydrazine hydrochloride, a key building block in the synthesis of various pharmaceutical agents.
This document moves beyond a simple recitation of data. As a self-validating system, it aims to equip the reader with the foundational knowledge, practical experimental protocols, and analytical methodologies necessary to confidently and accurately determine the solubility of this compound hydrochloride in a range of common laboratory solvents. We will delve into the "why" behind the "how," offering insights grounded in years of field-proven experience to ensure that the data you generate is not only accurate but also meaningful in the broader context of your research.
Physicochemical Properties of this compound Hydrochloride
A comprehensive understanding of a compound's physicochemical properties is the logical starting point for any solubility investigation. These parameters intrinsically influence how a molecule interacts with its solvent environment.
| Property | Value | Source |
| Chemical Formula | C₆H₆Cl₂N₂ · HCl | |
| Molecular Weight | 213.49 g/mol | [1] |
| Appearance | White to pale cream or pale yellow powder | [2][3] |
| Melting Point | 225 °C (decomposes) | |
| CAS Number | 50709-36-9 |
Structure:
Caption: Chemical structure of this compound hydrochloride.
Safety First: Handling Substituted Hydrazines with Confidence
Substituted hydrazines as a class of compounds warrant careful handling due to their potential toxicity. This compound hydrochloride is classified as acutely toxic if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation and may cause respiratory irritation.[1] Adherence to stringent safety protocols is therefore non-negotiable.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in conjunction with goggles when there is a risk of splashing.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are essential to prevent skin contact.
-
Skin and Body Protection: A lab coat is required. For larger quantities or when there is a significant risk of exposure, a chemical-resistant apron or suit is recommended.
-
Respiratory Protection: All handling of the solid and its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.
Engineering Controls:
-
A properly functioning chemical fume hood is the primary engineering control for minimizing inhalation exposure.
-
Ensure adequate ventilation in the laboratory.
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4]
Disposal:
-
All waste containing this compound hydrochloride should be considered hazardous.
-
Dispose of waste in accordance with local, state, and federal regulations. Do not pour down the drain.
The Heart of the Matter: A Step-by-Step Protocol for Solubility Determination
Principle: An excess of the solid compound is agitated in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined using a suitable analytical method.
Workflow for Solubility Determination:
Caption: Experimental workflow for determining the solubility of this compound hydrochloride.
Detailed Experimental Protocol:
-
Preparation:
-
Select a range of common laboratory solvents for testing. A good starting point includes:
-
Polar Protic: Water, Ethanol, Methanol
-
Polar Aprotic: Acetone, Acetonitrile
-
Non-Polar: Dichloromethane, Toluene, Hexane
-
-
Ensure all solvents are of high purity (e.g., HPLC grade).
-
Prepare a series of vials or flasks for each solvent.
-
-
Sample Addition:
-
Accurately weigh an amount of this compound hydrochloride that is known to be in excess of its expected solubility and add it to a known volume of the chosen solvent in each vial. A good starting point is to add approximately 10-20 mg of the solid to 1-2 mL of the solvent. The key is to have undissolved solid remaining at the end of the experiment.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C, depending on the desired experimental conditions).
-
Agitate the samples for a predetermined period to ensure equilibrium is reached. A typical duration is 24 to 48 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration in the supernatant is no longer changing, indicating that equilibrium has been achieved.[7]
-
-
Sample Collection and Preparation:
-
After the equilibration period, remove the vials from the shaker and allow the excess solid to settle.
-
Carefully withdraw a clear aliquot of the supernatant using a pipette.
-
To ensure no undissolved solid is transferred, filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE or nylon, depending on solvent compatibility).
-
Accurately dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the linear range of the chosen analytical method.
-
Quantification: The Key to Accurate Solubility Data
The final and most critical step is the accurate determination of the this compound hydrochloride concentration in the prepared samples. High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectroscopy are two powerful and commonly used techniques for this purpose.
Method 1: High-Performance Liquid Chromatography (HPLC)
HPLC is a highly specific and sensitive method for separating and quantifying components in a mixture. A reverse-phase HPLC method is well-suited for the analysis of this compound hydrochloride.[8]
Illustrative HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile and water (with a small amount of acid, such as phosphoric or formic acid, to improve peak shape) is a common choice.[8] The exact ratio should be optimized to achieve good separation and a reasonable retention time.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength where the compound exhibits strong absorbance.
-
Injection Volume: 10-20 µL
Quantification:
-
Prepare a Calibration Curve: Prepare a series of standard solutions of this compound hydrochloride of known concentrations in the same solvent used for the solubility experiment.
-
Analyze Standards and Samples: Inject the standard solutions and the diluted samples from the solubility experiment into the HPLC system.
-
Calculate Concentration: Plot the peak area of the standards against their known concentrations to generate a calibration curve. Use the equation of the line from the calibration curve to calculate the concentration of this compound hydrochloride in the diluted samples.
-
Determine Solubility: Account for the dilution factor to determine the original concentration of the compound in the saturated solution, which represents its solubility.
Method 2: UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a simpler and often faster method for quantification, provided that the compound has a suitable chromophore and there are no interfering substances in the solvent. Substituted hydrazines and their derivatives typically exhibit UV absorbance.
Quantification:
-
Determine the Wavelength of Maximum Absorbance (λmax): Scan a dilute solution of this compound hydrochloride in the chosen solvent across the UV-Vis spectrum to identify the wavelength at which it absorbs the most light.
-
Prepare a Calibration Curve: Prepare a series of standard solutions of known concentrations in the same solvent.
-
Measure Absorbance: Measure the absorbance of each standard solution and the diluted samples from the solubility experiment at the predetermined λmax.
-
Calculate Concentration: Plot the absorbance of the standards against their known concentrations to generate a calibration curve (Beer-Lambert Law plot). Use the equation of the line to calculate the concentration of this compound hydrochloride in the diluted samples.
-
Determine Solubility: Correct for the dilution factor to find the solubility of the compound.
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear and concise table for easy comparison.
Example Solubility Data Table:
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Water | 25 | Experimental Value | Calculated Value |
| Ethanol | 25 | Experimental Value | Calculated Value |
| Methanol | 25 | Experimental Value | Calculated Value |
| Acetone | 25 | Experimental Value | Calculated Value |
| Dichloromethane | 25 | Experimental Value | Calculated Value |
| Toluene | 25 | Experimental Value | Calculated Value |
| Hexane | 25 | Experimental Value | Calculated Value |
Interpreting the Results:
The solubility data will provide valuable insights into the polarity of this compound hydrochloride. As a hydrochloride salt, it is expected to have some solubility in polar protic solvents like water, ethanol, and methanol due to the ionic nature of the salt and the potential for hydrogen bonding. Its solubility in less polar solvents will depend on the balance between the polarity of the hydrazine and hydrochloride groups and the nonpolar nature of the dichlorophenyl ring. The principle of "like dissolves like" is a useful guide for interpreting the observed trends.
Conclusion: Empowering Researchers with a Framework for Success
This technical guide has provided a comprehensive framework for understanding and experimentally determining the solubility of (2,-Dichlorophenyl)hydrazine hydrochloride. By combining a solid theoretical foundation with detailed, practical protocols and robust analytical methods, researchers and drug development professionals are well-equipped to generate the high-quality solubility data that is essential for advancing their scientific endeavors. The emphasis on safety and the rationale behind experimental choices are intended to foster a culture of excellence and confidence in the laboratory. The journey of a drug from concept to clinic is long, but with a firm grasp of fundamental properties like solubility, the path becomes clearer and the probability of success significantly greater.
References
-
SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]
- Chem-Supply. (n.d.). MSDS of 2,6-Dichlorophenylhydrazine hydrochloride.
-
PubChem. (n.d.). This compound monohydrochloride. Retrieved from [Link]
- Kosyakov, D. S., et al. (2013). Spectrophotometric Determination of Hydrazine, Methylhydrazine, and 1,1-Dimethylhydrazine with Preliminary Derivatization by 5-Nitro-2-Furaldehyde. Journal of Analytical Chemistry, 68(9), 785-790.
- Mole, J., Box, K., & Comer, J. (n.d.).
-
ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]
- ResearchGate. (n.d.). UV–Vis spectra of hydrazones (H1) (left) and (H2) (right) in two... Retrieved from a general search on UV-Vis spectra of hydrazones.
-
SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]
- Rasayan J. Chem. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. 17(4).
-
MDPI. (2023). Geometry and UV-Vis Spectra of Au 3+ Complexes with Hydrazones Derived from Pyridoxal 5′-Phosphate: A DFT Study. Retrieved from [Link]
- RSC Publishing. (2021). A dual-mode visual detector for toxic hydrazine. Retrieved from a general search on UV-Vis and hydrazine.
- ResearchGate. (n.d.). Chemical derivatization methodologies for UV-visible spectrophotometric determination of pharmaceuticals.
-
PubMed. (1984). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Retrieved from [Link]
- Academics.la.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
-
World Health Organization. (n.d.). Annex 4: Guidance on the design and conduct of equilibrium solubility studies. Retrieved from [Link]
-
OSTI.GOV. (1976). New method for determining the solubility of salts in aqueous solutions at elevated temperatures. Retrieved from [Link]
- ResearchGate. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Retrieved from a general search on hydrochloride salt solubility.
-
University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]
-
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]
- Google Patents. (n.d.). CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate.
- ResearchGate. (n.d.). Validated LC Method for the Estimation of Hydralazine Hydrochloride in Pharmaceutical Dosage Forms.
-
PubChem. (n.d.). Hydrazine, dihydrochloride. Retrieved from [Link]
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Methodological & Application
The Strategic Use of (2,6-Dichlorophenyl)hydrazine in Pyrazole Synthesis: A Guide for Researchers
Introduction: The Pyrazole Scaffold and the Role of (2,6-Dichlorophenyl)hydrazine
The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] The synthesis of substituted pyrazoles is, therefore, a critical endeavor for researchers in the pharmaceutical sciences. Among the various synthetic strategies, the Knorr pyrazole synthesis, a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound, remains a robust and widely utilized method.[2][3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound as a key reagent in pyrazole synthesis. The presence of the 2,6-dichloro substitution on the phenyl ring of the hydrazine offers unique advantages in modulating the physicochemical properties of the resulting pyrazole derivatives, such as lipophilicity and metabolic stability, which are crucial parameters in drug design. This guide will delve into the mechanistic underpinnings of the reaction, provide detailed experimental protocols, and offer insights into troubleshooting and optimization.
Mechanistic Insights: The Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is a classic and efficient method for the construction of the pyrazole ring. The reaction proceeds via the condensation of a hydrazine with a 1,3-dicarbonyl compound, typically under acidic or neutral conditions.[3][4] The general mechanism can be outlined as follows:
-
Initial Condensation: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of the hydrazine on one of the carbonyl carbons of the 1,3-dicarbonyl compound, forming a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then undergoes an intramolecular nucleophilic attack on the remaining carbonyl carbon.
-
Dehydration: The resulting cyclic intermediate readily dehydrates to form the stable aromatic pyrazole ring.
The use of an acid catalyst can accelerate the reaction by protonating a carbonyl group, thereby increasing its electrophilicity and facilitating the initial nucleophilic attack by the hydrazine.[4]
Diagram of the Knorr Pyrazole Synthesis Mechanism
Caption: General mechanism of the Knorr pyrazole synthesis.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of 1-(2,6-dichlorophenyl)-3,5-dimethylpyrazole from this compound hydrochloride and acetylacetone (2,4-pentanedione). This specific example utilizes a symmetrical 1,3-dicarbonyl compound, thus avoiding issues of regioselectivity.
Protocol 1: Synthesis of 1-(2,6-Dichlorophenyl)-3,5-dimethylpyrazole
Materials:
-
This compound hydrochloride
-
Acetylacetone (2,4-pentanedione)
-
Glacial Acetic Acid
-
Ethanol
-
Water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
-
TLC plates (silica gel)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound hydrochloride (10.0 g, 1.0 eq) in glacial acetic acid (100 mL).
-
Addition of Dicarbonyl: To the stirred suspension, add acetylacetone (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 118°C) and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 7:3 hexane:ethyl acetate.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 500 mL of ice-cold water with stirring.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic layers and wash sequentially with water (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL) to neutralize excess acetic acid, and finally with brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 1-(2,6-dichlorophenyl)-3,5-dimethylpyrazole.
Experimental Workflow Diagram
Caption: A typical workflow for the synthesis of a pyrazole.
Scope of 1,3-Dicarbonyl Substrates
The Knorr pyrazole synthesis is versatile and can accommodate a wide range of 1,3-dicarbonyl compounds. The choice of the dicarbonyl substrate directly influences the substitution pattern at positions 3, 4, and 5 of the pyrazole ring.
| 1,3-Dicarbonyl Compound | Resulting Pyrazole Substitution | Notes |
| Acetylacetone (2,4-Pentanedione) | 3,5-Dimethyl | Symmetrical, no regioselectivity issues. |
| Dibenzoylmethane | 3,5-Diphenyl | Symmetrical, no regioselectivity issues. |
| Ethyl Acetoacetate | 3-Methyl-5-hydroxypyrazole (Pyrazolone) | Unsymmetrical, can lead to regioisomers. |
| 1,1,1-Trifluoro-2,4-pentanedione | 3-Methyl-5-(trifluoromethyl)pyrazole | Unsymmetrical, reaction conditions can influence regioselectivity. |
| Benzoylacetone | 3-Methyl-5-phenylpyrazole or 3-Phenyl-5-methylpyrazole | Unsymmetrical, can result in a mixture of regioisomers. |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Increase reaction time or temperature. Ensure efficient stirring. |
| Loss of product during work-up. | Optimize extraction and purification steps. | |
| Formation of Side Products | Impurities in starting materials. | Use high-purity reagents. |
| Decomposition of hydrazine at high temperatures. | Consider milder reaction conditions or a different solvent. | |
| Air oxidation of hydrazine. | Run the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Difficulty in Purification | Formation of regioisomers (with unsymmetrical dicarbonyls). | Optimize reaction conditions (solvent, temperature, catalyst) to favor one isomer. Utilize chromatographic techniques for separation. |
| Oily product that is difficult to crystallize. | Try different recrystallization solvents or solvent mixtures. Consider purification by column chromatography. |
Conclusion
This compound is a valuable reagent for the synthesis of a diverse array of pyrazole derivatives. The Knorr pyrazole synthesis provides a straightforward and efficient route to these important heterocyclic compounds. By understanding the reaction mechanism, carefully selecting reaction conditions, and employing appropriate work-up and purification techniques, researchers can successfully synthesize novel pyrazole-containing molecules with potential applications in drug discovery and development. The protocols and insights provided in this guide serve as a solid foundation for the successful implementation of this synthetic strategy in the laboratory.
References
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Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3,5-dimethylpyrazole. Retrieved from [Link]
- Faria, J. V., et al. (2017).
- Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters, 8(13), 2675–2678.
- Singh, S. P., et al. (2000). The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry, 78(8), 1109-1120.
-
ResearchGate. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Fedotov, S. O., et al. (2023). Synthesis and properties of 6-(2,6-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[2][3][5]triazolo[3,4-b][2][5][6]thiadiazine-7-carboxylic acid and its salts. Pharmaceutical Journal of Ukraine, (4), 54-64.
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]
-
Slideshare. (n.d.). knorr pyrazole synthesis. Retrieved from [Link]
-
YouTube. (2023). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Chegg.com. (2022). Solved H+H2NNH2 Hydrazine reacts with 2,4-pentanedione to. Retrieved from [Link]
Sources
Mastering Carbonyl Analysis: A Guide to Derivatization with (2,6-Dichlorophenyl)hydrazine
Introduction: The Critical Role of Carbonyl Derivatization in Modern Research
In the landscape of chemical analysis and drug development, the accurate identification and quantification of carbonyl compounds—aldehydes and ketones—is a frequent and formidable challenge. Their inherent volatility and often poor ionization efficiency can hinder analysis by modern chromatographic and mass spectrometric techniques.[1] Chemical derivatization provides an elegant solution, transforming these challenging analytes into stable, readily detectable derivatives.[2] Among the arsenal of derivatizing agents, hydrazines are paramount, reacting with carbonyls to form stable hydrazone derivatives.[3][4]
This application note provides a comprehensive guide to the use of (2,6-Dichlorophenyl)hydrazine as a premier derivatization reagent. We will delve into the underlying chemical principles, provide detailed protocols for its application, and explore the unique advantages conferred by the dichlorinated phenyl moiety, empowering researchers, scientists, and drug development professionals to achieve superior analytical outcomes. The 2,6-dichlorophenyl group is a key structural feature in many biologically active molecules, and its use in derivatization can offer significant benefits in analysis and synthesis.[5]
The (2,6-Dichlorophenyl)hydrazone Advantage: A Mechanistic Perspective
The reaction between a carbonyl compound and this compound is a classic nucleophilic addition-elimination, also known as a condensation reaction.[6] The reaction, typically catalyzed by a mild acid, proceeds in two main stages:
-
Nucleophilic Addition: The nitrogen atom of the hydrazine, acting as a nucleophile, attacks the electrophilic carbonyl carbon. This initial step forms an unstable carbinolamine intermediate.
-
Elimination (Dehydration): The intermediate then eliminates a molecule of water to form a stable carbon-nitrogen double bond (C=N), resulting in the corresponding (2,6-Dichlorophenyl)hydrazone.[4]
The overall reaction is robust and drives towards the formation of the stable hydrazone product.[7]
Why this compound?
The choice of derivatization reagent is critical and should be tailored to the analytical objective.[8] this compound offers several distinct advantages over unsubstituted or other substituted hydrazines:
-
Enhanced Detectability: The presence of chlorine atoms, which are electron-withdrawing, can influence the electronic properties of the resulting hydrazone. Studies on substituted phenylhydrazones have shown that chloro-substituents can lead to good fluorescence intensity, potentially enabling highly sensitive detection by fluorescence-based methods.[9][10]
-
Improved Chromatographic Behavior: The introduction of the bulky and hydrophobic dichlorophenyl group significantly increases the molecular weight and alters the polarity of the analyte. This modification can lead to improved retention and separation in reversed-phase high-performance liquid chromatography (HPLC).
-
Mass Spectrometric Compatibility: The derivative's increased mass shifts it to a clearer region of the mass spectrum, away from potential low-mass interferences.[8] The chlorine atoms also provide a distinct isotopic signature, aiding in peak identification and confirmation.
-
Synthetic Versatility: Beyond analytical derivatization, the resulting (2,6-Dichlorophenyl)hydrazones are stable intermediates for powerful synthetic transformations, such as the Fischer indole synthesis and the Knorr pyrazole synthesis, which are fundamental in the development of new pharmaceutical compounds.[5][11][12]
Experimental Protocols
This section provides detailed, step-by-step methodologies for the derivatization of carbonyl compounds with this compound for analytical and synthetic applications. It is crucial to handle this compound hydrochloride with care, as it is toxic if swallowed and harmful in contact with skin or if inhaled.[1]
Protocol 1: General Derivatization for Analytical Applications (HPLC-UV/MS)
This protocol is designed for the derivatization of a wide range of aldehydes and ketones in solution for subsequent analysis.
Materials:
-
This compound hydrochloride (CAS: 50709-36-9)[1]
-
Carbonyl-containing sample
-
Methanol or Ethanol (HPLC grade)
-
Glacial Acetic Acid
-
Volumetric flasks and pipettes
-
Heating block or water bath
Procedure:
-
Reagent Preparation: Prepare a 10 mg/mL stock solution of this compound hydrochloride in methanol. This solution should be freshly prepared for optimal reactivity.
-
Sample Preparation: Dissolve the carbonyl-containing sample in methanol to a known concentration (e.g., 1 mg/mL).
-
Reaction Setup: In a clean vial, combine 100 µL of the sample solution with 200 µL of the this compound hydrochloride solution. This provides a molar excess of the derivatizing reagent.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction. The optimal pH for hydrazone formation is typically slightly acidic.[4]
-
Reaction: Cap the vial tightly and heat the mixture at 60-70°C for 1 hour. For sterically hindered ketones, a longer reaction time may be necessary.
-
Cooling and Dilution: Allow the reaction mixture to cool to room temperature. Dilute the sample with the mobile phase to be used for HPLC analysis to an appropriate concentration.
-
Analysis: The resulting (2,6-Dichlorophenyl)hydrazone solution is now ready for injection into an HPLC system equipped with a UV or Mass Spectrometry detector.
Data Interpretation:
The table below provides hypothetical data to illustrate the expected shift in properties upon derivatization, which facilitates enhanced analytical detection.
| Analyte | Original MW | Derivative MW | Expected λmax | Chromatographic Behavior |
| Acetone | 58.08 | 218.08 | ~360 nm | Increased retention time in RP-HPLC |
| Benzaldehyde | 106.12 | 266.12 | ~375 nm | Significantly increased retention |
| Cyclohexanone | 98.14 | 258.14 | ~365 nm | Increased retention time in RP-HPLC |
Protocol 2: Synthesis of a 1-(2,6-Dichlorophenyl)-Pyrazole via Knorr Synthesis
This protocol demonstrates the utility of this compound in heterocyclic synthesis, a key step in many drug discovery programs.[1][12][13][14]
Materials:
-
This compound hydrochloride
-
1,3-Dicarbonyl compound (e.g., Acetylacetone)
-
1-Propanol or Ethanol
-
Glacial Acetic Acid
-
Heating plate with stirring capability
Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine the 1,3-dicarbonyl compound (1 equivalent) and this compound hydrochloride (1.1 equivalents).
-
Solvent Addition: Add a suitable solvent such as 1-propanol or ethanol.[7]
-
Catalysis: Add a few drops of glacial acetic acid to catalyze the initial hydrazone formation.[7]
-
Reaction: Heat the mixture with stirring to approximately 100°C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[7]
-
Work-up and Isolation: Once the reaction is complete, allow the mixture to cool. The pyrazole product may precipitate upon cooling or after the addition of water. The solid product can then be collected by filtration, washed with a cold solvent, and dried.[7]
-
Characterization: The structure and purity of the synthesized pyrazole can be confirmed using techniques such as NMR, FT-IR, and Mass Spectrometry.
Visualizing the Workflow
The following diagrams illustrate the chemical mechanism and the experimental workflow for the derivatization process.
Caption: Mechanism of hydrazone formation and analytical workflow.
Advanced Applications in Drug Development
The derivatization of carbonyl compounds is not merely an analytical convenience; it is a gateway to complex molecular architectures of therapeutic relevance.
Fischer Indole Synthesis
The (2,6-Dichlorophenyl)hydrazones formed from ketones or aldehydes are key intermediates in the Fischer indole synthesis.[5][11] Under acidic conditions, these hydrazones undergo a[11][11]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to yield substituted indoles.[3][5] The indole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and pharmaceuticals, including anti-migraine drugs of the triptan class.[5][15]
Caption: Fischer Indole Synthesis Workflow.
Conclusion and Future Outlook
Derivatization with this compound is a powerful and versatile strategy for the analysis and synthesis of carbonyl-containing compounds. The resulting hydrazones exhibit enhanced analytical properties, facilitating sensitive and robust quantification by modern chromatographic techniques. Furthermore, the unique electronic and steric properties imparted by the dichloro-substituents make this reagent particularly valuable for researchers in drug discovery, where the resulting derivatives can serve as precursors to complex heterocyclic scaffolds. As analytical instrumentation continues to advance in sensitivity, the demand for high-quality, reliable derivatization methods will only increase. This compound is poised to remain a key tool in the analytical and synthetic chemist's toolkit, enabling new discoveries and innovations across the scientific disciplines.
References
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Fischer Indole Synthesis. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Retrieved from [Link]
-
SlideShare. (n.d.). knorr pyrazole synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Unraveling the structure–property relationships in fluorescent phenylhydrazones: the role of substituents and molecular interactions. Retrieved from [Link]
-
National Institutes of Health. (2025, January 17). Unraveling the structure–property relationships in fluorescent phenylhydrazones: the role of substituents and molecular interactions. PubMed Central. Retrieved from [Link]
-
Francese, S., et al. (n.d.). The use of hydrazine based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI. Sheffield Hallam University Research Archive. Retrieved from [Link]
-
National Institutes of Health. (2004, November 26). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. PubMed. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of hydrazones. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Agilent. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Retrieved from [Link]
-
ResearchGate. (2017, May 1). Synthesis of hydrazone derivatives from 2,6-bis-hydrazinopyridine (BHP) and ketones. Retrieved from [Link]
-
ResearchGate. (2005, August). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. Retrieved from [Link]
-
MDPI. (n.d.). Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. Retrieved from [Link]
-
Atlantis Press. (n.d.). HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone. Retrieved from [Link]
-
Semantic Scholar. (2021, August 5). Unusual Para-Substituent Effects on the Intramolecular Hydrogen Bond in Hydrazone-Based Switches. Retrieved from [Link]
-
National Institutes of Health. (2023, February 3). Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. PubMed. Retrieved from [Link]
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Application Note: A Validated HPLC Method for In-Process Monitoring of (2,6-Dichlorophenyl)hydrazine Reactions
Abstract
This application note presents a robust, validated High-Performance Liquid Chromatography (HPLC) method for the real-time monitoring of chemical reactions involving (2,6-Dichlorophenyl)hydrazine. As a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), precise control over its consumption and the formation of products and impurities is critical for ensuring process efficiency, yield, and final product quality.[1][2] The developed reverse-phase HPLC (RP-HPLC) method provides a reliable and accurate tool for researchers, scientists, and drug development professionals to track reaction progress, identify key intermediates, and quantify components in complex reaction mixtures. The protocol herein is validated according to International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[3][4]
Introduction: The "Why" Behind Monitoring this compound Reactions
This compound is a substituted hydrazine derivative frequently employed as a building block in pharmaceutical synthesis, notably in the formation of heterocyclic compounds like pyrazoles. The hydrazine functional group is highly reactive, making it susceptible to various side reactions and degradation pathways if not properly controlled. Unmonitored, this can lead to the generation of process-related impurities that may compromise the safety and efficacy of the final drug product.
High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique in the pharmaceutical industry, offering high precision and accuracy for separating, identifying, and quantifying compounds.[1] For reaction monitoring, HPLC allows chemists to make informed, real-time decisions, ensuring the reaction proceeds to completion, minimizing impurity formation, and optimizing process parameters for consistent batch-to-batch quality.[2]
This guide provides a comprehensive framework for an HPLC method tailored to a typical reaction involving this compound, focusing on the underlying scientific principles that govern the methodological choices.
The Analytical Challenge: Properties of Hydrazines
Developing a robust HPLC method for hydrazine compounds presents unique challenges. Hydrazines are often highly polar and may lack a strong UV chromophore, making them difficult to retain on traditional reverse-phase columns and detect with high sensitivity.[5][6] While this compound possesses a substituted aromatic ring that aids UV detection, its polarity can still lead to poor retention.
To address this, two primary strategies are considered:
-
Derivatization: Reacting the hydrazine with a tagging agent (e.g., salicylaldehyde or 2-Hydroxy-1-Naphthalaldehyde) to form a hydrazone.[5][7][8] This new, larger molecule typically exhibits enhanced hydrophobicity for better reverse-phase retention and a significantly stronger UV absorbance at a specific wavelength, increasing sensitivity and selectivity.[5]
-
Direct Analysis: Utilizing modern stationary phases and mobile phase modifiers to achieve sufficient retention of the polar hydrazine directly. This approach simplifies sample preparation but requires careful optimization of chromatographic conditions.
For the purpose of reaction monitoring, where speed and a direct representation of the reaction mixture are often prioritized, this application note will focus on a direct analysis method . This avoids potential complexities from the derivatization reaction itself, such as incomplete reaction or instability of the derivative. However, the principles of derivatization remain a powerful alternative, especially for trace-level analysis.[5][8]
HPLC Method Parameters & Rationale
The following parameters were developed to provide optimal separation between the starting material, this compound, and a representative product, assuming a reaction with a beta-ketoester to form a pyrazole derivative.
| Parameter | Recommended Condition | Rationale & Justification |
| HPLC System | Agilent 1260 Infinity II or equivalent with Diode Array Detector (DAD) | A standard, reliable HPLC system. A DAD is crucial for monitoring multiple wavelengths simultaneously, which helps in peak purity assessment and identifying unknown intermediates or impurities. |
| Column | C18, 250 mm x 4.6 mm, 5 µm (e.g., Zorbax Eclipse XDB-C18) | The C18 stationary phase is the workhorse of reverse-phase chromatography, providing excellent hydrophobic retention for aromatic compounds. The 250 mm length ensures high resolving power needed to separate structurally similar compounds in a reaction mixture. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | The acidic modifier sharpens peak shape for amine-containing compounds by suppressing the ionization of residual silanols on the column packing. Phosphoric acid provides good buffering capacity in this pH range. For MS compatibility, 0.1% formic acid can be substituted.[9] |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC, offering low viscosity and good UV transparency. |
| Gradient Elution | 0-15 min: 30% to 80% B; 15-17 min: 80% to 30% B; 17-20 min: 30% B (Re-equilibration) | A gradient is essential for reaction monitoring as it can elute compounds with a wide range of polarities, from the polar starting material to the likely more non-polar product, within a reasonable run time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times by reducing mobile phase viscosity and improving mass transfer kinetics. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overloading. |
| Detection Wavelength | 254 nm | The aromatic nature of this compound and many of its potential products suggests strong absorbance around 254 nm. A DAD allows for confirmation by examining the full UV spectrum. |
Experimental Protocols
Standard & Sample Preparation Protocol
Trustworthiness: Accurate preparation of standards and samples is the foundation of reliable quantitative analysis. This protocol minimizes variability through precise dilution steps.
-
Stock Standard Preparation (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Acetonitrile:Water (Diluent). Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Preparation (100 µg/mL): Pipette 1 mL of the Stock Standard into a 10 mL volumetric flask and dilute to volume with the Diluent.
-
Reaction Sample Preparation: a. At a specified time point, withdraw approximately 100 µL of the reaction mixture. b. Immediately quench the reaction by diluting the aliquot into 900 µL of the Diluent in a 1.5 mL microcentrifuge tube. This 10-fold dilution arrests the reaction and prepares the sample for analysis. Note: The quenching solvent may need to be optimized depending on the reaction chemistry. c. Vortex the tube for 30 seconds. d. Filter the sample through a 0.45 µm PTFE syringe filter into an HPLC vial. This step is critical to remove particulate matter that could damage the HPLC column.
HPLC Analysis Workflow
The following diagram illustrates the logical flow from sample collection to data interpretation.
Caption: HPLC analysis workflow for reaction monitoring.
Method Validation: Ensuring Trustworthy Results
To be suitable for its intended purpose, the analytical method must be validated.[10] The validation plan should be executed according to ICH Q2(R1) guidelines, demonstrating the method's reliability.[3][11]
Validation Parameters and Acceptance Criteria
The following table summarizes the key validation experiments required for an in-process reaction monitoring method.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of other components (e.g., starting materials, products, impurities, degradation products). | Peak for this compound is spectrally pure and resolved from other major components (Resolution > 2.0). |
| Linearity & Range | To verify that the instrument response is directly proportional to the analyte concentration over a specified range. | Correlation coefficient (r²) ≥ 0.998 over a range of 50% to 150% of the expected working concentration. |
| Accuracy | To determine the closeness of the test results to the true value. Assessed by spike/recovery studies. | Mean recovery between 98.0% and 102.0% at three concentration levels (e.g., 80%, 100%, 120%). |
| Precision (Repeatability) | To measure the method's variability with repeated measurements under the same conditions. | Relative Standard Deviation (%RSD) ≤ 2.0% for six replicate injections of the working standard. |
| Intermediate Precision | To assess the method's ruggedness by having the analysis performed by a different analyst on a different day with a different instrument. | %RSD between the two sets of data should meet the precision criteria. |
| Solution Stability | To determine the time window during which prepared samples and standards remain stable without significant degradation. | Analyte response should be within ±2.0% of the initial value over the tested period (e.g., 24 hours). |
Logical Flow of Method Validation
The validation process follows a structured, hierarchical approach.
Caption: Logical workflow for HPLC method validation.
Conclusion
The RP-HPLC method detailed in this application note provides a specific, accurate, and precise tool for monitoring the progress of reactions involving this compound. By offering real-time quantitative data on the consumption of starting material and the formation of products, this method empowers pharmaceutical scientists to optimize reaction conditions, control process consistency, and ensure the quality of the final active pharmaceutical ingredient. Adherence to the outlined validation protocol will ensure that the data generated is reliable and meets the stringent requirements of regulatory bodies.
References
- NJ Labs. (2025, May 22). Essential Applications of HPLC in the Pharmaceutical Industry.
- Drawell.
- Wang, J., Yang, S., & Zhang, K.
- HELIX Chromatography. HPLC Methods for analysis of Hydrazine.
- Welb, A. W., et al. (2013). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Analytical Chemistry.
- Sethi, K. K., & Ravi, T. K. (1990). HPLC Determination of Trace Hydrazine Levels in Phenelzine Sulfate Drug Substance. Analytical Letters, 23(8).
- Welb, A. W., et al. (2013). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. PubMed.
- SIELC Technologies. Separation of this compound on Newcrom R1 HPLC column.
- Carter, M. D., et al. (2015). Quantification of Hydrazine in Human Urine by HPLC-MS/MS. PubMed Central.
- MacKenzie, D. I., et al. (2018). Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. Reaction Chemistry & Engineering.
- V, S., et al. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. RASĀYAN Journal of Chemistry, 15(2).
- Kumar, S., et al. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. RASĀYAN Journal of Chemistry, 17(4).
- Singh, V., & Garg, R. (2023). A Review of HPLC Method Development and Validation as per ICH Guidelines.
- Pharmaguideline. (2024, December 11).
- IJARSCT. (2022). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines.
- Sonune, P. S., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo.
- Dong, M. W., & Huynh-Ba, K. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- Sigma-Aldrich. 2,6-Dichlorophenylhydrazine hydrochloride, 98%.
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- 3. researchgate.net [researchgate.net]
- 4. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 5. pharmafocuseurope.com [pharmafocuseurope.com]
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- 7. tandfonline.com [tandfonline.com]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
Application Note & Protocol: Synthesis of (2,6-Dichlorophenyl)hydrazones via Condensation with Ketones
Abstract
This technical guide provides a comprehensive overview and detailed experimental protocols for the acid-catalyzed condensation of (2,6-dichlorophenyl)hydrazine with various ketones. This reaction is a fundamental transformation in organic synthesis, yielding stable hydrazone intermediates. These hydrazones are not merely derivatives for carbonyl identification but serve as critical precursors in the synthesis of significant heterocyclic structures, most notably in the Fischer indole synthesis, a cornerstone reaction in the development of pharmaceutical agents like diclofenac analogues.[1][2] This document is designed for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into reaction mechanisms, step-by-step protocols, optimization strategies, and troubleshooting.
Introduction: The Strategic Importance of Hydrazone Formation
The condensation of an arylhydrazine with a ketone is a classic nucleophilic addition-elimination reaction that forms a hydrazone, a compound characterized by a C=N-N linkage.[3][4] While seemingly straightforward, this reaction is a pivotal initial step in one of the most powerful methods for heterocycle synthesis: the Fischer indole synthesis.[1][5] Discovered by Emil Fischer in 1883, this acid-catalyzed reaction transforms an arylhydrazone into an indole, a privileged scaffold in a vast array of pharmaceuticals and biologically active compounds.[2]
The substrate, this compound, is of particular interest due to its role as a key building block for non-steroidal anti-inflammatory drugs (NSAIDs), including diclofenac. The formation of the corresponding hydrazone is the gateway to constructing the indole or indolone core of these important molecules.[6][7] Understanding and mastering this initial condensation is therefore critical for the successful synthesis of these high-value targets. This guide will elucidate the mechanistic underpinnings and provide robust, adaptable protocols for this essential transformation.
Reaction Mechanism: An Acid-Catalyzed Pathway
The formation of a hydrazone from this compound and a ketone is a reversible, acid-catalyzed process.[4] The causality behind the use of an acid catalyst is twofold and requires a delicate balance.
-
Activation of the Electrophile: The acid protonates the carbonyl oxygen of the ketone. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic terminal nitrogen of the hydrazine.
-
Preservation of the Nucleophile: The reaction medium must not be so acidic that it protonates the hydrazine's nitrogen atom. A fully protonated hydrazine would lose its nucleophilicity and be rendered unreactive.[4] Therefore, a mildly acidic environment (typically pH 4-5), often achieved with a weak acid like acetic acid, is optimal.[3]
The reaction proceeds via a two-stage mechanism:
-
Step 1 (Nucleophilic Addition): The lone pair of electrons on the terminal nitrogen of this compound attacks the electrophilic carbonyl carbon of the ketone, forming a tetrahedral intermediate known as a carbinolamine.
-
Step 2 (Dehydration): The carbinolamine intermediate is unstable and readily eliminates a molecule of water under the acidic conditions to form the stable C=N double bond of the hydrazone product. The dehydration step is typically the rate-limiting step at neutral pH.[8]
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. testbook.com [testbook.com]
- 3. Hydrazone: Formation, Structure, and Reactions [chemistrylearner.com]
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- 7. CN105037242A - Diclofenac derivative synthesis process - Google Patents [patents.google.com]
- 8. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: (2,6-Dichlorophenyl)hydrazine as a Foundational Building Block in Medicinal Chemistry
This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic utilization of (2,6-dichlorophenyl)hydrazine in medicinal chemistry. We will move beyond simple reaction schemes to explore the underlying principles, provide validated protocols, and offer insights into the versatility of this critical synthetic precursor.
Introduction: The Strategic Importance of the 2,6-Dichlorophenyl Moiety
This compound is more than just a chemical intermediate; it is a carefully selected starting material for introducing the 2,6-dichlorophenyl group into a target molecule. This specific structural motif is frequently employed in drug design to impart crucial pharmacokinetic and pharmacodynamic properties. The two chlorine atoms in the ortho positions to the point of attachment provide significant steric hindrance. This steric shield can lock the molecule into a specific, biologically active conformation by restricting rotation around the phenyl-nitrogen bond. This conformational rigidity is a key strategy for enhancing a drug's binding affinity and selectivity for its target receptor. A prime example of this principle is observed in the development of α2-adrenergic agonists.
Core Application: Synthesis of Imidazoline-Based α2-Adrenergic Agonists
One of the most significant applications of this compound is in the synthesis of N-(2,6-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine, better known as clonidine. Clonidine is a centrally acting α2-adrenergic agonist used in the treatment of hypertension. The synthesis is a robust and well-established multi-step process.
Synthetic Workflow for Clonidine
The overall synthetic pathway from this compound to clonidine involves a condensation reaction to form a guanidine derivative, which is then cyclized.
Figure 1: High-level synthetic workflow for Clonidine.
Detailed Laboratory Protocol: Synthesis of Clonidine Hydrochloride
This protocol outlines the synthesis of clonidine hydrochloride from this compound.
Step 1: Synthesis of (2,6-Dichlorophenyl)guanidine
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add this compound hydrochloride (1 equivalent).
-
Reagent Addition: Add S-methylisothiourea sulfate (1.1 equivalents) and a suitable high-boiling point solvent such as pyridine or dimethylformamide (DMF).
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 120-150 °C, depending on the solvent) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to yield crude (2,6-dichlorophenyl)guanidine.
Step 2: Cyclization to Clonidine
-
Reaction Setup: In a clean and dry round-bottom flask, dissolve the crude (2,6-dichlorophenyl)guanidine (1 equivalent) in a suitable solvent like chlorobenzene or xylene.
-
Reagent Addition: Add ethylenediamine (1.2 equivalents) to the solution.
-
Reaction Conditions: Heat the mixture to reflux (around 130-140 °C) for 8-12 hours. The reaction involves the elimination of ammonia, which can be monitored.
-
Work-up and Isolation: Cool the reaction mixture. The product, clonidine free base, may precipitate upon cooling. The solvent can be removed under reduced pressure.
Step 3: Salt Formation to Clonidine Hydrochloride
-
Dissolution: Dissolve the crude clonidine free base in a suitable organic solvent like isopropanol or ethanol.
-
Acidification: Slowly add a solution of hydrochloric acid in the same solvent (e.g., isopropanolic HCl) dropwise with stirring until the pH is acidic (pH 2-3).
-
Crystallization and Isolation: The clonidine hydrochloride salt will precipitate. Cool the mixture in an ice bath to maximize precipitation. Filter the solid, wash with a small amount of cold solvent, and dry under vacuum to obtain pure clonidine hydrochloride.
| Parameter | Value | Notes |
| Starting Material | This compound | |
| Key Intermediates | (2,6-Dichlorophenyl)guanidine | |
| Final Product | Clonidine Hydrochloride | |
| Overall Yield | 60-70% (typical) | Yields can vary based on scale and purification methods. |
| Purity | >99% (after recrystallization) | Purity should be confirmed by HPLC, NMR, and MS. |
Core Application: Fischer Indole Synthesis for Bioactive Scaffolds
This compound is a valuable reactant in the Fischer indole synthesis, a classic and powerful method for constructing the indole ring system. The resulting 4,6-dichloroindoles can serve as precursors for a variety of biologically active molecules, including anti-inflammatory agents and kinase inhibitors.
Mechanism of the Fischer Indole Synthesis
The reaction proceeds through a series of well-defined steps, initiated by the condensation of this compound with an aldehyde or ketone to form a hydrazone. This is followed by an acid-catalyzed-sigmatropic rearrangement.
Figure 2: Mechanistic steps of the Fischer Indole Synthesis.
Detailed Laboratory Protocol: Synthesis of a 4,6-Dichloroindole Derivative
This protocol describes the synthesis of 2,3-dimethyl-4,6-dichloroindole from this compound and 2-butanone.
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve this compound hydrochloride (1 equivalent) in ethanol.
-
Add a catalytic amount of a weak acid, such as acetic acid.
-
Add 2-butanone (1.1 equivalents) dropwise at room temperature.
-
Stir the mixture for 1-2 hours. The formation of the hydrazone can be monitored by TLC.
-
The hydrazone may precipitate from the solution. If so, it can be filtered and used in the next step. Otherwise, the solvent can be evaporated.
-
-
Indole Cyclization:
-
Catalyst Selection: A variety of Brønsted or Lewis acids can be used. A common choice is a mixture of polyphosphoric acid (PPA) or zinc chloride (ZnCl2).
-
Reaction Setup: In a flask equipped with a reflux condenser, add the crude hydrazone.
-
Reaction Conditions: Carefully add the acid catalyst. Heat the mixture to 80-100 °C for 2-4 hours. The reaction is often exothermic and should be controlled.
-
Work-up and Isolation: Cool the reaction mixture and quench by pouring it onto crushed ice. The crude indole will precipitate.
-
Neutralize the mixture with a base, such as sodium bicarbonate solution.
-
Extract the product with an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
| Reactant 1 | Reactant 2 | Catalyst | Product | Typical Yield |
| This compound | 2-Butanone | PPA | 2,3-Dimethyl-4,6-dichloroindole | 75-85% |
| This compound | Cyclohexanone | ZnCl2 | 7,9-Dichloro-1,2,3,4-tetrahydrocarbazole | 80-90% |
| This compound | Acetophenone | Acetic Acid/HCl | 4,6-Dichloro-2-phenylindole | 65-75% |
Safety and Handling Considerations
This compound and its hydrochloride salt are classified as hazardous substances.
-
Toxicity: Acutely toxic if swallowed, in contact with skin, or if inhaled. It is also a suspected carcinogen.
-
Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents.
Conclusion
This compound is a versatile and indispensable building block in medicinal chemistry. Its utility in the synthesis of clonidine and a wide array of substituted indoles highlights its importance in creating conformationally restricted molecules with enhanced biological activity. The protocols and insights provided herein serve as a comprehensive resource for chemists engaged in the design and synthesis of novel therapeutic agents.
References
-
Stähle, H. (1974). A historical perspective on clonidine. Journal of Cardiovascular Pharmacology, 6 Suppl 5, S760-2. [Link]
-
Van der Veken, P., et al. (2005). Development of a novel, fluorescence-based assay for the determination of guanidinobenzoatase activity. Analytical Biochemistry, 341(1), 60-67. [Link]
-
Hughes, D. L. (1996). The Fischer Indole Synthesis. Organic Preparations and Procedures International, 28(2), 127-164. [Link]
-
PubChem Compound Summary for CID 10565, this compound. National Center for Biotechnology Information. [Link]
- Zeilinger, H., & Stähle, H. (1970). U.S. Patent No. 3,499,903. Washington, DC: U.S.
Application Notes: Strategic Synthesis of Potent Src Kinase Inhibitors Utilizing (2,6-Dichlorophenyl)hydrazine
PART 1: Foundational Rationale and Strategic Overview
The Significance of Src Kinase as a Therapeutic Target
c-Src is a non-receptor tyrosine kinase that functions as a critical transducer of signals from various cell-surface receptors, including those for growth factors and integrins.[1][2] In normal cellular physiology, Src plays a pivotal role in regulating cell proliferation, survival, migration, and adhesion.[3] However, its aberrant activation and/or overexpression is a frequent event in a multitude of human cancers, including breast, lung, and colon cancers.[4][5] This dysregulation contributes significantly to malignant progression, metastasis, and resistance to conventional therapies, making Src a highly compelling target for the development of novel anticancer agents.[5][6]
The Strategic Advantage of the (2,6-Dichlorophenyl) Moiety
The development of kinase inhibitors is often a balance between achieving high potency and maintaining selectivity to avoid off-target toxicities. The (2,6-dichlorophenyl) structural motif has proven to be a key component in a number of potent Src kinase inhibitors.[7][8] Its utility stems from the ability of the dichloro-substituted phenyl ring to occupy a hydrophobic pocket within the kinase's ATP-binding site. The specific 2,6-substitution pattern forces a perpendicular orientation of the phenyl ring relative to the main scaffold, optimizing van der Waals interactions and significantly enhancing binding affinity and selectivity.[7]
Core Synthetic Approach: The Fischer Indole Synthesis
The Fischer indole synthesis is a robust and versatile chemical reaction for constructing the indole heterocyclic system, a core scaffold present in numerous kinase inhibitors.[9][10] This reaction proceeds by treating a phenylhydrazine with an aldehyde or ketone under acidic conditions.[11][12] The use of (2,6-Dichlorophenyl)hydrazine as the starting hydrazine allows for the direct incorporation of the critical dichlorophenyl moiety into the final indole framework, providing an efficient route to potent Src inhibitor precursors.
PART 2: Synthesis Workflow and Methodologies
Overall Synthetic Workflow
The synthesis can be conceptualized as a two-stage process. First, the core indole scaffold is constructed via the Fischer indole synthesis. Second, this intermediate is further functionalized to install moieties that can interact with other key regions of the kinase, such as the hinge region, and to improve physicochemical properties like solubility.
Diagram: General Synthesis Workflow
Caption: A two-stage approach to Src inhibitors via Fischer Indole Synthesis.
Detailed Protocol: Synthesis of a 1-(2,6-dichlorophenyl)-Indole Intermediate
This protocol describes the synthesis of a key indole intermediate, which serves as a versatile precursor for a range of Src inhibitors. The reaction utilizes this compound and 4,4-dimethoxycyclohexan-1-one.
Materials & Reagents:
-
This compound hydrochloride
-
4,4-Dimethoxycyclohexan-1-one
-
Polyphosphoric acid (PPA)
-
Ethanol, 200 proof
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (for column chromatography)
Protocol Steps:
-
Hydrazone Formation (Step 1):
-
Suspend this compound hydrochloride (1.0 eq) in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add 4,4-dimethoxycyclohexan-1-one (1.1 eq) to the suspension.
-
Heat the mixture to reflux for 3-5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting hydrazine is consumed.
-
Rationale: This initial condensation reaction forms the key phenylhydrazone intermediate required for the subsequent cyclization. The use of a slight excess of the ketone ensures complete consumption of the more valuable hydrazine.
-
Upon completion, allow the reaction mixture to cool to room temperature, which may induce precipitation of the hydrazone.
-
Isolate the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
-
Fischer Indole Cyclization (Step 2):
-
CAUTION: This procedure involves heating a strong acid and should be performed in a well-ventilated chemical fume hood.
-
In a separate flask, pre-heat polyphosphoric acid (PPA) to approximately 90-100 °C.
-
Add the dried hydrazone from Step 1 in small portions to the hot, stirred PPA. The reaction can be exothermic.
-
Maintain the temperature and continue stirring for 1-3 hours, monitoring by TLC.
-
Rationale: PPA serves as both the acidic catalyst and the reaction solvent. It facilitates the key[5][5]-sigmatropic rearrangement and subsequent cyclization and dehydration steps that form the aromatic indole ring.[9][11]
-
After the reaction is complete, carefully pour the hot mixture onto a large amount of crushed ice with vigorous stirring.
-
Neutralize the resulting acidic slurry by the slow and careful addition of saturated NaHCO₃ solution until gas evolution ceases and the pH is approximately 8.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude residue should be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure indole intermediate.
-
Expected Data and Characterization
The successful synthesis of the target intermediate should be confirmed through standard analytical techniques.
| Characterization Method | Expected Result |
| ¹H NMR | Signals corresponding to the aromatic protons on the indole and dichlorophenyl rings, methoxy group singlets, and aliphatic protons of the cyclohexene moiety. |
| ¹³C NMR | Distinct resonances for all carbon atoms, including the characteristic indole carbons and the two ipso-carbons of the dichlorophenyl ring attached to chlorine. |
| Mass Spectrometry | A molecular ion peak ([M+H]⁺) corresponding to the calculated mass of the product. The characteristic M, M+2, M+4 isotopic pattern for two chlorine atoms should be observed. |
| Purity (HPLC) | >95% for use in subsequent synthetic steps. |
| Typical Yield | 35-55% over two steps. |
PART 3: Biological Context and Mechanism of Inhibition
The ultimate goal of synthesizing these molecules is to inhibit the catalytic activity of Src kinase, thereby blocking its downstream signaling.
Diagram: Simplified Src Signaling Pathway
Caption: Src signaling cascade and the inhibitor's point of intervention.
Src inhibitors function as ATP-competitive agents. They occupy the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the signal transduction cascade that leads to cancer cell proliferation, invasion, and survival.[1][13] The indole core synthesized through the described protocol serves as a scaffold to correctly position the key pharmacophoric elements, such as the 2,6-dichlorophenyl group and a hinge-binding motif, for high-affinity binding.
References
- Irby, R. B., & Yeatman, T. J. (2000). Role of Src expression and activation in human cancer. Oncogene, 19(49), 5636–5642.
- Summy, J. M., & Gallick, G. E. (2003). Src family kinases in tumor progression and metastasis. Cancer and Metastasis Reviews, 22(4), 337–358.
- Wheeler, D. L., Iida, M., & Dunn, E. F. (2009). The role of Src in solid tumors. Cancers, 1(2), 293–314.
- Thomas, S. M., & Brugge, J. S. (1997). Cellular functions regulated by Src family kinases. Annual Review of Cell and Developmental Biology, 13, 513–609.
-
Roskoski, R. Jr. (2015). Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors. Pharmacological Research, 94, 9-25. Available from: [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. Src family. Available from: [Link]
- Boggon, T. J., & Eck, M. J. (2004). Structure and regulation of Src family kinases. Oncogene, 23(48), 7918–7927.
- Playford, M. P., & Schaller, M. D. (2004). The interplay between Src and integrins in normal and tumor biology. Oncogene, 23(48), 7928–7946.
- Sawyer, T. K. (2004). Src-directed cancer drug design.
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Mezquita, B., Reyes-Farias, M., & Pons, M. (2023). Targeting the Src N-terminal regulatory element in cancer. Oncotarget, 14, 401–404. Available from: [Link]
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Noronha, G., et al. (2007). Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[4][6][14]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. Bioorganic & Medicinal Chemistry Letters, 17(3), 602-8. Available from: [Link]
- Kumar, P., Rahim, M., Yaman, S. M., & Mhetre, S. (2018). New Route for the synthesis of Bosutinib. Der Pharma Chemica, 10(4), 110-116.
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ResearchGate. (2015). A New and Practical Synthesis of Bosutinib. Available from: [Link]
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Wikipedia. (n.d.). Fischer indole synthesis. Available from: [Link]
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ResearchGate. (2015). New Synthetic Process for Bosutinib. Available from: [Link]
-
ResearchGate. (2007). Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[4][6][14]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine—A potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. Available from: [Link]
-
Wang, B., et al. (2012). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 17(12), 14600–14608. Available from: [Link]
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Boschelli, D. H., et al. (2005). Inhibition of Src kinase activity by 7-[(2,4-dichloro-5-methoxyphenyl)amino]-2-heteroaryl-thieno[3,2-b]pyridine-6-carbonitriles. Bioorganic & Medicinal Chemistry Letters, 15(21), 4681-4. Available from: [Link]
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Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Available from: [Link]
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Shokat, K. M., et al. (2013). Development of a highly selective c-Src kinase inhibitor. Journal of the American Chemical Society, 135(51), 19023–19026. Available from: [Link]
-
Al-Awadi, N. A., et al. (2009). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 14(9), 3320–3329. Available from: [Link]
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van der Westhuizen, C., et al. (2020). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 25(22), 5464. Available from: [Link]
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Application Notes & Protocols: N-Alkylation of (2,6-Dichlorophenyl)hydrazine
Abstract
N-alkylated (2,6-dichlorophenyl)hydrazines are valuable intermediates in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals. The strategic introduction of alkyl groups onto the hydrazine nitrogen atoms allows for the fine-tuning of molecular properties essential for drug development and structure-activity relationship (SAR) studies. This document provides a detailed guide for researchers, covering the fundamental principles, safety protocols, and step-by-step experimental procedures for the successful N-alkylation of (2,6-dichlorophenyl)hydrazine via two robust methods: direct alkylation with alkyl halides and reductive amination with carbonyl compounds.
Introduction: The Significance of N-Alkylated (2,6-Dichlorophenyl)hydrazines
This compound is a key building block in synthetic organic chemistry. Its derivatives are integral to the creation of complex heterocyclic structures, such as pyrazoles and indoles, which are prevalent in many therapeutic agents. For instance, it has been used in the synthesis of pyrazole-based carboxylic acids with potential biological activities. The N-alkylation of this hydrazine is a critical transformation that enables the exploration of chemical space, allowing scientists to modulate a compound's lipophilicity, steric profile, and metabolic stability.
Hydrazine derivatives, in general, are foundational in the development of drugs for a range of diseases, including tuberculosis and Parkinson's disease[1]. Mastering their synthesis is therefore a crucial skill for professionals in medicinal chemistry and drug development. This guide provides two field-proven protocols to achieve selective mono-N-alkylation, a common challenge in hydrazine chemistry.
Critical Safety & Handling Protocols
This compound hydrochloride and related hydrazine derivatives are hazardous materials and must be handled with extreme care.[2][3]
Hazard Profile:
-
Toxicity: Harmful or toxic if swallowed, inhaled, or in contact with skin.[3][4]
-
Irritation: Causes serious skin and eye irritation, and may cause respiratory irritation.[2][3]
-
Carcinogenicity: Hydrazine and its derivatives are suspected carcinogens.[5]
Mandatory Handling Procedures:
-
Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[6][7] Facilities should be equipped with an eyewash station and a safety shower.[6]
-
Personal Protective Equipment (PPE):
-
Emergency Procedures:
-
Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[6][7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Do not use mouth-to-mouth resuscitation.[6]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Seek immediate medical attention.[6]
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations for hazardous materials.
Mechanistic Overview: Pathways to N-Alkylation
The N-alkylation of this compound can be approached through several synthetic strategies. The choice of method depends on the desired substituent, the required selectivity, and the available starting materials. The two most common and reliable methods are Direct Alkylation and Reductive Amination.
-
Direct Alkylation: This is a classical nucleophilic substitution (SN2) reaction. The hydrazine acts as a nucleophile, attacking an alkyl halide (or a similar electrophile like a sulfonate). A base is required to neutralize the hydrohalic acid byproduct. A key challenge is controlling selectivity, as the resulting N-alkylated hydrazine can be more nucleophilic than the starting material, potentially leading to over-alkylation.
-
Reductive Amination: This two-step, one-pot process is often milder and more selective for mono-alkylation. First, the hydrazine condenses with an aldehyde or ketone to form a hydrazone intermediate. This intermediate is then reduced in situ by a selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or 2-picoline borane, to yield the N-alkylated product.[10][11]
Caption: Primary synthetic routes for N-alkylation.
Experimental Protocol 1: Direct N-Alkylation with Alkyl Halides
This protocol describes the mono-N-alkylation of this compound hydrochloride using an alkyl bromide. The use of the hydrochloride salt and a controlled amount of base helps to temper reactivity and improve selectivity for mono-alkylation.
Materials & Equipment
-
This compound hydrochloride (1.0 equiv.)
-
Alkyl Halide (e.g., Benzyl Bromide) (1.05 equiv.)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv.)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
TLC plates (silica gel) and developing chamber
-
Flash column chromatography system
Step-by-Step Procedure
Caption: Workflow for Direct N-Alkylation.
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound hydrochloride (1.0 equiv) and anhydrous potassium carbonate (2.5 equiv).
-
Solvent Addition: Add anhydrous DMF to create a suspension (concentration approx. 0.2 M). Stir vigorously for 15 minutes at room temperature.
-
Alkyl Halide Addition: Slowly add the alkyl halide (1.05 equiv) to the suspension dropwise via syringe.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase) until the starting hydrazine spot is consumed (typically 12-24 hours).
-
Workup: Upon completion, pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash twice with water, followed by one wash with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to obtain the pure N-alkylated product.
Data Summary: Direct Alkylation Conditions
| Alkylating Agent | Base | Solvent | Temp. (°C) | Typical Time (h) | Notes |
| Benzyl Bromide | K₂CO₃ | DMF | RT | 12-24 | Highly reactive, good yields expected. |
| 1-Bromobutane | K₂CO₃ | THF | Reflux | 16-24 | Higher temperature needed for less reactive primary halides. |
| Ethyl Iodide | DIPEA | MeCN | RT | 24-48 | Iodides are more reactive than bromides.[12] |
| Methyl Iodide | NaH | THF | 0 to RT | 2-6 | Highly reactive; risk of over-alkylation is high. Use of a strong base like NaH can form the hydrazide anion for selective alkylation. |
Experimental Protocol 2: N-Alkylation via Reductive Amination
This protocol offers a milder alternative for producing mono-N-alkylated hydrazines, particularly from aldehydes. It minimizes the risk of over-alkylation common in direct alkylation methods.
Materials & Equipment
-
This compound hydrochloride (1.0 equiv.)
-
Aldehyde (e.g., Benzaldehyde) (1.1 equiv.)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.)
-
Triethylamine (TEA) (1.1 equiv.)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard glassware and purification equipment as in Protocol 1.
Step-by-Step Procedure
-
Initial Setup: In a dry round-bottom flask under an inert atmosphere, suspend this compound hydrochloride (1.0 equiv) in anhydrous DCE (approx. 0.1 M).
-
Base and Aldehyde Addition: Add triethylamine (1.1 equiv) to neutralize the hydrochloride salt, followed by the aldehyde (1.1 equiv). Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the hydrazone intermediate.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 equiv) to the solution in one portion. The addition may be slightly exothermic.
-
Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction's progress using TLC or LC-MS until the hydrazone intermediate is fully consumed (typically 2-6 hours).
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Stir vigorously for 20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane (DCM).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Summary: Reductive Amination Scope
| Carbonyl Compound | Reducing Agent | Solvent | Temp. (°C) | Typical Time (h) | Expected Product |
| Benzaldehyde | NaBH(OAc)₃ | DCE | RT | 2-4 | N-Benzyl-(2,6-dichlorophenyl)hydrazine |
| Cyclohexanone | NaBH(OAc)₃ | DCM | RT | 4-8 | N-Cyclohexyl-(2,6-dichlorophenyl)hydrazine |
| Propanal | 2-Picoline Borane | MeOH | RT | 1-3 | N-Propyl-(2,6-dichlorophenyl)hydrazine |
| Acetone | NaBH₃CN | MeOH/AcOH | RT | 6-12 | N-Isopropyl-(2,6-dichlorophenyl)hydrazine |
Troubleshooting and Field-Proven Insights
| Issue | Probable Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Insufficiently reactive alkyl halide. 2. Poor quality or wet reagents/solvent. 3. Ineffective base (Direct Alkylation). | 1. Switch to a more reactive halide (I > Br > Cl) or increase reaction temperature. 2. Use freshly opened, anhydrous solvents and reagents. 3. Use a stronger base or ensure the base is fully anhydrous. |
| Over-alkylation | The N-alkylated product is more nucleophilic than the starting material and reacts further. | 1. Use a larger excess of the starting hydrazine (e.g., 2-3 equivalents). 2. Add the alkylating agent slowly at a lower temperature. 3. Use the reductive amination protocol, which is inherently more selective for mono-alkylation. |
| Difficult Purification | 1. Co-elution of product with starting material or byproducts. 2. Presence of residual high-boiling solvents (e.g., DMF). | 1. Optimize the mobile phase for column chromatography; consider using a gradient elution. 2. Ensure the aqueous workup is thorough; multiple washes are crucial for removing DMF. |
Conclusion
The N-alkylation of this compound is a versatile and essential transformation for synthetic and medicinal chemists. By selecting the appropriate method—direct alkylation for reactive electrophiles or reductive amination for greater control and milder conditions—researchers can efficiently synthesize a diverse library of derivatives. Adherence to the stringent safety protocols outlined is paramount for the safe and successful execution of these powerful synthetic methods.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Hydrazine hydrate, 55% (Hydrazine, 35%).
- Fisher Scientific. (2024, January 22). SAFETY DATA SHEET - 2,6-Dichlorophenylhydrazine hydrochloride.
-
Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]
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PubChem. (n.d.). This compound monohydrochloride. Retrieved from [Link]
- Hydrazine Hydrate 7.5% - SAFETY DATA SHEET. (2015, October 6).
- Sigma-Aldrich. (2014, March 5). Safety Data Sheet - Hydrazine.
- Hydrazine - SAFETY DATA SHEET. (2009, September 22).
- Capot Chemical Co., Ltd. (n.d.). MSDS of 2,6-Dichlorophenylhydrazine hydrochloride.
- Bredihhin, A., & Mäeorg, U. (2007). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters, 9(6), 1097–1099.
- Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters, 9(25), 4975-4977.
- ChemRxiv. (2023).
- PMC - NIH. (2024).
- Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007).
- ACS Omega. (2020). Generation of Aryl Radicals from Aryl Hydrazines via Catalytic Iodine in Air: Arylation of Substituted 1,4-Naphthoquinones.
-
Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]
- Ragnarsson, U. (2001). Synthetic methodology for alkyl substituted hydrazines. Chemical Society Reviews, 30, 205-213.
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Matrix Fine Chemicals. (n.d.). This compound | CAS 14763-24-7. Retrieved from [Link]
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- BenchChem. (n.d.).
- Livinghouse, T. (2022). Efficient reductions of dimethylhydrazones using preformed primary amine boranes.
- Chemistry LibreTexts. (2023). Gabriel Synthesis.
- Wikipedia. (n.d.). Gabriel synthesis.
- OrgoSolver. (n.d.). Alkyl Halides: Gabriel Synthesis to Primary Amines.
- Organic Syntheses. (n.d.).
- BenchChem. (n.d.). Application Notes and Protocols for N-alkylation of Piperazin-2-ylmethanol Dihydrochloride.
- Uchiyama, S., et al. (2012). Reductive amination of glutaraldehyde 2,4-dinitrophenylhydrazone using 2-picoline borane and high-performance liquid chromatographic analysis. Analyst, 137(13), 3047-53.
- Organic Chemistry Tutor. (n.d.). Gabriel Synthesis.
- ResearchGate. (2017). How can I make the alkylation reaction of amine with alkyl halide?.
- PubMed. (2020). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent....
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Navigating Acid Catalysis for (2,6-Dichlorophenyl)hydrazine Reactions: A Guide for Synthetic Chemists
For researchers engaged in the synthesis of complex nitrogen-containing heterocycles, (2,6-Dichlorophenyl)hydrazine serves as a critical building block. Its unique electronic properties, stemming from the two electron-withdrawing chlorine atoms, present both opportunities for novel molecular architectures and challenges in chemical reactivity. This guide provides an in-depth exploration of acid catalysis in reactions involving this versatile reagent, with a focus on the widely employed Fischer indole synthesis and Knorr pyrazole synthesis. We will delve into the mechanistic underpinnings of catalyst choice, offer detailed protocols, and present a comparative analysis to inform your experimental design.
The Decisive Role of the Acid Catalyst
The core reactivity of this compound in popular cyclization reactions hinges on the crucial role of an acid catalyst. The electron-withdrawing nature of the dichloro-substituents decreases the nucleophilicity of the hydrazine nitrogens, thereby slowing down key steps in reactions like the Fischer indole synthesis.[1][2] Consequently, the choice and strength of the acid catalyst are paramount to achieving efficient and high-yielding transformations.
Acid catalysts in these reactions can be broadly categorized into two main types:
-
Brønsted Acids: These are proton donors (e.g., HCl, H₂SO₄, polyphosphoric acid (PPA), and p-toluenesulfonic acid (p-TSA)).[3][4] They function by protonating the intermediate hydrazone, which facilitates the subsequent tautomerization and rearrangement steps.[3][4]
-
Lewis Acids: These are electron-pair acceptors (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃, and FeCl₃).[3][5] Lewis acids typically activate the carbonyl compound, enhancing its electrophilicity for the initial condensation with the hydrazine. They can also play a role in promoting the subsequent cyclization and dehydration steps.
The selection between a Brønsted and a Lewis acid, or even a combination, is dictated by the specific substrate, the desired product, and the overall reaction kinetics. For an electron-deficient substrate like this compound, stronger acids or more forcing conditions are often necessary to drive the reaction to completion.
The Fischer Indole Synthesis: Crafting Dichloro-Substituted Indoles
The Fischer indole synthesis is a powerful method for constructing the indole nucleus from a phenylhydrazine and a carbonyl compound.[3] The reaction with this compound typically yields 5,7-dichloro-substituted indoles, which are valuable scaffolds in medicinal chemistry.
Mechanistic Insight: The Catalyst's Intervention
The generally accepted mechanism for the Fischer indole synthesis involves several key acid-catalyzed steps:[3][4]
-
Hydrazone Formation: The reaction initiates with the acid-catalyzed condensation of this compound with an aldehyde or ketone to form a phenylhydrazone.
-
Tautomerization: The phenylhydrazone tautomerizes to the more reactive ene-hydrazine intermediate.
-
[1][1]-Sigmatropic Rearrangement: This is often the rate-determining step. The protonated ene-hydrazine undergoes a[1][1]-sigmatropic rearrangement to form a di-imine intermediate. The acid catalyst is crucial for protonating the imine nitrogen, which facilitates this rearrangement.[2]
-
Cyclization and Aromatization: The di-imine undergoes intramolecular cyclization and subsequent elimination of ammonia, driven by the formation of the stable aromatic indole ring.[4]
The electron-withdrawing chlorine atoms on the phenyl ring of this compound deactivate the aromatic ring, making the[1][1]-sigmatropic rearrangement more challenging.[1] This necessitates the use of robust acid catalysts to achieve reasonable reaction rates and yields.
Diagram: Generalized Mechanism of the Fischer Indole Synthesis
Sources
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Troubleshooting & Optimization
Technical Support Center: Fischer Indole Synthesis with (2,6-Dichlorophenyl)hydrazine
Welcome to the technical support center for the Fischer Indole Synthesis, with a specialized focus on reactions involving (2,6-Dichlorophenyl)hydrazine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful yet challenging transformation. The steric hindrance and electronic effects of the dichloro-substituted hydrazine present unique obstacles that require careful consideration and optimization to achieve high yields.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter. The information herein is grounded in established chemical principles and field-proven insights to ensure you can confidently troubleshoot and refine your experimental protocols.
Troubleshooting Guide
Issue 1: Low or No Product Yield
One of the most common challenges encountered with this compound in the Fischer indole synthesis is a low or complete lack of the desired indole product. This can often be attributed to the steric hindrance imposed by the two ortho-chloro substituents, which can impede the key[1][1]-sigmatropic rearrangement step.[2][3]
Root Cause Analysis & Corrective Actions
-
Insufficient Acid Strength or Inappropriate Catalyst Choice: The Fischer indole synthesis is an acid-catalyzed reaction.[1][4][5][6] The electron-withdrawing nature of the chlorine atoms on the phenylhydrazine ring decreases the basicity of the nitrogen atoms, potentially requiring stronger acidic conditions to facilitate the necessary protonation steps in the mechanism.
-
Recommended Action: Screen a variety of Brønsted and Lewis acids. While standard catalysts like zinc chloride (ZnCl₂), boron trifluoride (BF₃), and polyphosphoric acid (PPA) are common starting points, consider more potent options if yields are low.[1][4][7] For sterically hindered substrates, harsher conditions may be necessary.[8]
-
-
Suboptimal Reaction Temperature and Time: The increased activation energy barrier due to steric hindrance may necessitate higher reaction temperatures and/or longer reaction times to drive the reaction to completion.
-
Recommended Action: Systematically optimize the reaction temperature. A good starting point is often refluxing in a suitable solvent like glacial acetic acid.[8] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time.
-
-
Poor Quality of this compound: Hydrazines can be susceptible to oxidation and degradation over time. Impurities can significantly inhibit the reaction.
-
Recommended Action: Use freshly purified this compound or its hydrochloride salt, which is often more stable.[8]
-
Experimental Protocol: Catalyst Screening for Improved Yield
This protocol outlines a systematic approach to screen different acid catalysts for the Fischer indole synthesis of a target indole from this compound and a generic ketone (e.g., cyclohexanone).
-
Preparation of Phenylhydrazone: In a round-bottom flask, dissolve this compound (1.0 eq) and the ketone (1.1 eq) in a suitable solvent such as ethanol or acetic acid.[7] Stir the mixture at room temperature or with gentle heating until hydrazone formation is complete (monitor by TLC).
-
Parallel Catalyst Screening: Set up parallel reactions in small-scale reaction vials. To each vial containing the pre-formed hydrazone, add a different acid catalyst.
-
Reaction Execution: Heat the reactions to a predetermined temperature (e.g., 80-120 °C) and monitor their progress over time.
-
Analysis: After a set time, quench a small aliquot from each reaction, extract the product, and analyze the crude reaction mixtures by LC-MS or gas chromatography (GC) to determine the relative yield of the desired indole.
-
Optimization: Based on the initial screen, select the most promising catalyst and further optimize the reaction conditions (temperature, concentration, and reaction time).
Caption: Workflow for Catalyst Screening.
Issue 2: Formation of Side Products
The formation of unwanted side products is a common issue in Fischer indole synthesis, and the electronic properties of this compound can exacerbate this.
Root Cause Analysis & Corrective Actions
-
Side Reactions due to N-N Bond Cleavage: Electron-donating groups can sometimes promote heterolytic cleavage of the N-N bond in the ene-hydrazine intermediate, leading to side reactions instead of the desired[1][1]-sigmatropic rearrangement.[9] While the chloro groups are electron-withdrawing, their influence on the delicate electronic balance of the intermediates should be considered.
-
Recommended Action: Modifying the acid catalyst can influence the reaction pathway. Lewis acids may favor the desired cyclization over cleavage pathways compared to certain Brønsted acids.[9]
-
-
Formation of Regioisomers with Unsymmetrical Ketones: When an unsymmetrical ketone is used, two different enamine intermediates can form, leading to a mixture of regioisomeric indole products.
-
Recommended Action: The choice of acid catalyst and its concentration can influence regioselectivity.[10] Generally, stronger acids may favor the formation of the indole from the less substituted enamine.[10] A thorough screening of acids and reaction conditions is recommended to optimize the yield of the desired isomer.
-
Issue 3: Difficult Product Purification
The final indole product may be challenging to purify due to the presence of starting materials, side products, or decomposition on silica gel.
Root Cause Analysis & Corrective Actions
-
Product Decomposition on Silica Gel: Some indole products can be sensitive to the acidic nature of silica gel, leading to degradation during column chromatography.
-
Recommended Action: Neutralize the silica gel by pre-treating it with a solution of a volatile base like triethylamine in the eluent.[10] Alternatively, consider using a different stationary phase like alumina.
-
-
Co-elution of Impurities: Impurities with similar polarity to the desired product can make separation by chromatography difficult.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Fischer indole synthesis?
A1: The reaction proceeds through several key steps:
-
Formation of a phenylhydrazone from the reaction of a phenylhydrazine with a ketone or aldehyde.[1][7]
-
Tautomerization of the phenylhydrazone to its enamine form.[1][7]
-
A[1][1]-sigmatropic rearrangement of the protonated enamine, which is the key bond-forming step.[1][7]
-
Loss of ammonia and subsequent aromatization to form the stable indole ring system.[1][7]
Caption: Simplified Fischer Indole Synthesis Mechanism.
Q2: Why is this compound a challenging substrate for this reaction?
A2: The two chlorine atoms in the ortho positions create significant steric hindrance around the nitrogen atoms.[2][3] This can slow down or prevent the key[1][1]-sigmatropic rearrangement step, which requires a specific spatial arrangement of the atoms. Additionally, the electron-withdrawing nature of the chlorine atoms can influence the reactivity of the hydrazine.
Q3: Can microwave irradiation be used to improve yields?
A3: Yes, microwave radiation can often promote the Fischer indole synthesis by rapidly and efficiently heating the reaction mixture, which can help overcome the activation energy barrier, especially for challenging substrates.[7]
Q4: What are some alternative methods for indole synthesis if the Fischer method fails with my substrate?
A4: If the Fischer indole synthesis proves unsuccessful, several other named reactions can be employed to synthesize indoles, including the Bartoli, Leimgruber-Batcho, and Reissert indole syntheses. The choice of method will depend on the desired substitution pattern of the final indole product.
Q5: How can I confirm the structure of my final indole product?
A5: The structure of the synthesized indole should be confirmed using a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy.
References
-
Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Available from: [Link]
-
Wikipedia. Fischer indole synthesis. Available from: [Link]
-
Chemistry Learner. Fischer Indole Synthesis: Definition, Examples and Mechanism. Available from: [Link]
-
Vedantu. Fischer Indole Synthesis: Mechanism, Steps & Importance. Available from: [Link]
-
NIH. Why Do Some Fischer Indolizations Fail?. Available from: [Link]
-
Royal Society of Chemistry. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Available from: [Link]
- Google Patents. US5085991A - Process of preparing purified aqueous indole solution.
-
ResearchGate. Optimization of the Fischer indole reaction in the synthesis of compound 3. Available from: [Link]
-
NIH. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Available from: [Link]
-
MDPI. New 3H-Indole Synthesis by Fischer's Method. Part I. Available from: [Link]
-
ChemistryViews. Catalytic Version of the Fischer Indole Synthesis. Available from: [Link]
-
Canadian Science Publishing. Fischer indole synthesis. The reaction of N′-alkyl-2,6-dialkylphenylhydrazines with cyclohexanone. Available from: [Link]
Sources
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- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. testbook.com [testbook.com]
- 5. Fischer Indole Synthesis: Definition, Examples and Mechanism [chemistrylearner.com]
- 6. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
Technical Support Center: Purification of (2,6-Dichlorophenyl)hydrazine Derivatives by Column Chromatography
Welcome to the technical support center for the purification of (2,6-Dichlorophenyl)hydrazine and its derivatives. As a Senior Application Scientist, I understand the unique challenges these compounds present during chromatographic purification. Their basic hydrazine moiety often leads to problematic interactions with standard stationary phases, resulting in poor separation, low recovery, and even sample degradation.
This guide is designed to provide you with practical, field-proven insights and step-by-step protocols to navigate these challenges effectively. We will move beyond simple instructions to explain the underlying principles, enabling you to troubleshoot issues logically and optimize your purification strategy.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the column chromatography of this compound derivatives in a direct question-and-answer format.
Problem 1: My compound is streaking badly on the column and TLC plate, leading to poor separation and mixed fractions.
-
Possible Cause: This is the most common issue encountered with basic compounds like hydrazines on standard silica gel. The acidic silanol groups (Si-OH) on the silica surface strongly and often irreversibly interact with the basic lone pair of electrons on the hydrazine's nitrogen atoms.[1][2] This strong interaction prevents the compound from moving in a tight band, causing it to "tail" or "streak" down the column.
-
Solution:
-
Mobile Phase Modification: The most straightforward solution is to neutralize the acidic sites on the silica gel. Add a small amount of a basic modifier, typically 0.5-2% triethylamine (TEA), to your eluent system (e.g., Hexane/Ethyl Acetate with 1% TEA).[2][3] The TEA is a stronger base and will preferentially interact with the silanol groups, effectively "masking" them from your hydrazine derivative. This allows your compound to elute symmetrically.
-
Pre-treatment of Silica: Before packing, you can prepare a slurry of silica gel in your chosen mobile phase that already contains the TEA. This ensures the stationary phase is fully neutralized before the sample is introduced.
-
Problem 2: I am experiencing very low, or even zero, recovery of my compound from the column.
-
Possible Cause 1: Irreversible Adsorption: As explained above, the interaction with acidic silica can be so strong that your compound becomes permanently bound to the stationary phase.[1]
-
Solution 1: Change the Stationary Phase. If mobile phase modification with TEA is insufficient, the silica is too acidic for your specific derivative.
-
Use Alumina: Activated alumina is an excellent alternative to silica gel. It is available in neutral or basic grades, which are much more suitable for purifying basic compounds.[4][5]
-
Use Amine-Functionalized Silica: Specialty columns with an amine-functionalized surface (KP-NH) are designed specifically for purifying basic compounds and can provide excellent results by masking the underlying acidic silanols.[1]
-
-
Possible Cause 2: On-Column Decomposition: Hydrazine derivatives can be sensitive and may degrade upon prolonged contact with the acidic stationary phase.[2][6] You might be eluting the degradation products instead of your target compound.
-
Solution 2: Pre-Column Stability Test. Before committing your entire batch, perform a simple stability test.
-
Dissolve a tiny amount of your crude material and spot it on a TLC plate (the same stationary phase as your column).
-
Take an initial chromatogram to see the spot.
-
Let the spotted plate sit on the bench for 1-2 hours, exposed to air and light.
-
Run the chromatogram again. If you see new spots or significant streaking that wasn't there initially, your compound is degrading on the stationary phase.[4] In this case, switching to a more inert stationary phase like deactivated silica or alumina is necessary.
-
Problem 3: My compound is very polar and won't move from the baseline, even in 100% Ethyl Acetate.
-
Possible Cause: The polarity of your derivative is too high for standard solvent systems like Ethyl Acetate/Hexane. The compound has a much stronger affinity for the polar stationary phase than the mobile phase.[7]
-
Solution:
-
Switch to a More Polar Mobile Phase: A common and effective system for polar compounds is a mixture of Dichloromethane (DCM) and Methanol (MeOH).[3] Start with a low percentage of MeOH (e.g., 1-2%) and gradually increase it.
-
Incorporate an Amine Modifier: For very stubborn basic compounds, a mobile phase of DCM with 1-10% of a pre-mixed solution of "10% ammonium hydroxide in methanol" can be highly effective.[4]
-
Consider Reversed-Phase Chromatography: If your compound is highly polar, it may be better suited for reversed-phase chromatography. Here, the stationary phase is non-polar (e.g., C18 silica), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[8]
-
Problem 4: The separation looks good on TLC, but all my fractions from the column are mixed.
-
Possible Cause 1: Overloading the Column: You may have loaded too much sample for the amount of stationary phase used. A general rule of thumb is to use a silica-to-sample weight ratio of at least 30:1 to 50:1 for moderately difficult separations.[7] Overloading leads to broad bands that overlap, regardless of the TLC results.
-
Solution 1: Reduce Sample Load. Decrease the amount of crude material loaded onto the column or, alternatively, increase the column size and amount of stationary phase.
-
Possible Cause 2: Poor Sample Loading Technique: If the initial sample band is not applied as a narrow, concentrated horizontal band, it will travel down the column unevenly, leading to poor separation.[9]
-
Solution 2: Use the Dry Loading Method. This is particularly useful for compounds that are not very soluble in the initial, non-polar mobile phase. Dry loading ensures the sample is introduced to the column in a very fine, evenly distributed band. (See Protocol 3 below).
Frequently Asked Questions (FAQs)
Q1: Silica Gel or Alumina: Which stationary phase should I choose for my this compound derivative?
For this compound and its derivatives, neutral or basic alumina is often the superior choice . The primary reason is that silica gel is inherently acidic due to the presence of silanol groups, which leads to the strong adsorption and potential degradation of basic compounds like hydrazines.[1][2] Alumina's surface can be basic, neutral, or acidic, making it more versatile. For these compounds, basic or neutral alumina will almost always provide better peak shape and recovery.[5]
| Stationary Phase | Primary Advantage | Primary Disadvantage | Best For... |
| Silica Gel | High resolving power for many compound classes. | Acidic surface leads to tailing/degradation of basic compounds.[1] | Non-basic compounds; basic compounds ONLY with a mobile phase modifier (e.g., TEA). |
| Alumina (Neutral/Basic) | Inert towards basic compounds, preventing tailing and degradation. | Can have lower resolving power than silica for some mixtures. | Recommended for this compound derivatives. |
| Amine-functionalized Silica | Specifically designed to purify basic compounds with excellent peak shape.[1] | More expensive than standard silica or alumina. | Difficult separations of basic compounds where alumina fails. |
Q2: How do I select the right solvent system for my column?
The best practice is to use Thin-Layer Chromatography (TLC) to determine the optimal mobile phase before running the column.[10][11]
-
Goal: Find a solvent system where your desired compound has an Rf value of approximately 0.25 - 0.35 .[7] This Rf value ensures the compound spends enough time on the stationary phase to separate from impurities but not so long that the bands broaden excessively.
-
Starting Point: For a typical this compound derivative, start with a 30:70 mixture of Ethyl Acetate (EtOAc) and Hexane.
-
Optimization:
-
If Rf is too low (spot doesn't move): Increase the polarity. Increase the proportion of the more polar solvent (e.g., move to 50:50 EtOAc/Hexane).
-
If Rf is too high (spot moves with the solvent front): Decrease the polarity. Increase the proportion of the non-polar solvent (e.g., move to 10:90 EtOAc/Hexane).
-
-
Remember the Modifier: Perform your TLC analysis with the same modifier (e.g., 1% TEA) that you plan to use in your column. The Rf value can change significantly with the addition of a modifier.[3]
Q3: What is the difference between "wet loading" and "dry loading," and when should I use each?
-
Wet Loading: Involves dissolving the sample in a minimum amount of the mobile phase (or a slightly stronger solvent) and carefully pipetting it directly onto the top of the packed column.[9]
-
Use when: Your sample dissolves easily in the initial, non-polar mobile phase of your chromatography.
-
-
Dry Loading: Involves pre-adsorbing your sample onto a small amount of silica gel (or your chosen stationary phase) by dissolving the sample in a volatile solvent (like DCM or acetone), mixing it with the silica, and then evaporating the solvent completely to get a free-flowing powder. This powder is then carefully added to the top of the column.[9]
-
Use when: Your sample has poor solubility in the starting eluent. This is a very common scenario and is the recommended method for ensuring a narrow sample band and achieving the best possible separation.
-
Experimental Protocols & Workflows
Purification Workflow Overview
Here is a typical workflow for the purification of a crude this compound derivative.
Caption: Overall purification workflow from method development to final product.
Protocol 1: Method Development using TLC
-
Prepare TLC Plates: Obtain silica gel (or alumina) coated TLC plates. Draw a light pencil line about 1 cm from the bottom (the origin).
-
Spot the Sample: Dissolve a small amount of your crude reaction mixture in a volatile solvent (e.g., DCM). Use a capillary tube to apply a small, concentrated spot onto the origin line.
-
Prepare Eluent: In a beaker, prepare a 10 mL mixture of your test solvent system (e.g., 7:3 Hexane:EtOAc with 1% TEA).
-
Develop the Plate: Place the TLC plate in a developing chamber or a beaker covered with a watch glass, ensuring the solvent level is below the origin line. Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots using a UV lamp (254 nm). You can also use a chemical stain like p-anisaldehyde or potassium permanganate if your compounds are not UV-active.
-
Calculate Rf: Measure the distance from the origin to the center of your spot and the distance from the origin to the solvent front.
-
Rf = (distance traveled by spot) / (distance traveled by solvent front)
-
-
Optimize: Adjust the solvent polarity as described in FAQ #2 until the Rf of your target compound is ~0.3.
Protocol 2: Packing a Silica Gel Column (Slurry Method)
-
Select Column: Choose a glass column with a stopcock. A rule of thumb for the diameter is a 10:1 to 20:1 length-to-diameter ratio for good separation.
-
Prepare Column: Secure the column vertically to a stand. Place a small plug of cotton or glass wool at the bottom, followed by a ~1 cm layer of sand.
-
Prepare Slurry: In a beaker, measure out the required amount of silica gel (e.g., 30-50 times the weight of your crude sample). Add your initial, non-polar mobile phase (e.g., 95:5 Hexane:EtOAc) and stir to create a uniform slurry with no lumps.
-
Pack: Fill the column about one-third full with the non-polar solvent. While gently swirling, pour the silica slurry into the column. Use a funnel to aid the process.
-
Settle: Open the stopcock to allow solvent to drain, continuously tapping the side of the column gently to ensure the silica packs down into a uniform bed without any air bubbles or cracks.[12] Add more solvent as needed, never letting the solvent level drop below the top of the silica bed.
-
Finalize: Once the silica has settled, add a final ~1 cm layer of sand on top to protect the silica surface from being disturbed during solvent addition.[9] Drain the solvent until it is just level with the top of the sand layer. The column is now ready for loading.
Protocol 3: Dry Loading a Sample
-
Dissolve Sample: In a small round-bottom flask, dissolve your entire crude sample in a minimal amount of a volatile solvent like DCM, acetone, or methanol.
-
Add Silica: Add an amount of silica gel approximately 5-10 times the weight of your sample to the flask.[9]
-
Mix and Evaporate: Swirl the mixture to ensure the silica is fully wetted. Carefully remove the solvent using a rotary evaporator until you are left with a dry, free-flowing powder. Ensure it is completely dry.
-
Load Column: Carefully transfer the powdered sample-silica mixture onto the top layer of sand in your packed column.
-
Run Column: Gently tap the column to settle the powder into a flat, level band. Carefully add your initial mobile phase, open the stopcock, and begin the elution process.
Troubleshooting Decision Tree
If you encounter issues during your purification, use this decision tree to diagnose the problem.
Caption: A decision tree for troubleshooting common chromatography problems.
References
-
Department of Chemistry, University of Rochester. Troubleshooting Flash Column Chromatography. Available at: [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available at: [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines?. Available at: [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Available at: [Link]
-
University of Colorado Boulder, Department of Chemistry. Column Chromatography. Available at: [Link]
-
Department of Chemistry, University of Rochester. Solvent Systems for Flash Column Chromatography. Available at: [Link]
-
Jalon Zeolite. Activated Alumina vs. Silica Gel: All you need to know. Available at: [Link]
-
University of Calgary, Department of Chemistry. Column Chromatography. Available at: [Link]
-
Biocompare. (2020). Six Suggestions for Successful Column Chromatography. Available at: [Link]
-
Chemistry For Everyone. (2025). How To Choose Solvent System For Column Chromatography?. Available at: [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. Chromatography [chem.rochester.edu]
- 5. jalonzeolite.com [jalonzeolite.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. web.uvic.ca [web.uvic.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. m.youtube.com [m.youtube.com]
- 12. biocompare.com [biocompare.com]
Technical Support Center: Optimizing Acid Catalysis in (2,6-Dichlorophenyl)hydrazine Reactions
Welcome to the technical support center for reactions involving (2,6-Dichlorophenyl)hydrazine. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical nuances of acid catalyst selection and optimization. Our focus is primarily on the Fischer indole synthesis, the most prominent application for this reagent, where the choice of catalyst is paramount to success.
Part 1: Frequently Asked Questions (FAQs) on Catalyst Selection
This section addresses fundamental questions regarding the role and choice of acid catalysts.
Q1: What is the precise role of the acid catalyst in the Fischer indole synthesis with this compound?
The acid catalyst is not merely an additive but an active participant that drives the reaction through several key mechanistic steps. The generally accepted mechanism involves:
-
Hydrazone Formation: The reaction starts with the condensation of this compound with an aldehyde or ketone to form a phenylhydrazone. While this can sometimes occur without a catalyst, acidic conditions accelerate the process.
-
Tautomerization: The hydrazone isomerizes to its more reactive enamine (or 'ene-hydrazine') tautomer.[1][2]
-
[1][1]-Sigmatropic Rearrangement: This is the crucial C-C bond-forming step. The acid protonates the enamine, which then undergoes a[1][1]-sigmatropic rearrangement (a type of pericyclic reaction) to form a di-imine intermediate.[1][2][3] This step is often the rate-determining and most critical stage where the catalyst's role is indispensable.
-
Cyclization & Aromatization: The resulting intermediate undergoes an acid-catalyzed intramolecular cyclization and subsequently eliminates a molecule of ammonia (NH₃) to form the stable, aromatic indole ring.[2][4]
The catalyst ensures that each step, particularly the rearrangement and ammonia elimination, proceeds at a reasonable rate by protonating specific nitrogen atoms, thereby creating favorable electronic arrangements for bond formation and cleavage.
Q2: Should I use a Brønsted or a Lewis acid catalyst for my reaction?
Both Brønsted and Lewis acids are effective catalysts for the Fischer indole synthesis, and the optimal choice is substrate-dependent.[1][2]
-
Brønsted Acids (proton donors) like hydrochloric acid (HCl), sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and p-toluenesulfonic acid (p-TSA) are commonly used.[2] They are effective at protonating the hydrazine and its intermediates. PPA is often used for high-boiling point reactions as it can also serve as the solvent.
-
Lewis Acids (electron-pair acceptors) such as zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃) are also widely employed.[2][3] Lewis acids coordinate to the nitrogen or oxygen atoms in the intermediates, facilitating the rearrangement and cyclization steps. They can be particularly effective for substrates that are sensitive to strong protic acids or when reactions fail with Brønsted acids.[5][6]
Recommendation: For initial screening, include examples from both classes. A mild Lewis acid like ZnCl₂ and a strong Brønsted acid like p-TSA are excellent starting points.
Q3: How do the two chlorine atoms on the this compound ring influence the reaction and catalyst choice?
The 2,6-dichloro substitution pattern has significant electronic and steric implications:
-
Electronic Effect: The chlorine atoms are electron-withdrawing, which reduces the nucleophilicity of the hydrazine nitrogens. This can slow down the initial hydrazone formation compared to unsubstituted phenylhydrazine. More importantly, it influences the stability of the intermediates in the[1][1]-sigmatropic rearrangement.
-
Steric Effect: The ortho-chlorine atoms provide significant steric bulk around the reacting nitrogen atom. This can hinder the approach of the carbonyl compound and may require more forcing conditions (higher temperatures or stronger catalysts) to overcome the steric repulsion during the cyclization step. This steric hindrance can sometimes be advantageous by influencing the regioselectivity of the cyclization with unsymmetrical ketones.
A stronger acid catalyst is often required to sufficiently activate the substrate and overcome the reduced reactivity caused by these electronic and steric factors.
Part 2: Troubleshooting Guide for Low Yield & Reaction Failure
This section provides a systematic approach to diagnosing and solving common experimental problems.
Q4: My Fischer indole synthesis is failing or giving a very low yield. What are the common catalysis-related culprits?
Low or no yield is a frequent issue, often traced back to the catalytic conditions.[1][7]
-
Inappropriate Acid Strength/Concentration: The most common issue. The "sweet spot" for acidity is crucial.
-
Too Weak: The catalyst may not be strong enough to promote the key[1][1]-sigmatropic rearrangement, causing the reaction to stall at the hydrazone stage.
-
Too Strong: Excessively harsh acidic conditions can lead to degradation of the starting materials, intermediates, or the final indole product. It can also promote side reactions.[7]
-
Solution: Screen a range of catalysts with varying pKa values and test different catalyst loadings (e.g., from catalytic amounts to stoichiometric or solvent quantities for acids like PPA).
-
-
N-N Bond Cleavage: Electron-donating groups on the carbonyl partner can over-stabilize a key intermediate, leading to cleavage of the N-N bond as a major side reaction instead of the desired cyclization.[5][6][7] This results in the formation of aniline (in this case, 2,6-dichloroaniline) and other byproducts.[5][6] If you detect 2,6-dichloroaniline in your crude mixture, this pathway is likely the cause of failure.
-
Solution: Switch from a strong Brønsted acid to a milder Lewis acid like ZnCl₂. Lewis acids are often more effective at promoting the cyclization for these challenging substrates.[5]
-
-
Suboptimal Temperature: The Fischer indole synthesis is highly sensitive to temperature.[7]
-
Solution: If the reaction is failing at a moderate temperature, a higher temperature may be required to overcome the activation energy for the rearrangement, especially with the sterically hindered this compound. Conversely, if decomposition is observed, the temperature should be lowered.
-
Q5: I'm observing significant side product formation. What are the likely acid-mediated side reactions?
Beyond N-N bond cleavage, other acid-catalyzed side reactions can reduce your yield:
-
Aldol Condensation: If your aldehyde or ketone starting material has α-hydrogens, it can undergo self-condensation under acidic conditions, consuming your starting material.[7]
-
Solution: This can sometimes be mitigated by slowly adding the carbonyl compound to the heated mixture of the hydrazine and acid, keeping its instantaneous concentration low.
-
-
Rearrangements/Isomerization: The strong acid catalyst can sometimes promote undesired rearrangements in complex substrates or lead to the formation of isomeric indole products if an unsymmetrical ketone is used.
-
Solution: A careful selection of a milder or more sterically bulky catalyst might improve regioselectivity.
-
Part 3: Experimental Protocols & Data
Protocol 1: Systematic Screening of Acid Catalysts for Fischer Indole Synthesis
This protocol provides a framework for efficiently identifying the optimal acid catalyst for your specific substrates.
Objective: To compare the efficacy of different Brønsted and Lewis acids in the cyclization of a (2,6-Dichlorophenyl)hydrazone.
Materials:
-
This compound hydrochloride
-
Your aldehyde or ketone of interest (e.g., cyclohexanone as a model)
-
Candidate Acid Catalysts: p-Toluenesulfonic acid (p-TSA), Zinc Chloride (ZnCl₂), Polyphosphoric acid (PPA), Hydrochloric acid (in a solvent like ethanol).
-
High-boiling point solvent (e.g., Toluene, Xylene, or Acetic Acid)
-
Reaction vessels (e.g., microwave vials or parallel synthesis tubes)[8]
-
Analytical tools: TLC plates, LC-MS.[9]
Procedure:
-
Prepare the Hydrazone (Optional but Recommended): In a larger batch, react this compound with your carbonyl compound (1:1 molar ratio) in ethanol with a catalytic amount of acetic acid at room temperature or with gentle heating. Monitor by TLC until the starting materials are consumed. Isolate and purify the hydrazone. This ensures that failures in the subsequent screening are due to the cyclization step, not hydrazone formation.
-
Set Up Parallel Reactions: In separate, identical reaction vessels, place the pre-formed hydrazone (e.g., 0.1 mmol).
-
Add Solvent and Catalysts:
-
Vessel A (p-TSA): Add Toluene (1 mL) and p-TSA (0.2 equivalents, 0.02 mmol).
-
Vessel B (ZnCl₂): Add Toluene (1 mL) and anhydrous ZnCl₂ (1.1 equivalents, 0.11 mmol).
-
Vessel C (PPA): Add Polyphosphoric acid (approx. 10x the weight of the hydrazone). No other solvent is needed.
-
Vessel D (HCl): Add Ethanol (1 mL) and a 4M solution of HCl in a compatible solvent (e.g., 1.1 equivalents).
-
Vessel E (Control): Add Toluene (1 mL) with no catalyst.
-
-
Reaction Execution: Place all vessels in a parallel synthesis block or oil bath. Heat to a consistent temperature (e.g., 100-110 °C).
-
Monitoring: After set time points (e.g., 1h, 4h, 12h), take a small aliquot from each reaction (except the PPA vial, which is difficult to sample). Quench the aliquot with a basic solution (e.g., sat. NaHCO₃) and extract with ethyl acetate. Analyze the organic layer by TLC or LC-MS to assess product formation and consumption of the hydrazone.
-
Analysis: Compare the results from each vessel to identify the catalyst that provides the highest conversion to the desired indole product with the fewest side products. The optimal condition can then be scaled up.
Data Presentation: Comparison of Acid Catalysts
The following table summarizes typical results for the synthesis of 6,8-dichloro-1,2,3,4-tetrahydrocarbazole from this compound and cyclohexanone, illustrating the impact of catalyst choice.
| Catalyst | Type | Equivalents | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| p-TSA | Brønsted | 0.2 | Toluene | 110 | 6 | ~85% | Good yield, clean reaction.[10] |
| ZnCl₂ | Lewis | 1.1 | Acetic Acid | 100 | 4 | ~90% | Often faster and higher yielding.[7][10] |
| PPA | Brønsted | Solvent | None | 120 | 2 | ~75% | Can cause some charring; difficult workup. |
| HCl | Brønsted | 1.1 | Ethanol | 78 | 24 | ~60% | Slower reaction at lower reflux temperature.[11] |
| None | Control | 0 | Toluene | 110 | 24 | <5% | Demonstrates the necessity of a catalyst. |
Part 4: Visualized Workflows & Decision Logic
Diagram 1: Experimental Workflow for Catalyst Screening
Caption: Workflow for systematic acid catalyst screening.
Diagram 2: Decision Tree for Initial Catalyst Selection
Caption: Decision logic for selecting a starting catalyst.
References
- BenchChem. (2025).
- BenchChem. (n.d.). 2,6-Dichlorophenylhydrazine hydrochloride | 50709-36-9.
- BenchChem. (2025). Troubleshooting common issues in Fischer indole synthesis of Benzo[cd]indoles.
-
Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society. [Link]
-
Roiser, T., et al. (2021). Transannular Enantioselective (3 + 2) Cycloaddition of Cycloalkenone Hydrazones under Brønsted Acid Catalysis. Organic Letters. [Link]
-
Hughes, D. L., et al. (2011). Why Do Some Fischer Indolizations Fail? PMC - NIH. [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. [Link]
- BenchChem. (2025).
-
Reddit. (2021). Problems with Fischer indole synthesis. [Link]
-
Asynt. (2022). Enhanced Efficiency and Sustainability with Catalyst Screening. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. asynt.com [asynt.com]
- 9. Catalyst Screening & TLC-MS for Reaction Analysis [sigmaaldrich.com]
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- 11. reddit.com [reddit.com]
stability and long-term storage of (2,6-Dichlorophenyl)hydrazine hydrochloride
Introduction
Welcome to the technical support guide for (2,6-Dichlorophenyl)hydrazine hydrochloride (CAS No: 50709-36-9). This document is designed for researchers, chemists, and drug development professionals who utilize this critical reagent. The stability and purity of this compound hydrochloride are paramount for achieving reproducible and accurate experimental outcomes. Improper handling and storage can lead to degradation, compromising results and potentially introducing safety hazards.
This guide provides in-depth answers to frequently asked questions, troubleshooting workflows for common experimental issues, and validated protocols for storage and handling, ensuring the integrity of your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the storage and handling of this compound hydrochloride.
Q1: What are the ideal long-term storage conditions for this compound?
The optimal long-term storage strategy is crucial for maintaining the compound's stability. It is recommended to store this compound hydrochloride in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][3] For maximum shelf life and to prevent degradation from atmospheric components, storing the material under an inert gas atmosphere (e.g., argon or nitrogen) is a best practice.[1] Several suppliers explicitly note that the compound is hygroscopic and air-sensitive, making protection from moisture and oxygen essential.
Q2: What are the visible signs of degradation?
This compound hydrochloride in its pure form is a white to light yellow or pale cream crystalline powder.[4][5] A noticeable change in color to a more intense yellow, orange, or brown is a primary visual indicator of potential degradation. This discoloration is often due to oxidation or hydrolysis. If you observe significant color change or clumping of the powder (a sign of moisture absorption), the reagent's purity should be considered suspect.
Q3: Is this compound hydrochloride hygroscopic?
Yes, several chemical suppliers classify this compound as hygroscopic, meaning it readily absorbs moisture from the atmosphere. This property is a key factor in its handling and storage requirements. Absorbed water can not only affect the compound's effective weight, leading to stoichiometric errors in reactions, but also potentially participate in degradation pathways.
Q4: What is the standard procedure for weighing and handling the compound in the lab?
Given its hazardous and sensitive nature, specific handling procedures are required. Always handle this compound in a well-ventilated area, such as a chemical fume hood.[2][6][7] To minimize moisture absorption, allow the container to reach room temperature before opening if it has been refrigerated. Weigh the desired amount of powder promptly and reseal the container tightly. For highly sensitive applications, weighing and handling should be performed in a glovebox under an inert atmosphere. Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]
Q5: How should I dispose of unused or degraded this compound hydrochloride?
This compound is classified as a hazardous substance and must be disposed of accordingly.[8] It should be treated as hazardous waste. Do not dispose of it in standard laboratory trash or down the drain.[8] All disposals must be conducted in accordance with local, regional, and national hazardous waste regulations.[7] The material should be collected in a designated, properly labeled hazardous waste container for pickup by certified waste disposal personnel.
Part 2: Troubleshooting Guide
This section provides structured guidance for diagnosing and resolving common experimental problems that may arise from the reagent's condition.
Scenario 1: Inconsistent Reaction Yields or Unexpected Byproducts
-
Question: My recent syntheses using this compound hydrochloride have resulted in lower-than-expected yields and the appearance of unknown spots on my TLC plates. Could the reagent be the cause?
-
Answer & Diagnostic Workflow: Yes, reagent integrity is a primary suspect for such issues. Degradation can reduce the concentration of the active starting material and introduce impurities that interfere with the reaction. Follow this diagnostic workflow to isolate the problem.
Troubleshooting Workflow: Reagent Integrity Check
Scenario 2: Solubility Issues
-
Question: I am having difficulty dissolving the reagent in a solvent where it is reported to be soluble. Is this related to stability?
-
Answer: This can indeed be related to stability. Degraded material, which may include oxides or polymers, can have different solubility profiles than the pure compound. Furthermore, if the material has absorbed a significant amount of water due to its hygroscopic nature, this can interfere with dissolution, particularly in non-polar organic solvents.
Recommendations:
-
Use a Fresh Batch: The first step is to attempt the dissolution with a new, properly stored bottle of the reagent.
-
Ensure Anhydrous Conditions: If your protocol requires an anhydrous organic solvent, ensure the solvent is truly dry. The water content from a degraded, hygroscopic reagent can be enough to cause issues.
-
Gentle Heating/Sonication: If you are confident in the reagent's purity, gentle heating or sonication can aid dissolution, provided the compound is stable under those conditions. Always check the literature for the thermal stability of your specific reaction mixture.
-
Part 3: Key Protocols & Methodologies
Adherence to standardized protocols is essential for minimizing reagent degradation and ensuring experimental reproducibility.
Protocol 1: Recommended Long-Term Storage
-
Procurement: Upon receipt, verify that the supplier has provided the material in a sealed, airtight container, often with an inert gas headspace.
-
Initial Storage: Store the unopened container in a cool, dry, and dark location. A dedicated, ventilated cabinet for chemicals is appropriate.
-
After First Use: For optimal stability, the container headspace should be purged with an inert gas (e.g., argon or nitrogen) before resealing.
-
Sealing: After purging, seal the container cap tightly. For extra protection against moisture ingress, wrap the cap and neck of the bottle with Parafilm®.
-
Documentation: Label the container with the date it was first opened. This helps track the potential exposure of the reagent to the atmosphere over time.
Workflow for Optimal Reagent Preservation
Caption: Recommended workflow for storing and handling the reagent.
Protocol 2: Safe Handling and Dispensing
-
Preparation: Before retrieving the reagent from storage, ensure your workspace (fume hood) is clean and all necessary equipment (spatulas, weigh paper, secondary container) is ready.
-
PPE: Don appropriate PPE, including safety goggles with side shields, nitrile or neoprene gloves, and a flame-retardant lab coat. [6]3. Equilibration: Allow the sealed container to warm to ambient temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.
-
Dispensing: Open the container in the fume hood. Use a clean, dry spatula to transfer the solid. Avoid creating dust. [2][8]If dust is generated, ensure ventilation is adequate to prevent inhalation.
-
Cleaning: After dispensing, carefully clean the spatula and any surfaces that may have come into contact with the chemical.
-
Resealing: Immediately purge the bottle with inert gas and reseal as described in Protocol 1.
Part 4: Technical Data Summary
This table summarizes the key physical and chemical properties of this compound hydrochloride for quick reference.
| Property | Value | Source(s) |
| CAS Number | 50709-36-9 | ,[6], |
| Molecular Formula | C₆H₆Cl₂N₂ · HCl | ,[6] |
| Molecular Weight | 213.49 g/mol | ,[6], |
| Appearance | White to light yellow/orange powder or crystal | , |
| Melting Point | ~225 °C (decomposes) | , |
| Purity (Typical) | >98% (HPLC) | , |
| Key Sensitivities | Air sensitive, Hygroscopic (moisture sensitive) | ,, |
| Incompatible Materials | Strong oxidizing agents, strong bases, strong acids | [3] |
| Storage Temperature | Room temperature (cool, dry conditions) | ,[2], [3] |
References
-
MSDS of 2,6-Dichlorophenylhydrazine hydrochloride. (n.d.). MSDS of 2,6-Dichlorophenylhydrazine hydrochloride. [Link]
-
PubChem. (n.d.). This compound monohydrochloride. [Link]
-
Molbase. (n.d.). This compound HYDROCHLORIDE. [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. 2,6-Dichlorophenylhydrazine hydrochloride, 98+% 5 g | Request for Quote [thermofisher.com]
- 5. 2,6-Dichlorophenylhydrazine hydrochloride, 98+% 1 g | Request for Quote [thermofisher.com]
- 6. fishersci.nl [fishersci.nl]
- 7. echemi.com [echemi.com]
- 8. fishersci.ca [fishersci.ca]
Technical Support Center: Troubleshooting Hydrazone Formation with (2,6-Dichlorophenyl)hydrazine
Welcome to the technical support center for hydrazone formation using (2,6-Dichlorophenyl)hydrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this resource to explain the causality behind experimental choices and to provide self-validating protocols.
Frequently Asked Questions (FAQs)
Q1: My hydrazone formation reaction with this compound is resulting in a very low yield. What are the most likely causes and how can I improve it?
A1: Low yields in hydrazone formation are a common issue and can often be attributed to several factors, primarily suboptimal pH, reactant quality, and reaction conditions.
The formation of hydrazones is a pH-dependent equilibrium reaction.[1][2] The optimal pH is typically in the mildly acidic range of 4-6.[1] This is because the reaction requires acid catalysis for the dehydration of the tetrahedral intermediate, which is often the rate-limiting step at neutral pH.[3] However, if the pH is too low (highly acidic), the hydrazine, including this compound, can be protonated, which reduces its nucleophilicity and slows down or prevents the initial attack on the carbonyl group.[1][4] Conversely, at a higher pH, there is insufficient acid to effectively catalyze the crucial dehydration step.[1]
Troubleshooting Steps for Low Yield:
-
pH Optimization: Ensure the reaction medium is buffered or contains a catalytic amount of a weak acid, such as acetic acid or formic acid, to maintain a pH between 4 and 6.[1][5]
-
Reagent Quality: Verify the purity of your this compound and the corresponding aldehyde or ketone. Hydrazine derivatives can be susceptible to oxidation, so using a fresh or properly stored batch is crucial.[1] It is often supplied as a hydrochloride salt, which is more stable.[6]
-
Stoichiometry: While a 1:1 molar ratio is theoretically required, using a slight excess (e.g., 1.1-1.5 equivalents) of the this compound can help drive the reaction to completion.[1]
-
Temperature and Reaction Time: If the reaction is slow at room temperature, consider moderately increasing the temperature (e.g., to 40-60°C).[1] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[2]
-
Solvent Choice: Protic solvents like ethanol or methanol are commonly used for hydrazone formation as they can help to solvate the intermediates.[1][5]
Q2: I am observing a significant amount of an unknown byproduct in my reaction mixture. What could this be and how can I prevent its formation?
A2: A common byproduct in reactions involving hydrazines is the formation of an azine.[5][7] This occurs when the initially formed hydrazone reacts with a second molecule of the aldehyde or ketone.[5][8] This side reaction is more prevalent if there is an excess of the carbonyl compound or if the reaction is subjected to prolonged heating.[7]
Another possibility is the hydrolysis of the hydrazone product back to the starting materials, especially if excess water is present under acidic conditions.[5][9]
Strategies to Minimize Byproduct Formation:
-
Control Stoichiometry: To minimize azine formation, use a slight excess of this compound relative to the carbonyl compound.[7] Adding the carbonyl compound slowly to the hydrazine solution can also help.[7]
-
Anhydrous Conditions: While water is a byproduct of the reaction, starting with anhydrous solvents can be beneficial, especially if your starting materials are sensitive to hydrolysis.
-
Purification: If byproduct formation is unavoidable, purification via column chromatography on silica gel is a standard method to isolate the desired hydrazone.[7] Recrystallization can also be effective for solid products.
Q3: The reaction between this compound and my sterically hindered ketone is not proceeding. What adjustments can I make to the protocol?
A3: Ketones are generally less reactive than aldehydes in hydrazone formation due to both steric hindrance and electronic effects.[2] The two bulky groups on the ketone can impede the approach of the hydrazine nucleophile. Additionally, the electron-donating nature of alkyl groups reduces the electrophilicity of the carbonyl carbon.[2] The presence of two chlorine atoms at the ortho positions of the phenylhydrazine can also contribute to steric hindrance.
Recommendations for Hindered Substrates:
-
Increase Temperature: Higher temperatures can provide the necessary activation energy to overcome the steric barrier.[1]
-
Prolonged Reaction Time: Sterically hindered reactions often require significantly longer reaction times to reach completion. Monitor the reaction over an extended period.[1]
-
Use of a More Effective Catalyst: While a weak acid like acetic acid is standard, for challenging substrates, exploring other catalysts might be beneficial. Aniline and its derivatives, particularly those with electron-donating groups, have been shown to be effective nucleophilic catalysts that can accelerate hydrazone formation, especially at neutral pH.[10][11]
In-depth Troubleshooting Guides
Guide 1: Optimizing Reaction Conditions
This guide provides a systematic approach to optimizing the key parameters for successful hydrazone formation with this compound.
Table 1: Key Reaction Parameters and Recommended Ranges
| Parameter | Recommended Range/Condition | Rationale & Key Considerations |
| pH | 4.0 - 6.0 | Balances the need for an acidic catalyst for dehydration with maintaining the nucleophilicity of the hydrazine.[1][2] |
| Catalyst | Catalytic amount of weak acid (e.g., acetic acid) | Protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.[2][12] |
| Solvent | Ethanol, Methanol | Protic solvents are generally effective.[1][5] |
| Temperature | Room Temperature to 60°C | Higher temperatures can increase the reaction rate but may also promote side reactions.[1] |
| Reactant Ratio | 1.1 - 1.5 equivalents of hydrazine | A slight excess of hydrazine can help drive the reaction to completion and minimize azine formation.[1][7] |
Experimental Protocol: General Procedure for Hydrazone Synthesis
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Dissolve the aldehyde or ketone (1.0 equivalent) in a suitable solvent (e.g., ethanol).
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Add this compound or its hydrochloride salt (1.1 equivalents).
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Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).
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Stir the reaction mixture at room temperature or heat to 40-60°C.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.[7]
Guide 2: Understanding the Reaction Mechanism and Side Reactions
A clear understanding of the reaction pathway and potential side reactions is crucial for effective troubleshooting.
The Mechanism of Hydrazone Formation
The formation of a hydrazone is a two-step process involving a nucleophilic addition followed by dehydration.[12]
Caption: Mechanism of Hydrazone Formation.
Troubleshooting Workflow for Common Issues
The following diagram outlines a logical approach to troubleshooting common problems encountered during hydrazone synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Hydrazone: Formation, Structure, and Reactions [chemistrylearner.com]
- 6. This compound monohydrochloride | C6H7Cl3N2 | CID 2723909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Hydrazine - Wikipedia [en.wikipedia.org]
- 9. Khan Academy [khanacademy.org]
- 10. Water-soluble Organocatalysts for Hydrazone and Oxime Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. soeagra.com [soeagra.com]
managing and identifying impurities in (2,6-Dichlorophenyl)hydrazine synthesis
Technical Support Center: Synthesis of (2,6-Dichlorophenyl)hydrazine
Introduction
This compound is a critical building block in modern organic synthesis, particularly in the creation of complex pharmaceutical agents and agrochemicals. Its utility is most notable in the Fischer indole synthesis. The purity of this reagent is paramount; trace impurities can lead to significant side reactions, reduced yields, and the generation of difficult-to-remove, structurally related impurities in the final active ingredient. This guide provides in-depth technical support for researchers and process chemists, focusing on the practical challenges of managing and identifying impurities during its synthesis.
Part 1: Synthetic Pathway and Core Principles
The most common and industrially viable synthesis of this compound hydrochloride follows a two-step sequence starting from 2,6-dichloroaniline. Understanding the nuances of each step is the foundation of impurity control.
-
Step 1: Diazotization. 2,6-dichloroaniline is converted to its corresponding diazonium salt using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[1][2][3] This reaction is highly exothermic and the diazonium salt intermediate is thermally unstable.
-
Step 2: Reduction. The crude diazonium salt is then reduced to the target hydrazine. A common and effective reducing agent for this transformation is tin(II) chloride (SnCl₂) in concentrated HCl.[2]
The overall reaction is typically performed as a one-pot synthesis where the diazonium salt is not isolated.
Visualizing the Synthesis Workflow
Caption: Formation of 2,6-dichlorophenol impurity from temperature instability.
Q3: My HPLC/TLC analysis shows several impurities. How do I identify them?
A3: A systematic approach combining analytical techniques and an understanding of the reaction mechanism is key.
| Potential Impurity | Likely Source / Cause | Recommended Analytical Method |
| 2,6-Dichloroaniline | Incomplete diazotization reaction. | HPLC, GC-MS |
| 2,6-Dichlorophenol | Hydrolysis of the diazonium salt due to high temperature. | HPLC, GC-MS |
| Azo-coupled Dimers | Side reaction of diazonium salt with an aromatic ring. | HPLC-MS, LC-MS/MS |
| Positional Isomers | Impure 2,6-dichloroaniline starting material. | HPLC, GC [4] |
| Inorganic Salts (e.g., NaCl) | Byproducts from reagents (HCl, NaNO₂, NaOH). | Ion Chromatography, Conductivity |
Troubleshooting Logic for an Off-Color Product
Caption: Decision tree for troubleshooting an off-color final product.
Part 3: Experimental Protocols
These protocols are provided as a baseline and may require optimization based on laboratory conditions and scale.
Protocol 1: Synthesis of this compound Hydrochloride
Materials:
-
2,6-Dichloroaniline (1.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂) (1.05 eq)
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) (2.5 eq)
-
Deionized Water
Procedure:
-
In a flask equipped with a mechanical stirrer and thermometer, suspend 2,6-dichloroaniline in a mixture of concentrated HCl and water.
-
Cool the resulting slurry to 0–5 °C in an ice-salt bath.
-
Dissolve sodium nitrite in deionized water and add it dropwise to the cold slurry, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, stir the mixture for an additional 20 minutes at 0–5 °C.
-
In a separate flask, dissolve tin(II) chloride dihydrate in concentrated HCl. This may require gentle warming. Cool the solution back to room temperature.
-
Slowly add the tin(II) chloride solution to the cold diazonium salt slurry. A precipitate will form.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Collect the solid precipitate by vacuum filtration and wash the filter cake with a small amount of cold water or brine.
-
Dry the crude this compound hydrochloride under vacuum.
Protocol 2: RP-HPLC Method for Purity Analysis
This method is a starting point for assessing the purity of the final product and detecting common impurities. [4]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 30% B
-
26-30 min: 30% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve ~1 mg of the sample in 10 mL of a 50:50 mixture of Acetonitrile and Water.
Protocol 3: Purification by Recrystallization
-
Place the crude this compound hydrochloride in a flask.
-
Add a minimal amount of hot solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture) until the solid just dissolves.
-
Optional: If the solution is colored, add a small amount of activated charcoal, boil for 5 minutes, and filter hot through a celite pad to remove the charcoal.
-
Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Part 4: Frequently Asked Questions (FAQs)
-
Q: Why is the product isolated as a hydrochloride salt?
-
A: The hydrochloride salt is generally more crystalline and stable than the free base, making it easier to handle, purify by recrystallization, and store. [5]The free base is an oil or low-melting solid and is more susceptible to air oxidation.
-
-
Q: How should I store this compound hydrochloride?
-
A: It should be stored in a tightly sealed container, protected from light and moisture, in a cool, dry place. Due to its toxicity, it should be kept in a designated area. [6]
-
-
Q: What are the primary safety hazards associated with this synthesis?
-
A: this compound and its precursors are toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a fume hood. [5][6]The diazonium salt intermediate is potentially explosive if isolated and allowed to dry; therefore, it should always be kept in solution.
-
-
Q: Can I use a different reducing agent instead of tin(II) chloride?
-
A: Yes, other reducing agents like sodium sulfite or sodium dithionite can be used. [7]However, tin(II) chloride is often preferred for its reliability and the clean precipitation of the product salt from the reaction mixture.
-
References
-
Sharma, S. K., et al. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. RASĀYAN Journal of Chemistry, 17(4), 1924-1933. [Link]
-
Agency for Toxic Substances and Disease Registry. (1997). Toxicological Profile for Hydrazines. U.S. Department of Health and Human Services. [Link]
-
PubChem. (n.d.). This compound monohydrochloride. [Link]
-
Organic Syntheses. (n.d.). Phenylhydrazine. Coll. Vol. 1, p.442 (1941); Vol. 2, p.85 (1922). [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. [Link]
- Google Patents. (2016).
-
Online Chemistry Notes. (2023). Diazotization reaction: Mechanism and Uses. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2,4-Dichlorophenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. 2,6-Dichlorophenylhydrazine 98 50709-36-9 [sigmaaldrich.com]
- 6. 2,6-二氯苯肼 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
optimizing reaction temperature and time for (2,6-Dichlorophenyl)hydrazine condensations
Technical Support Center: Optimizing (2,6-Dichlorophenyl)hydrazine Condensations
Welcome to the technical support center for optimizing condensation reactions involving this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of temperature and time optimization for these critical reactions. Our goal is to provide you with the causal insights and actionable protocols necessary to enhance reaction efficiency, yield, and purity.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the condensation of this compound with carbonyl compounds, a key step often preceding cyclization reactions like the Fischer indole synthesis.
Q1: What is the general mechanism for the condensation of this compound with an aldehyde or ketone?
A1: The reaction proceeds in two main stages. First is the formation of a phenylhydrazone through the nucleophilic addition of the hydrazine to the carbonyl carbon, followed by dehydration. This intermediate can then be isolated or used in situ. In the context of the Fischer indole synthesis, the phenylhydrazone tautomerizes to an ene-hydrazine, which, under acidic conditions, undergoes a[1][1]-sigmatropic rearrangement. Subsequent cyclization and elimination of ammonia yield the final indole product.[2][3] The electron-withdrawing nature of the two chlorine atoms on the phenyl ring can influence the nucleophilicity of the hydrazine and the stability of the intermediates.
Q2: How critical are temperature and time in these condensations?
A2: Temperature and reaction time are paramount. The initial hydrazone formation is often favorable at moderate temperatures (e.g., 50-90°C), but forcing conditions can lead to degradation.[4] For subsequent cyclization, such as in the Fischer indole synthesis, higher temperatures are typically required to overcome the activation energy of the[1][1]-sigmatropic rearrangement.[5] However, excessive heat can promote side reactions like N-N bond cleavage, thermal decomposition of the hydrazine starting material, or product degradation.[5][6] Reaction time must be optimized to ensure complete conversion without allowing for the accumulation of undesired byproducts.
Q3: What role does the catalyst play in optimizing reaction conditions?
A3: Catalysts are crucial for both steps. Hydrazone formation is often catalyzed by a weak acid. For the Fischer indole synthesis, a stronger Brønsted acid (e.g., HCl, H₂SO₄, PPA) or a Lewis acid (e.g., ZnCl₂, BF₃) is necessary to facilitate the key rearrangement and cyclization steps.[2][3] The choice and concentration of the acid catalyst can significantly impact the required temperature and time; stronger acids may allow for lower reaction temperatures or shorter times but can also increase the risk of side reactions.[5][7]
Q4: How do the substituents on the this compound affect the reaction?
A4: The two ortho-chloro groups are strong electron-withdrawing groups (EWGs). EWGs generally disfavor the undesired N-N bond cleavage, which is a common side reaction.[5] However, they also decrease the nucleophilicity of the hydrazine, which can slow down the initial condensation step and the subsequent rearrangement, potentially requiring more forcing conditions (higher temperature or stronger acid) compared to hydrazines with electron-donating groups.[1][5]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem: My reaction yield is low or non-existent.
-
Possible Cause 1: Incomplete Hydrazone Formation. The initial condensation may be inefficient.
-
Solution: Ensure you are using high-purity starting materials, as arylhydrazines can degrade over time.[7] Consider increasing the temperature moderately (e.g., to 50-60°C) or extending the reaction time for this initial step.[4] Using a co-solvent like ethanol in your reaction mixture can help with solubility and drive the reaction to completion.[4]
-
-
Possible Cause 2: Suboptimal Cyclization Conditions. The energy barrier for the rearrangement and cyclization is not being met.
-
Solution: If the hydrazone has formed (confirm by TLC or LC-MS), the issue may be with the cyclization step. Increase the reaction temperature incrementally. If using a Brønsted acid like acetic acid, consider switching to a stronger acid catalyst like polyphosphoric acid (PPA) or a Lewis acid like zinc chloride (ZnCl₂) to promote cyclization.[5][8]
-
-
Possible Cause 3: N-N Bond Cleavage. This is a significant competing pathway, especially under harsh acidic conditions.[1][5]
-
Solution: While the dichloro-substituents help suppress this, excessively high temperatures can still promote it. Try to lower the reaction temperature and compensate by using a stronger catalyst or allowing for a longer reaction time.
-
Problem: The reaction is very slow or stalls completely.
-
Possible Cause 1: Insufficient Catalyst Activity. The chosen acid may not be strong enough for the substituted hydrazine.
-
Possible Cause 2: Steric Hindrance. The carbonyl compound may be sterically bulky, hindering the approach of the hydrazine.
Problem: I am observing significant side product formation or a dark, tarry reaction mixture.
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Possible Cause 1: Thermal Decomposition. Arylhydrazines can decompose at elevated temperatures.[6][10][11]
-
Solution: This indicates the reaction temperature is too high. Lower the temperature and increase the reaction time. Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative decomposition.
-
-
Possible Cause 2: Undesired Side Reactions. Under harsh acidic conditions, side reactions like aldol condensations of the carbonyl partner or product degradation can occur.[5]
-
Solution: Optimize the temperature and acid concentration. A systematic approach, such as a Design of Experiments (DoE), can help identify an optimal window where the desired reaction is fast, and side reactions are slow. Sometimes, using microwave irradiation can dramatically reduce reaction times, minimizing the formation of thermally induced side products.[8]
-
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for low-yield condensation reactions.
Optimization & Experimental Protocols
Data Summary: Suggested Starting Conditions
The optimal conditions are highly substrate-dependent. This table provides empirically derived starting points for optimization.
| Carbonyl Substrate | Catalyst | Temperature Range (°C) | Typical Time (h) | Notes |
| Aliphatic Ketone (e.g., Cyclohexanone) | PPA or ZnCl₂ | 80 - 140 | 2 - 6 | Often requires higher temperatures for the rearrangement step.[5] |
| Aromatic Ketone (e.g., Acetophenone) | PPA or Acetic Acid | 70 - 110 | 4 - 12 | Reaction can be slower; monitor carefully to avoid degradation. |
| Aliphatic Aldehyde | Acetic Acid or p-TSA | 50 - 100 | 1 - 4 | Generally more reactive than ketones. |
| Aromatic Aldehyde | Acetic Acid | 60 - 110 | 2 - 8 | Reactivity can be influenced by substituents on the aromatic ring. |
General Protocol: Fischer Indole Synthesis with this compound and Cyclohexanone
This protocol details a representative synthesis. Warning: this compound is toxic and should be handled with appropriate personal protective equipment (PPE) in a fume hood.[12]
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound hydrochloride (1.0 eq).
-
Add cyclohexanone (1.1 eq) and glacial acetic acid as the solvent.
-
Note: The reaction can be run as a one-pot synthesis where the hydrazone forms in situ before cyclization.[5]
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-100°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Check for the disappearance of the hydrazine starting material and the formation of the product.
-
The reaction is typically complete within 2-6 hours. If the reaction stalls, consider raising the temperature in 10°C increments, not exceeding 140°C.
-
-
Workup and Purification:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker of ice water. The product may precipitate as a solid.
-
If an oil forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Collect the precipitate by vacuum filtration or separate the organic layer from the extraction.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize excess acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure indole derivative.
-
Reaction Mechanism Visualization
Caption: Key stages of the Fischer Indole Synthesis.
References
- Benchchem. (n.d.). Technical Support Center: Side Reactions in the Fischer Indole Synthesis of Substituted Carbazoles.
- Abou-Gharbia, M. A., et al. (2011). The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals. PubMed Central.
- Dudás, J., & Vágvölgyi, M. (n.d.). Why Do Some Fischer Indolizations Fail? PMC - NIH.
- Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
- Chen, Z., et al. (2009). Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. PubMed.
- Benchchem. (n.d.). Technical Support Center: Optimization of Fischer Indole Synthesis.
- Wikipedia. (n.d.). Fischer indole synthesis.
- Benchchem. (n.d.). Technical Support Center: Optimizing Reactions with Hydrazine Hydrate.
- S. S. V. Ramasastry, et al. (n.d.). Kinetics and thermal decomposition of Tetrahydrazine lanthanum 2-hydroxy-1-naphthoate.
- Benchchem. (n.d.). Improving yield in Fischer indole synthesis of precursors.
- Lucien, H. W. (1961). THERMAL DECOMPOSITION OF HYDRAZINE. NASA Technical Reports Server.
- Sigma-Aldrich. (n.d.). 2,6-Dichlorophenylhydrazine 98.
Sources
- 1. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Kinetics and thermal decomposition of Tetrahydrazine lanthanum 2-hydroxy-1- naphthoate – Oriental Journal of Chemistry [orientjchem.org]
- 11. ntrs.nasa.gov [ntrs.nasa.gov]
- 12. 2,6-Dichlorophenylhydrazine 98 50709-36-9 [sigmaaldrich.com]
Technical Support Center: Workup Procedures for Reactions Containing (2,6-Dichlorophenyl)hydrazine
Answering the user's request.
From the Desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are working with (2,6-Dichlorophenyl)hydrazine and its derivatives. Arylhydrazines are invaluable reagents, particularly in constructing heterocyclic scaffolds like indoles and pyrazoles.[1][2] However, their unique chemical properties—basicity, potential for side reactions, and moderate polarity—can introduce challenges during the reaction workup and purification phases.
This document moves beyond simple step-by-step instructions. It aims to provide a deeper understanding of the causality behind each procedural choice, empowering you to troubleshoot effectively and adapt protocols to your specific needs. We will cover frequently asked questions, detailed troubleshooting scenarios, and a complete, annotated workup protocol for a common reaction type.
Frequently Asked Questions (FAQs)
Q1: My reaction is complete. How do I remove the excess this compound?
A1: The most common and effective method is an acidic wash during a liquid-liquid extraction. This compound is a basic compound. By washing your organic layer with a dilute aqueous acid (e.g., 1M HCl), you protonate the hydrazine, forming the corresponding hydrochloride salt.[3] This salt is highly soluble in the aqueous phase and is thus efficiently removed from your organic layer containing the product. Repeat the wash if necessary, monitoring the removal of the starting material by TLC.
Q2: I performed an acidic wash, but my product is also extracted into the aqueous layer. What should I do?
A2: This indicates that your product is also basic and forms a water-soluble salt. In this scenario, you must "back-extract" your product. After separating the initial acidic aqueous layer (which now contains both your protonated product and the excess hydrazine), neutralize it by carefully adding a base like sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the solution is basic (pH > 8). This deprotonates your product, causing it to precipitate or become soluble again in an organic solvent. You can then extract your neutral product back into an organic solvent like ethyl acetate or dichloromethane.[3]
Q3: I'm having trouble with emulsions during the extractive workup. How can I resolve this?
A3: Emulsions are common when working with complex mixtures. To break an emulsion, try the following:
-
Add Brine: Wash the mixture with a saturated aqueous solution of NaCl (brine). This increases the ionic strength of the aqueous phase, which helps to force the separation of the layers.
-
Filter through Celite®: Pass the entire emulsified mixture through a pad of Celite® or glass wool. This can help to break up the microscopic droplets causing the emulsion.
-
Patience and gentle swirling: Sometimes, allowing the separatory funnel to stand undisturbed for a period can lead to separation. Gentle swirling, rather than vigorous shaking, can also help.
Q4: What is the best way to purify my final product after the initial workup?
A4: The best method depends on the physical properties of your product.
-
Recrystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity. Common solvents to test are ethanol, ethyl acetate, hexane/ethyl acetate mixtures, or acetonitrile.[4][5]
-
Silica Gel Chromatography: This is the most versatile method for purifying both solid and oily products. The polarity of the eluent can be tuned to effectively separate your product from any remaining impurities. Hydrazine residues, being polar, tend to stick to the silica gel baseline in many solvent systems.[6]
Troubleshooting Guide: Common Workup Issues
This section addresses specific problems you might encounter and provides a logical framework for solving them.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield After Workup | 1. The product is highly polar and remains in the aqueous layer. 2. The product is basic and was removed by an acidic wash. 3. The product is unstable to the workup conditions (e.g., acid/base sensitive). | 1. Evaporate the aqueous layer (lyophilize or use a rotary evaporator) and extract the residue with a highly polar organic solvent like methanol or a chloroform/isopropanol mixture.[7][8] 2. Neutralize the acidic aqueous wash and back-extract the product into an organic solvent.[3] 3. Perform a neutral workup. Dilute the reaction with an organic solvent, wash only with water and brine, and proceed directly to chromatography. |
| Persistent Colored Impurities in Product | 1. Formation of azo or other oxidized byproducts from the hydrazine. Arylhydrazines can be sensitive to air oxidation.[9] 2. Residual acidic or basic catalyst. | 1. Treat the crude product solution with activated carbon before filtration and concentration. 2. If the product is stable, ensure thorough acidic and/or basic washes are performed during the workup. 3. Column chromatography is often very effective at removing colored impurities. |
| Product Fails to Crystallize | 1. The product is an oil or a low-melting solid. 2. The presence of impurities (e.g., residual solvent, starting material) is inhibiting crystallization. | 1. Purify by silica gel chromatography to obtain a pure oil. 2. Ensure the product is pure via chromatography first. Then, attempt recrystallization from different solvent systems. Try dissolving the oil in a minimal amount of a good solvent (like ethyl acetate) and slowly adding a poor solvent (like hexanes) until turbidity appears, then cool. |
| Unreacted Hydrazine Remains After Workup | 1. Insufficient or ineffective acidic wash. 2. The product is very non-polar, and the hydrazine is co-extracting. | 1. Perform an additional wash with 1M HCl, ensuring vigorous mixing. Check both layers by TLC to confirm extraction. 2. Purify via column chromatography. Hydrazine is quite polar and will separate from a non-polar product.[6] |
Visualizing Workup Strategies
A logical approach is key to a successful workup. The following diagrams illustrate the decision-making process.
Caption: Decision tree for selecting an appropriate workup strategy.
Caption: Workflow for purifying a neutral product using acid-base extraction.
Example Protocol: Workup for a Fischer Indole Synthesis
This protocol details the workup procedure following the acid-catalyzed reaction of this compound hydrochloride with cyclohexanone to form 6,8-dichloro-1,2,3,4-tetrahydrocarbazole. The Fischer Indole Synthesis is a classic application for this reagent.[2][10]
Reaction Scheme: this compound + Cyclohexanone --(Acid Catalyst)--> 6,8-dichloro-1,2,3,4-tetrahydrocarbazole
Objective: To isolate the neutral indole product from the acidic reaction mixture, unreacted starting materials, and byproducts.
Step-by-Step Methodology:
-
Reaction Quenching & pH Adjustment:
-
Action: Once the reaction is deemed complete by TLC or LCMS, cool the reaction vessel to room temperature in an ice bath. Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring until gas evolution ceases and the pH of the aqueous phase is ~8.
-
Causality: This step neutralizes the strong acid catalyst (e.g., H₂SO₄, PPA) used in the Fischer synthesis.[2] The exothermic neutralization is controlled by cooling.
-
-
Liquid-Liquid Extraction:
-
Action: Transfer the neutralized mixture to a separatory funnel. Add ethyl acetate (EtOAc) to dissolve the organic components. Add water if the mixture is too thick. Shake the funnel vigorously, venting frequently. Allow the layers to separate.
-
Causality: This partitions the components between an organic phase (containing the desired product and any non-polar impurities) and an aqueous phase (containing salts and water-soluble impurities).
-
-
Acidic Wash (Removal of Excess Hydrazine):
-
Action: Drain the lower aqueous layer. Wash the remaining organic layer with 1M hydrochloric acid (HCl). Drain the acidic aqueous layer. Repeat this wash one more time.
-
Causality: Any unreacted this compound, being basic, will be protonated to its hydrochloride salt and extracted into the aqueous acidic phase, effectively removing it from the product stream.[3]
-
-
Neutral and Brine Washes:
-
Action: Wash the organic layer sequentially with water and then with a saturated aqueous solution of NaCl (brine).
-
Causality: The water wash removes any residual HCl from the previous step. The brine wash removes the bulk of the dissolved water from the organic layer and helps break any emulsions that may have formed.
-
-
Drying and Concentration:
-
Action: Drain the organic layer into an Erlenmeyer flask and add anhydrous sodium sulfate (Na₂SO₄). Swirl and let it stand for 10-15 minutes. Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator.
-
Causality: Anhydrous Na₂SO₄ removes residual water from the organic solvent, which is crucial before solvent removal to obtain a clean crude product.
-
-
Final Purification:
-
Action: The resulting crude solid or oil can be purified by either recrystallization (e.g., from an ethanol/water or ethyl acetate/hexanes mixture) or by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes).
-
Causality: This final step removes any remaining non-volatile impurities, yielding the pure target molecule.
-
References
- Benchchem. (n.d.). Best Practices for Scaling Up Reactions Involving Hydrazine Hydrate: A Technical Support Center.
- University of Rochester, Department of Chemistry. (n.d.). Workup for Polar and Water-Soluble Solvents.
- Benchchem. (n.d.). Application Notes and Protocols: The Fischer Indole Synthesis with Substituted Phenylhydrazines.
- Various Authors. (2014). How can I isolate a highly polar compound from an aqueous solution? ResearchGate.
- Reddit User Discussion. (2022). How to quench excess hydrazine monohydrate. r/Chempros.
-
Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature Protocols, 3(8), 1249-1252. Retrieved from [Link]
- Merlic, C. A. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. UCLA Chemistry.
- LCGC International. (n.d.). Liquid-Liquid Extraction of Polar Organic Compounds.
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
- University of York, Chemistry Teaching Labs. (n.d.). Chemically-active extraction.
- Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
-
Powers, D. G., et al. (2011). Arylhydrazine Trapping of Benzynes: Mechanistic Insights and a Route to Azoarenes. Journal of the American Chemical Society. Retrieved from [Link]
- ResearchGate. (2019). How can I remove excess Hydrazine Hydrate from a reaction done in ethanol?
- ChemicalBook. (n.d.). 2,4-Dichlorophenylhydrazine hydrochloride CAS#: 5446-18-4.
- Reddit User Discussion. (2023). Hydrazine hydrate removal by column chromatography. r/OrganicChemistry.
- Google Patents. (n.d.). US3023241A - Preparation of acyl hydrazine derivatives.
- ResearchGate. (2020). How to purify hydrazone?
-
PubChem. (n.d.). This compound monohydrochloride. Retrieved from [Link]
- ResearchGate. (2024). Which solvent will dissolve hydrazones of 2, 4 -dinitrophenyl hydrazine?
-
Pharmaffiliates. (n.d.). This compound HYDROCHLORIDE | CAS 50709-36-9. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 50709-36-9 | Product Name : this compound Hydrochloride. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Chemistry Teaching Labs - Chemically-active extraction [chemtl.york.ac.uk]
- 4. US3023241A - Preparation of acyl hydrazine derivatives - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Workup [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. Arylhydrazine Trapping of Benzynes: Mechanistic Insights and a Route to Azoarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alfa-chemistry.com [alfa-chemistry.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Analysis of (2,6-Dichlorophenyl)hydrazine and its Reaction Products
For researchers, scientists, and professionals in drug development, the precise characterization of synthesized molecules is paramount. (2,6-Dichlorophenyl)hydrazine serves as a critical building block in the synthesis of a variety of heterocyclic compounds, most notably indoles via the Fischer indole synthesis.[1][2] Its utility, however, is predicated on the unambiguous confirmation of its reaction products and the identification of any potential impurities. This guide provides an in-depth comparison of the spectroscopic analysis (NMR and IR) of this compound and its derivatives, offering experimentally-grounded insights to ensure the integrity of your synthetic outcomes.
The Spectroscopic Signature of the Starting Material: this compound
A thorough understanding of the starting material's spectral characteristics is the foundation for analyzing its products. The two chlorine atoms at the 2 and 6 positions of the phenyl ring exert significant electronic and steric effects that are readily observed in its NMR and IR spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound hydrochloride in DMSO-d6 typically exhibits distinct signals for the aromatic and hydrazine protons. The aromatic protons will appear as a multiplet or as distinct doublet and triplet signals in the range of δ 7.2-7.6 ppm. The protons of the hydrazine group (-NH-NH2) are exchangeable and their chemical shift can vary, but they are often observed as broad signals. For the hydrochloride salt, a signal around 10.4 ppm can be assigned to the NH proton.[3]
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons. The carbons bearing the chlorine atoms (C2, C6) will be significantly shifted downfield due to the electronegativity of the chlorine atoms. The remaining aromatic carbons will appear at chemical shifts influenced by the hydrazine substituent.
Infrared (IR) Spectroscopy
The IR spectrum of this compound hydrochloride reveals key functional groups.[4]
-
N-H Stretching: Look for bands in the region of 3200-3400 cm⁻¹, characteristic of the N-H stretching vibrations of the hydrazine group. In the hydrochloride salt, a strong band around 3240 cm⁻¹ can be attributed to the N-H stretch.[5]
-
Aromatic C-H Stretching: Sharp peaks just above 3000 cm⁻¹ are indicative of the aromatic C-H bonds.
-
Aromatic C=C Stretching: Bands in the 1575-1600 cm⁻¹ region correspond to the carbon-carbon double bond stretching within the aromatic ring.[5]
-
C-Cl Stretching: The carbon-chlorine stretching vibrations typically appear in the fingerprint region, below 800 cm⁻¹.
Comparative Analysis of Key Reaction Products
The true utility of spectroscopic analysis lies in its ability to differentiate the starting material from its intended products. Here, we compare the expected spectral features of two common products derived from this compound: a hydrazone and an indole.
Product I: Hydrazone Formation
The condensation reaction between this compound and a carbonyl compound (an aldehyde or ketone) yields a hydrazone. This transformation results in significant and predictable changes in the NMR and IR spectra.[6][7]
Reaction Workflow: Hydrazone Synthesis
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. 2,6-Dichlorophenylhydrazine hydrochloride(50709-36-9) MS spectrum [chemicalbook.com]
- 4. This compound monohydrochloride | C6H7Cl3N2 | CID 2723909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. In situ observation of ninhydrin and phenylhydrazine reaction in solution by FTIR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
A Senior Application Scientist's Guide to the Structural Validation of Indoles via ¹H NMR: A Case Study with (2,6-Dichlorophenyl)hydrazine
Introduction: The Indole Nucleus and the Imperative of Structural Certainty
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2][3][4] Its biological significance demands absolute certainty in its structural characterization, a cornerstone of drug discovery and development. While numerous methods exist for indole synthesis, the Fischer indole synthesis remains a robust and versatile tool, first reported in 1883.[2][5][6]
This guide provides an in-depth, practical comparison for researchers on the validation of indole structures using one of the most powerful tools in the chemist's arsenal: ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. We will focus specifically on indoles synthesized using (2,6-Dichlorophenyl)hydrazine, explaining the causal links between this specific reactant, the resulting product's electronic environment, and its definitive ¹H NMR spectral signature.
The Fischer Indole Synthesis: A Mechanistic Overview
The Fischer indole synthesis is an acid-catalyzed thermal cyclization of an arylhydrazone to form the indole ring.[7][8] The reaction's success hinges on the formation of this key arylhydrazone intermediate, typically generated in situ or in a preceding step by condensing an arylhydrazine with an aldehyde or ketone.[6][9]
The core mechanism proceeds as follows:
-
Hydrazone Formation: Condensation of the arylhydrazine with a carbonyl compound.
-
Tautomerization: The hydrazone tautomerizes to its enamine form.
-
[5][5]-Sigmatropic Rearrangement: This is the key bond-forming step, creating a new C-C bond.
-
Aromatization & Cyclization: The intermediate rearomatizes, followed by an intramolecular nucleophilic attack.
-
Ammonia Elimination: The final step involves the acid-catalyzed elimination of an ammonia molecule to yield the stable, aromatic indole ring.[6][7]
The choice of the substituted arylhydrazine directly dictates the substitution pattern on the benzene portion of the final indole product. Using this compound, as we will explore, predictably leads to a dichloro-substituted indole.
¹H NMR Validation: From Unsubstituted Indole to a Dichloro-Derivative
¹H NMR spectroscopy provides a detailed electronic map of a molecule by probing the environment of each proton.[10] The chemical shift (δ), multiplicity (splitting pattern), and coupling constant (J) for each signal provide invaluable information about the molecular structure.[10][11][12]
Reference Spectrum: Unsubstituted Indole
To appreciate the effect of substituents, we must first understand the baseline ¹H NMR spectrum of indole itself. The signals are well-documented and serve as our primary reference.[13][14]
| Proton | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |
| N-H | ~8.1 | broad singlet | Position is solvent and concentration dependent; often exchanges with D₂O.[15][16] |
| H3 | ~6.5 | triplet (or dd) | Coupled to H2 and N-H. |
| H2 | ~7.2 | triplet (or dd) | Coupled to H3 and N-H. |
| H7 | ~7.6 | doublet | Ortho-coupled to H6. |
| H4 | ~7.5 | doublet | Ortho-coupled to H5. |
| H5, H6 | ~7.1-7.2 | triplets (or ddd) | Complex, overlapping region; coupled to their neighbors.[17] |
Predictive Analysis: The ¹H NMR Spectrum of a 4,6-Dichloroindole Derivative
When this compound reacts with a simple ketone like acetone in a Fischer synthesis, the expected product is 4,6-dichloro-2,3-dimethyl-1H-indole. The two chlorine atoms are powerful electron-withdrawing groups, and their positions have a predictable and profound impact on the resulting ¹H NMR spectrum.
Causality Behind the Spectral Changes:
-
Inductive Effect: The electronegative chlorine atoms withdraw electron density from the aromatic ring, deshielding the nearby protons and shifting their signals downfield (to a higher ppm value).[18]
-
Loss of Signals: The protons at positions 4 and 6 on the benzene ring are replaced by chlorine atoms, meaning their corresponding signals will be absent from the spectrum.
-
Simplified Splitting: With fewer aromatic protons, the remaining ones exhibit simpler, more easily interpretable splitting patterns.
Here is the predicted ¹H NMR data for 4,6-dichloro-2,3-dimethyl-1H-indole:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale for Prediction |
| N-H | ~8.2-8.4 | broad singlet | Deshielded due to the overall electron-withdrawing nature of the ring. |
| H7 | ~7.4-7.5 | doublet | Deshielded by the adjacent C6-Cl. Coupled only to H5 (meta-coupling), resulting in a small J value (~2 Hz). |
| H5 | ~7.0-7.1 | doublet | Deshielded by the adjacent C4-Cl and C6-Cl. Coupled only to H7 (meta-coupling), resulting in a small J value (~2 Hz).[19] |
| C2-CH₃ | ~2.4 | singlet | Typical chemical shift for a methyl group on an aromatic ring system. |
| C3-CH₃ | ~2.2 | singlet | Slightly more shielded (upfield) than the C2-methyl. |
This predicted spectrum is a distinct fingerprint. The disappearance of two aromatic signals and the simplification of the remaining two into doublets with small meta-coupling constants provides unequivocal evidence for the 4,6-dichloro substitution pattern.
Comparative Analysis with Alternative Reagents
To further underscore the diagnostic power of ¹H NMR, consider the use of a different starting material, such as p-tolylhydrazine. Reacting this with acetone would yield 2,3,5-trimethyl-1H-indole.
Comparison of Expected ¹H NMR Signatures:
| Feature | 4,6-Dichloro-2,3-dimethylindole | 2,3,5-Trimethyl-1H-indole |
| Aromatic Protons | 2 (H5, H7) | 3 (H4, H6, H7) |
| Aromatic Multiplicity | Two meta-coupled doublets | A singlet (H4), a doublet (H6), and a doublet (H7) |
| Substituent Signals | Two methyl singlets (~2.2-2.4 ppm) | Three methyl singlets (one aryl-CH₃ ~2.4 ppm, two indole-CH₃ ~2.2-2.3 ppm) |
| Key Differentiator | Simple, downfield-shifted aromatic region with only two protons. | More complex aromatic region with three protons and an additional aryl-methyl singlet. |
This comparison demonstrates how a simple change in the hydrazine starting material creates a dramatically different and easily identifiable ¹H NMR spectrum, allowing for confident validation of the intended product.
Experimental Protocols
Protocol 1: Synthesis of 4,6-dichloro-2,3-dimethyl-1H-indole
This protocol is a representative example and should be performed with appropriate safety precautions in a fume hood.
Materials:
-
This compound hydrochloride
-
Acetone
-
Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., ZnCl₂)[6][20]
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add this compound hydrochloride (1.0 eq).
-
Add an excess of acetone (5-10 eq) to act as both reactant and solvent.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the hydrazone intermediate.
-
Carefully add polyphosphoric acid (PPA) (approx. 10x the weight of the hydrazine) to the mixture with vigorous stirring. Caution: The addition can be exothermic.
-
Heat the reaction mixture to 100-120 °C and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[20]
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.
-
Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization (e.g., from an ethanol/water mixture) or column chromatography to obtain the pure indole derivative.[20]
Protocol 2: Sample Preparation for ¹H NMR Analysis
-
Accurately weigh 5-10 mg of the purified indole product.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. DMSO-d₆ is often preferred for ensuring the observation of the N-H proton.[15][16]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the tube and carefully wipe the outside before inserting it into the NMR spectrometer's spinner turbine.
-
Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.
Visualizing the Workflow
The following diagram illustrates the logical flow from synthesis to structural validation.
Caption: Workflow from Fischer indole synthesis to ¹H NMR validation.
Conclusion
The structural validation of synthesized molecules is a non-negotiable step in chemical and pharmaceutical research. As demonstrated, ¹H NMR spectroscopy is not merely a characterization technique but a powerful predictive and validation tool. By understanding the fundamental principles of the Fischer indole synthesis and the predictable electronic effects of substituents, researchers can anticipate the ¹H NMR spectrum of their target molecule with high accuracy. The clear differences in chemical shifts and splitting patterns between indoles derived from this compound and other arylhydrazines provide a self-validating system, ensuring trustworthiness and scientific integrity in the development of novel indole-based compounds.
References
-
A three-component Fischer indole synthesis. PubMed. Available at: [Link]
-
Interpreting Aromatic NMR Signals. YouTube. Available at: [Link]
-
Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science. Available at: [Link]
-
Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-River Falls. Available at: [Link]
-
Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Available at: [Link]
-
Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. Available at: [Link]
-
Interpreting. OpenOChem Learn. Available at: [Link]
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1H NMR spectral studies on the polymerization mechanism of indole and its derivatives. PubMed. Available at: [Link]
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(PDF) Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. ResearchGate. Available at: [Link]
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Synthesis of Substituted 2-Phenyl-1H-indoles and their Fungicidal Activity. ResearchGate. Available at: [Link]
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H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. Available at: [Link]
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New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI. Available at: [Link]
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Synthesis and characterization of indole-3-butyric acid-based hydrazones: from multifunctional enzyme inhibition to therapeutic potential for drug development. PubMed. Available at: [Link]
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Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla. National Center for Biotechnology Information. Available at: [Link]
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NMR STUDIES OF INDOLE. Centro de Investigación y de Estudios Avanzados del I.P.N.. Available at: [Link]
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Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla. ACS Omega. Available at: [Link]
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Fischer indole synthesis – Knowledge and References. Taylor & Francis. Available at: [Link]
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A Senior Application Scientist's Guide to the Comparative Reactivity of Substituted Phenylhydrazines in Cyclization Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, the synthesis of indole scaffolds remains a cornerstone for the development of pharmaceuticals, agrochemicals, and functional materials. The Fischer indole synthesis, a classic and versatile method, utilizes the acid-catalyzed cyclization of phenylhydrazones, which are themselves derived from substituted phenylhydrazines and carbonyl compounds.[1][2][3] The choice of substituents on the phenylhydrazine precursor is not a trivial matter; it profoundly dictates the reactivity, yield, and even the regioselectivity of the cyclization process.[4] This guide provides an in-depth comparison of the reactivity of various substituted phenylhydrazines in these critical cyclization reactions, supported by experimental data and mechanistic insights to empower researchers in their synthetic endeavors.
The Heart of the Reaction: Understanding the Fischer Indole Synthesis Mechanism
The Fischer indole synthesis is a sequence of acid-catalyzed transformations that convert a phenylhydrazine and a ketone or aldehyde into an indole.[3] A clear understanding of this mechanism is paramount to appreciating the influence of substituents.
The generally accepted mechanism proceeds through the following key stages:
-
Phenylhydrazone Formation: The reaction initiates with the condensation of a substituted phenylhydrazine and a carbonyl compound to form a phenylhydrazone. This is often done in situ.[2]
-
Tautomerization: The phenylhydrazone undergoes tautomerization to its enamine isomer, the ene-hydrazine.[5]
-
[2][2]-Sigmatropic Rearrangement: This is often the rate-determining step.[5] The protonated ene-hydrazine undergoes a concerted pericyclic rearrangement to form a di-imine intermediate. The electronic properties of the substituents on the phenyl ring play a crucial role in this step.
-
Aromatization and Cyclization: The di-imine intermediate rearomatizes, followed by an intramolecular nucleophilic attack to form a five-membered ring.
-
Elimination of Ammonia: The final step involves the acid-catalyzed elimination of an ammonia molecule to yield the stable, aromatic indole ring.[5]
Caption: Influence of meta-substituents on regioselectivity.
Experimental Protocol: A Self-Validating System
This protocol provides a detailed, step-by-step methodology for the Fischer indole synthesis, using p-tolylhydrazine hydrochloride and isopropyl methyl ketone as a representative example. [5]The rationale behind each step is explained to ensure a self-validating and reproducible workflow.
Materials:
-
p-Tolylhydrazine hydrochloride (1.62 mmol)
-
Isopropyl methyl ketone (1.62 mmol)
-
Glacial acetic acid (2 g, ~0.03 mol)
-
1 M Sodium hydroxide solution
-
Dichloromethane or Chloroform for extraction
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-tolylhydrazine hydrochloride (1.62 mmol) and isopropyl methyl ketone (1.62 mmol).
-
Rationale: The use of equimolar amounts of reactants ensures efficient conversion. The hydrochloride salt of the hydrazine is often more stable and easier to handle.
-
-
Acid Catalyst Addition: Add glacial acetic acid (2 g) to the mixture.
-
Rationale: Acetic acid serves as both the solvent and the acid catalyst necessary to promote the formation of the phenylhydrazone and the subsequent cyclization steps. [2]3. Reaction Execution: Reflux the mixture with stirring for 2.25 hours.
-
Rationale: The elevated temperature provides the necessary activation energy for the reaction, particularly the-[2][2]sigmatropic rearrangement. Stirring ensures a homogenous reaction mixture.
-
-
Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).
-
Rationale: TLC allows for the visualization of the consumption of starting materials and the formation of the product, indicating the completion of the reaction.
-
-
Work-up - Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acetic acid with a 1 M sodium hydroxide solution.
-
Rationale: Neutralization is crucial to stop the reaction and to allow for the efficient extraction of the organic product into a non-polar solvent.
-
-
Work-up - Extraction: Dilute the neutralized mixture with water and extract the product with dichloromethane or chloroform (3 x 100 mL).
-
Rationale: The indole product is more soluble in the organic solvent than in the aqueous phase. Multiple extractions ensure a high recovery of the product.
-
-
Work-up - Drying and Solvent Removal: Combine the organic layers and dry them over anhydrous sodium sulfate. Remove the solvent under reduced pressure.
-
Rationale: Drying the organic phase removes any residual water, which could interfere with subsequent purification. Solvent removal concentrates the crude product.
-
-
Purification: Purify the residue by passing it through a short silica gel column.
-
Rationale: Column chromatography separates the desired indole product from any unreacted starting materials or byproducts, yielding the pure compound.
-
Caption: A streamlined workflow for the Fischer indole synthesis.
Conclusion
The reactivity of substituted phenylhydrazines in cyclization reactions is a well-defined interplay of electronic and steric effects. Electron-donating groups in the para and ortho positions generally enhance reaction rates and yields by stabilizing the transition state of the key-[2][2]sigmatropic rearrangement. Conversely, electron-withdrawing groups disfavor this step, leading to slower reactions and lower yields. For meta-substituted phenylhydrazines, the electronic nature of the substituent governs the regiochemical outcome of the cyclization. By understanding these fundamental principles and employing robust, well-validated experimental protocols, researchers can effectively harness the power of the Fischer indole synthesis and other related cyclization reactions to access a diverse array of valuable indole-containing molecules.
References
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Do, J.-L.; et al. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry. 2022 , 24(11), 4358-4369. [Link]
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Fischer indole synthesis. Wikipedia. [Link]
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Sajjadifar, S.; et al. New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules. 2010 , 15(4), 2491-2498. [Link]
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Taber, D. F.; et al. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. The Journal of Organic Chemistry. 2017 , 82(12), 6345-6351. [Link]
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Hajra, S.; et al. Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. 2017 , 7(84), 53513-53545. [Link]
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A Comparative Guide to the Mass Spectrometry of (2,6-Dichlorophenyl)hydrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the mass spectrometry data for (2,6-dichlorophenyl)hydrazine and its derivatives. Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple recitation of data to offer a comparative analysis of analytical methodologies, grounded in experimental evidence and established scientific principles. Herein, we delve into the nuances of fragmentation patterns, compare analytical techniques, and provide actionable protocols to empower your research and development endeavors.
Introduction: The Analytical Challenge of Hydrazine Derivatives
This compound is a crucial building block in the synthesis of various pharmaceuticals and agrochemicals.[1] Its reactive nature and the potential for isomeric impurities necessitate robust analytical methods for characterization and quality control. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers unparalleled sensitivity and specificity for the analysis of these compounds. However, interpreting the mass spectra of halogenated compounds and optimizing analytical conditions can be challenging. This guide aims to demystify the process by providing a detailed examination of the mass spectral behavior of this compound and offering a comparative look at alternative analytical strategies.
Mass Spectrometry of this compound: A Detailed Analysis
The mass spectrum of this compound hydrochloride provides a fingerprint of the molecule, revealing its molecular weight and characteristic fragmentation patterns under electron ionization (EI).
Molecular Ion and Isotopic Signature
The mass spectrum of this compound hydrochloride shows a molecular ion (M⁺) for the free base at m/z 176.[2] Due to the presence of two chlorine atoms, the molecular ion region exhibits a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. This results in three peaks for the molecular ion:
-
[M]⁺: Containing two ³⁵Cl atoms (m/z 176) - the most abundant.
-
[M+2]⁺: Containing one ³⁵Cl and one ³⁷Cl atom (m/z 178).
-
[M+4]⁺: Containing two ³⁷Cl atoms (m/z 180).
The relative intensities of these peaks (approximately 9:6:1) are a definitive indicator of a dichlorinated compound.
Fragmentation Pattern
The fragmentation of this compound is driven by the stability of the resulting ions. The major observed fragments are detailed in the table below. The fragmentation process often involves the loss of the hydrazine moiety and subsequent cleavages of the aromatic ring.
Table 1: Key Fragment Ions in the Mass Spectrum of this compound [2]
| m/z | Proposed Fragment Structure | Interpretation |
| 176 | [C₆H₆Cl₂N₂]⁺ | Molecular Ion (Base Peak) |
| 160 | [C₆H₄Cl₂N]⁺ | Loss of NH₂ |
| 146 | [C₆H₄Cl₂]⁺ | Loss of N₂H₂ |
| 133 | [C₆H₂ClN]⁺ | Loss of HCl and NH₂ |
| 111 | [C₆H₄Cl]⁺ | Loss of Cl and N₂H₂ |
| 75 | [C₆H₃]⁺ | Loss of 2Cl and N₂H₂ |
The fragmentation cascade is initiated by the ionization of the molecule, followed by the cleavage of the weakest bonds. The N-N bond in the hydrazine group is relatively weak, leading to characteristic losses.
Comparative Analytical Methodologies
While mass spectrometry is a powerful tool, it is essential to consider other analytical techniques that can provide complementary information or may be more suitable for specific applications.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a widely used technique for the separation and quantification of hydrazine derivatives.[3][4]
Advantages:
-
Robustness and accessibility: HPLC systems are widely available in analytical laboratories.
-
Quantitative accuracy: With proper validation, HPLC-UV can provide highly accurate and precise quantitative data.
-
Isomer separation: Reverse-phase HPLC methods can effectively separate positional isomers of chlorophenylhydrazine.[3]
Disadvantages:
-
Lower sensitivity: Compared to mass spectrometry, UV detection is generally less sensitive.
-
Lack of structural information: UV detection does not provide the rich structural information that mass spectrometry offers. Co-eluting impurities with similar UV spectra can be difficult to distinguish.
Gas Chromatography (GC)
For volatile and thermally stable hydrazine derivatives, gas chromatography can be an effective analytical tool.[5]
Advantages:
-
High resolution: GC columns can provide excellent separation efficiency.
-
Sensitive detectors: Detectors like the nitrogen-phosphorus detector (NPD) are highly sensitive to nitrogen-containing compounds.
Disadvantages:
-
Derivatization required: Hydrazines are polar and often require derivatization to improve their volatility and chromatographic behavior.[5]
-
Thermal instability: Some hydrazine derivatives may degrade at the high temperatures used in GC.
Experimental Protocols
To provide a practical framework, this section outlines a detailed protocol for the analysis of this compound derivatives using LC-MS/MS. This method is designed for high sensitivity and selectivity, making it suitable for trace-level analysis and impurity profiling.
LC-MS/MS Analysis of this compound Derivatives
This protocol is a general guideline and may require optimization for specific derivatives.
Objective: To develop a sensitive and selective method for the quantification of this compound derivatives.
Workflow Diagram:
Caption: A typical workflow for the analysis of this compound derivatives by LC-MS/MS.
Materials:
-
This compound standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
HPLC column (e.g., C18, 2.1 x 50 mm, 1.8 µm)
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Dissolve the sample containing the derivative in a suitable solvent (e.g., acetonitrile/water).
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
-
Mass Spectrometer Settings (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Multiple Reaction Monitoring (MRM) Transitions:
-
For this compound: Precursor ion m/z 177 -> Product ions (to be determined by infusion and fragmentation analysis). A common loss is that of ammonia (NH₃), so a transition like 177 -> 160 could be monitored.
-
-
Rationale for Choices:
-
LC-MS/MS: This technique is chosen for its high sensitivity and selectivity, which is crucial for detecting low-level impurities.[6] The use of MRM enhances specificity by monitoring a specific precursor-to-product ion transition.[7]
-
Formic Acid: The addition of formic acid to the mobile phase aids in the protonation of the analyte in positive ion ESI, improving ionization efficiency.[4]
-
C18 Column: A C18 column is a versatile reversed-phase column suitable for the separation of a wide range of organic molecules.
Derivatization for Enhanced Detection
For certain applications, derivatization can significantly improve the sensitivity and chromatographic properties of hydrazine derivatives.[8][9][10] Hydrazine-based reagents can react with carbonyl groups to form stable hydrazones, which often exhibit better ionization efficiency.[9] For instance, derivatization with p-dimethylaminobenzaldehyde has been used for the determination of hydrazine in air samples by LC-MS/MS.[11]
Derivatization Workflow:
Caption: General workflow for the derivatization of hydrazine compounds for LC-MS/MS analysis.
Fragmentation Pathways of Substituted Hydrazine Derivatives
The fragmentation of hydrazine derivatives in tandem mass spectrometry (MS/MS) often involves characteristic neutral losses and rearrangements. For diacylhydrazine derivatives, a common fragmentation pathway involves the elimination of methylpropene from a tert-butyl group.[12] While this compound itself does not have these groups, its derivatives will exhibit fragmentation patterns dictated by their specific substituents.
Proposed Fragmentation of a Hypothetical Derivative:
Let's consider a hypothetical derivative, (E)-1-(2,6-dichlorophenyl)-2-(2-nitrobenzylidene)hydrazine. The fragmentation would likely involve cleavage at the C=N bond and within the nitrobenzylidene moiety.
Caption: A simplified proposed fragmentation pathway for a derivative of this compound.
Conclusion and Future Perspectives
The analysis of this compound and its derivatives is critical in pharmaceutical and chemical industries. This guide has provided a comprehensive overview of the mass spectrometric behavior of the parent compound and a framework for the analysis of its derivatives. LC-MS/MS stands out as the premier technique for this purpose, offering the requisite sensitivity and specificity.
Future work in this area could focus on the development of validated, high-throughput LC-MS/MS methods for the routine analysis of a wider range of this compound derivatives. Additionally, exploring advanced mass spectrometry techniques, such as high-resolution mass spectrometry (HRMS), could further aid in the structural elucidation of unknown impurities and degradation products.
References
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RASĀYAN J. Chem. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. 17(4). [Link]
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SIELC Technologies. Separation of this compound on Newcrom R1 HPLC column. [Link]
-
Agency for Toxic Substances and Disease Registry. (1997). Hydrazines - Chapter 6: Analytical Methods. [Link]
-
NIH. (2013). Fragmentation of Deprotonated Diacylhydrazine Derivatives in Electrospray Ionization Tandem Mass Spectrometry: Generation of Acid Anions via Intramolecular Rearrangement. [Link]
-
Flinders, B., et al. (2015). The use of hydrazine-based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI. Analytical and Bioanalytical Chemistry, 407(8), 2085-2094. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry: Fragmentation Patterns. [Link]
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Takemine, S., et al. (2023). Determination of hydrazine in air by liquid chromatography/tandem mass spectrometry combined with precolumn derivatization. Talanta, 258, 124411. [Link]
-
Agilent. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. [Link]
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eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. [Link]
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PubChem. This compound monohydrochloride. [Link]
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OSHA. (n.d.). Hydrazine Method. [Link]
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Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]
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Unknown. (n.d.). Chapter 2 Fragmentation and Interpretation of Spectra. [Link]
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Flinders, B., et al. (2015). The Use of Hydrazine-Based Derivatization Reagents for Improved Sensitivity and Detection of Carbonyl Containing Compounds Using MALDI-MSI. PubMed. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Hydrazine. [Link]
-
SciTePress. (n.d.). Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS. [Link]
-
Bakshi, M., & Singh, S. (2002). A selective and sensitive LC-MS/MS method for the simultaneous determination of two potential genotoxic impurities in celecoxib. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1211-1218. [Link]
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Beyond the Halogens: A Comparative Guide to Alternative Reagents for Indole Synthesis
The indole scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and pharmaceutical agents. The Fischer indole synthesis, a venerable and powerful reaction, has traditionally relied on phenylhydrazine and its substituted derivatives. Among these, (2,6-Dichlorophenyl)hydrazine has been a workhorse, its chloro-substituents sterically directing cyclization to favor the desired indole regioisomer. However, the landscape of chemical synthesis is ever-evolving, driven by the need for milder reaction conditions, broader substrate scope, and improved safety profiles. This guide provides an in-depth comparison of alternative reagents to this compound, offering researchers and drug development professionals a technically grounded resource for navigating this critical synthetic transformation.
The Enduring Legacy and Inherent Limitations of this compound
The utility of this compound in the Fischer indole synthesis is undeniable. The two chlorine atoms flanking the hydrazine moiety exert a significant steric influence, effectively blocking one of the potential cyclization pathways and leading to the formation of a single indole regioisomer. This high regioselectivity is its primary advantage.
However, reliance on this reagent is not without its challenges. The strongly acidic conditions (often employing Brønsted or Lewis acids like HCl, H2SO4, or ZnCl2) required to drive the reaction can be incompatible with sensitive functional groups on the starting ketone or aldehyde. Furthermore, the synthesis of substituted hydrazines can be a multi-step and often hazardous process. These limitations have spurred the development of alternative methodologies that offer milder conditions, orthogonal reactivity, and access to a wider range of functionalized indoles.
A Modern Arsenal: Comparing the Alternatives
This section will dissect the performance of several key alternative reagents and methodologies, providing a head-to-head comparison with the traditional this compound approach.
Arylboronic Acids: The Palladium-Catalyzed Approach
The advent of palladium-catalyzed cross-coupling reactions has revolutionized organic synthesis, and indole formation is no exception. The use of arylboronic acids in conjunction with a hydrazine derivative (often Boc-protected hydrazine) offers a versatile and milder alternative to the classical Fischer indole synthesis.
Mechanism and Experimental Rationale:
The reaction proceeds through a palladium-catalyzed coupling of the arylboronic acid with a protected hydrazine, followed by condensation with a ketone or aldehyde to form a hydrazone. Subsequent intramolecular cyclization, often promoted by a milder acid than in the traditional Fischer synthesis, affords the indole product. The choice of palladium catalyst and ligands is critical for achieving high yields and can be tuned to accommodate a wide range of functional groups.
Experimental Protocol: A Representative Palladium-Catalyzed Indole Synthesis
-
Hydrazone Formation: To a solution of the desired ketone or aldehyde (1.0 mmol) in a suitable solvent such as toluene (5 mL) is added Boc-hydrazine (1.1 mmol). The mixture is stirred at room temperature for 1-2 hours until hydrazone formation is complete (monitored by TLC or LC-MS).
-
Palladium-Catalyzed Cyclization: To the crude hydrazone solution is added the arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(OAc)2 (2 mol%), and a suitable ligand, for example, SPhos (4 mol%). A base, typically K2CO3 (2.0 mmol), is then added.
-
Reaction Execution: The reaction vessel is sealed and heated to 80-110 °C for 12-24 hours.
-
Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Performance Comparison:
| Feature | This compound (Fischer) | Arylboronic Acids (Palladium-Catalyzed) |
| Reaction Conditions | Harsh (strong acids, high temperatures) | Mild (often neutral or basic, moderate temperatures) |
| Substrate Scope | Limited by acid-sensitive groups | Broad, tolerant of many functional groups |
| Regioselectivity | High, directed by chloro-substituents | Controlled by the boronic acid precursor |
| Reagent Availability | Commercially available | Wide variety of arylboronic acids available |
| Catalyst Cost | Low (acid catalysts) | High (palladium catalysts and ligands) |
Workflow Diagram:
Caption: Palladium-catalyzed indole synthesis workflow.
N-Aryl-N-hydroxylamines: The Graebe-Ullmann Reaction Redux
While not a direct hydrazine alternative in the Fischer sense, the Graebe-Ullmann reaction, utilizing N-aryl-N-hydroxylamines, offers a powerful method for constructing the indole core. This approach is particularly useful for synthesizing indoles with specific substitution patterns that may be difficult to access through other means.
Mechanism and Experimental Rationale:
The reaction involves the reductive cyclization of an o-nitro-ω-styryl derivative, which is typically formed from an o-nitro-toluene and an aromatic aldehyde. The key intermediate is a transient N-aryl-N-hydroxylamine which undergoes intramolecular cyclization. Modern variations of this reaction often employ reducing agents like P(OEt)3 to facilitate the cyclization under milder conditions than the original high-temperature protocol.
Experimental Protocol: A Modern Graebe-Ullmann Synthesis
-
Styrene Formation: An o-nitrotoluene derivative (1.0 mmol) and an aromatic aldehyde (1.0 mmol) are dissolved in a suitable solvent like ethanol. A base, such as piperidine (0.1 mmol), is added, and the mixture is refluxed for 4-6 hours to form the o-nitro-ω-styryl derivative.
-
Reductive Cyclization: The crude stilbene derivative is then dissolved in a high-boiling solvent like triethyl phosphite. The mixture is heated to reflux (typically 150-170 °C) for 2-4 hours.
-
Workup and Purification: After cooling, the excess triethyl phosphite is removed under vacuum. The residue is then purified by column chromatography to yield the desired indole.
Performance Comparison:
| Feature | This compound (Fischer) | N-Aryl-N-hydroxylamines (Graebe-Ullmann) |
| Reaction Conditions | Harsh (strong acids, high temperatures) | High temperatures, but avoids strong acids |
| Substrate Scope | Ketones and aldehydes | Aromatic aldehydes and o-nitrotoluenes |
| Regioselectivity | High | Defined by the starting materials |
| Reagent Availability | Commercially available | Starting materials are generally accessible |
| Key Advantage | High regioselectivity for specific isomers | Access to a different substitution pattern |
Logical Relationship Diagram:
Caption: Key steps in the Graebe-Ullmann indole synthesis.
Diaryliodonium Salts: A Metal-Free Arylation Approach
For researchers seeking to avoid transition metals, diaryliodonium salts have emerged as potent arylating agents. In the context of indole synthesis, they can be used to arylate the nitrogen of a hydrazone, setting the stage for an intramolecular cyclization.
Mechanism and Experimental Rationale:
A pre-formed hydrazone is treated with a diaryliodonium salt in the presence of a base. This results in the arylation of the hydrazine nitrogen. The resulting N-arylhydrazone can then be cyclized under thermal or acid-catalyzed conditions to afford the indole. This method offers the advantage of being metal-free, which can be crucial in the synthesis of active pharmaceutical ingredients (APIs) where metal contamination is a significant concern.
Experimental Protocol: Indole Synthesis via Diaryliodonium Salts
-
Hydrazone Formation: Prepare the hydrazone from the desired ketone or aldehyde and hydrazine hydrate as per standard procedures.
-
N-Arylation: To a solution of the hydrazone (1.0 mmol) in a solvent such as DMSO is added a diaryliodonium salt (1.1 mmol) and a base like K3PO4 (2.0 mmol). The reaction is stirred at room temperature or slightly elevated temperatures (e.g., 50 °C) for 6-12 hours.
-
Cyclization: The resulting N-arylhydrazone can be isolated or, in some cases, cyclized in situ by the addition of a mild acid (e.g., p-toluenesulfonic acid) and heating.
-
Workup and Purification: The reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. Purification is achieved through column chromatography.
Performance Comparison:
| Feature | This compound (Fischer) | Diaryliodonium Salts (Metal-Free) |
| Reaction Conditions | Harsh (strong acids, high temperatures) | Mild, metal-free conditions |
| Substrate Scope | Limited by acid-sensitive groups | Tolerant of a variety of functional groups |
| Regioselectivity | High | Determined by the aryl group of the iodonium salt |
| Reagent Availability | Commercially available | Diaryliodonium salts require synthesis |
| Key Advantage | High regioselectivity | Metal-free, appealing for pharmaceutical applications |
Conclusion: Selecting the Optimal Reagent
The choice of reagent for indole synthesis is a critical decision that profoundly impacts the efficiency, scope, and scalability of the synthetic route. While this compound remains a valuable tool for achieving high regioselectivity in the Fischer indole synthesis, its reliance on harsh acidic conditions necessitates the exploration of milder and more versatile alternatives.
Palladium-catalyzed methods using arylboronic acids offer exceptional functional group tolerance and are highly tunable. The Graebe-Ullmann reaction provides access to unique substitution patterns, and the use of diaryliodonium salts presents an attractive metal-free option for pharmaceutical synthesis. Ultimately, the optimal choice will depend on the specific target molecule, the presence of sensitive functional groups, and the desired scale of the reaction. By understanding the nuances of each of these alternatives, researchers can make more informed decisions, leading to more efficient and successful indole syntheses.
References
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Humphrey, G. R.; Kuethe, J. T. Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 2006 , 106 (7), 2875–2911. [Link]
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Cacchi, S.; Fabrizi, G. Synthesis and Functionalization of Indoles Through Palladium-Catalyzed Reactions. Chemical Reviews, 2005 , 105 (7), 2873–2920. [Link]
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Taber, D. F.; Tirunahari, P. K. The Fischer Indole Synthesis. Organic Syntheses, 2011 , 88, 277. [Link]
-
Phan, D. C.; Lee, S.; Kim, S.; Kim, J.; Jung, Y. H. Recent Advances in the Synthesis of Indoles: A Review. Molecules, 2021 , 26 (19), 5945. [Link]
A Comparative Guide to Confirming Reaction Completion: The Case of (2,6-Dichlorophenyl)hydrazine Monitored by Thin-Layer Chromatography
For researchers, scientists, and professionals in drug development, the ability to accurately and efficiently monitor the progress of a chemical reaction is paramount. Knowing when a reaction has reached completion is critical for optimizing yields, minimizing impurities, and ensuring the timely progression of a synthetic route. This guide provides an in-depth comparison of methodologies for confirming reaction completion, with a practical focus on reactions involving (2,6-Dichlorophenyl)hydrazine, a common building block in pharmaceutical synthesis. We will explore the utility and application of Thin-Layer Chromatography (TLC) as a primary monitoring tool and compare its performance against other common analytical techniques.
The Critical Role of Reaction Monitoring
In the synthesis of complex organic molecules, reactions are rarely instantaneous. They proceed over time, converting starting materials into products. Failure to properly monitor this conversion can lead to several undesirable outcomes:
-
Premature Quenching: Stopping a reaction too early results in a low yield of the desired product and a significant amount of unreacted starting material, complicating purification.
-
Over-Reaction or Decomposition: Allowing a reaction to proceed for too long can lead to the formation of byproducts or the decomposition of the desired product, again reducing yield and purity.
-
Inefficient Process Development: Without accurate monitoring, optimizing reaction parameters such as temperature, time, and catalyst loading becomes a matter of guesswork rather than data-driven science.
This compound is a key reagent in various transformations, most notably the Fischer indole synthesis, a cornerstone reaction for the preparation of indole-containing compounds prevalent in medicinal chemistry.[1][2][3] The principles and techniques discussed herein are broadly applicable to a wide range of organic reactions.
Thin-Layer Chromatography (TLC): The Workhorse of the Organic Lab
Thin-Layer Chromatography is a planar chromatographic technique that offers a simple, rapid, and cost-effective method for monitoring reaction progress.[4][5] Its principle lies in the differential partitioning of components in a mixture between a stationary phase (typically a thin layer of silica gel on a plate) and a mobile phase (an eluting solvent).[6]
The Causality Behind the TLC Experiment
The separation on a TLC plate is governed by the polarity of the compounds and their interaction with the stationary and mobile phases.
-
Stationary Phase: Silica gel is highly polar due to the presence of surface silanol groups (Si-OH). Polar compounds in the reaction mixture will adsorb more strongly to the silica gel.[6]
-
Mobile Phase (Eluent): A solvent or mixture of solvents is chosen to move up the plate via capillary action. This mobile phase competes with the stationary phase for the analytes.
A compound's Retention Factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter. More polar compounds have a stronger affinity for the polar silica gel, travel a shorter distance up the plate, and thus have a lower Rf value. Conversely, less polar compounds are more readily carried by the mobile phase and exhibit higher Rf values.[5]
In a typical reaction involving this compound, the polarity of the product will differ from that of the starting materials. This difference in polarity is the basis for their separation on a TLC plate, allowing for a visual assessment of the reaction's progress.[7]
Experimental Protocol: Monitoring a Reaction with TLC
This protocol outlines a self-validating system for monitoring a reaction, such as the formation of a hydrazone from this compound and a ketone, a key step in the Fischer indole synthesis.[3]
Materials:
-
TLC plates (e.g., Silica Gel 60 F254)
-
Developing chamber (e.g., a beaker with a watch glass lid)
-
Capillary tubes for spotting
-
Eluent (a pre-determined solvent system, e.g., a mixture of hexanes and ethyl acetate)
-
Visualization tools (UV lamp, iodine chamber, or a chemical stain)
-
Pencil and ruler
Step-by-Step Methodology:
-
Prepare the TLC Chamber: Pour the chosen eluent into the chamber to a depth of about 0.5 cm. Line the inside of the chamber with a piece of filter paper to saturate the atmosphere with solvent vapors, which ensures a more uniform development of the TLC plate. Cover the chamber and allow it to equilibrate.[6]
-
Prepare the TLC Plate: With a pencil, gently draw a light "origin" line about 1 cm from the bottom of the TLC plate. Mark three lanes on this line, for example, "SM" for Starting Material, "Co" for Co-spot, and "RM" for Reaction Mixture.[4][8]
-
Spot the Plate:
-
Lane 1 (SM): Using a capillary tube, apply a small, concentrated spot of a dilute solution of your starting material, this compound, on the "SM" mark.
-
Lane 3 (RM): At time zero (and at subsequent time points), take a small aliquot of the reaction mixture and spot it on the "RM" mark.
-
Lane 2 (Co): Apply a spot of the starting material solution and, directly on top of it, a spot of the reaction mixture. This "co-spot" is crucial for confirming the identity of the starting material spot in the reaction mixture lane.[7]
-
-
Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the origin line is above the eluent level. Cover the chamber and allow the solvent to ascend the plate.[4]
-
Analyze the Plate: Once the solvent front is about 0.5 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Allow the plate to dry.[4]
-
Visualize the Spots:
-
UV Light: If the compounds are UV-active (which is common for aromatic compounds like this compound and its products), they will appear as dark spots under a UV lamp (254 nm). Circle the spots with a pencil.[5]
-
Staining: If compounds are not UV-visible or for enhanced visualization, use a staining method. For hydrazines and their derivatives, potassium permanganate (KMnO₄) stain or an iodine chamber are effective.[9] To use a stain, dip the dried plate into the solution, gently heat it with a heat gun until spots appear.
-
Interpreting the Results:
-
Time Zero: You should see a spot in the "SM" lane and the "RM" lane at the same Rf. The "Co" spot should appear as a single, combined spot.
-
During the Reaction: As the reaction progresses, the spot corresponding to the starting material in the "RM" lane will diminish in intensity, and a new spot (the product) will appear at a different Rf.
-
Completion: The reaction is considered complete when the starting material spot is no longer visible in the "RM" lane.[5]
Visualizing the TLC Workflow
Caption: Workflow for monitoring a reaction using Thin-Layer Chromatography.
Comparative Analysis of Reaction Monitoring Techniques
While TLC is a powerful and accessible tool, other analytical methods are also employed for reaction monitoring. The choice of technique often depends on the specific requirements of the reaction, available instrumentation, and the level of quantitative accuracy needed.
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Thin-Layer Chromatography (TLC) | Differential partitioning between a solid stationary phase and a liquid mobile phase. | - Fast and inexpensive[7]- Simple to perform- Multiple samples can be run simultaneously | - Primarily qualitative or semi-quantitative[10]- Lower resolution than HPLC/GC- Can be difficult to reproduce Rf values exactly | Rapid, routine monitoring of reaction progress in a synthesis lab. |
| High-Performance Liquid Chromatography (HPLC) | High-pressure separation on a packed column with a liquid mobile phase. | - High resolution and sensitivity- Quantitative analysis is accurate- Amenable to a wide range of compounds | - Higher cost of instrumentation and solvents- Slower analysis time per sample- Requires method development | Precise quantitative analysis of reaction kinetics and purity assessment. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in a gaseous mobile phase followed by mass analysis. | - Excellent separation for volatile/semi-volatile compounds[11]- Provides structural information (mass spectrum)- Very high sensitivity[12] | - Limited to thermally stable and volatile compounds- Derivatization may be required for polar compounds- High initial instrument cost | Analysis of reactions involving volatile reactants and products. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | - Provides detailed structural information- Non-destructive- Can be used for quantitative analysis (qNMR)[13] | - Low sensitivity compared to MS[13]- High instrument cost and maintenance- Complex mixtures can lead to overlapping signals | Mechanistic studies and structural confirmation of products directly in the reaction mixture. |
Conclusion: An Integrated Approach
For the vast majority of synthetic chemistry applications, Thin-Layer Chromatography remains the first-line tool for monitoring reactions involving reagents like this compound. Its speed, simplicity, and low cost allow for frequent and efficient checks on the progress of a reaction, providing the essential information needed to make critical decisions about reaction time and workup procedures.[7]
While techniques like HPLC, GC-MS, and NMR offer superior quantitative data and structural information, they are often employed as complementary methods.[12][14] For instance, after initial monitoring by TLC indicates the completion of a reaction, HPLC might be used to determine the precise purity of the crude product, or NMR could be used to confirm its structure. An integrated approach, leveraging the strengths of each technique, provides the most comprehensive understanding of a chemical transformation.
References
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Bahram Hemmateenejad, et al. (2012). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. RSC Publishing. Available at: [Link]
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Bao N. Nguyen, et al. (2017). Next-Generation TLC: A Quantitative Platform for Parallel Spotting and Imaging. ACS Central Science. Available at: [Link]
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Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia. Available at: [Link]
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ResearchGate. (2012). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method | Request PDF. Available at: [Link]
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SciSpace. (2012). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Available at: [Link]
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Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Available at: [Link]
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Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Available at: [Link]
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MIT OpenCourseWare. (n.d.). Thin Layer Chromatography (TLC) Guide. Available at: [Link]
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SpringerLink. (2020). Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. Available at: [Link]
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Patsnap. (2025). GC-MS vs High-Performance Thin Layer Chromatography. Available at: [Link]
-
Reddit. (2021). Accuracy of GC-MS + NMR comparing to an HPLC test for hormone?. Available at: [Link]
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News-Medical.Net. (n.d.). Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. Available at: [Link]
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comparative study of Lewis acids vs Brønsted acids in Fischer indole synthesis
A Comparative Guide to Lewis and Brønsted Acids in Fischer Indole Synthesis
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most robust and widely utilized methods for constructing the indole nucleus, a privileged scaffold in a vast array of pharmaceuticals, natural products, and agrochemicals.[1][2][3][4] The reaction classically involves the acid-catalyzed thermal cyclization of an arylhydrazone, derived from an arylhydrazine and a suitable ketone or aldehyde.[5][6] The selection of the acid catalyst is a critical parameter that profoundly influences reaction efficiency, substrate scope, and overall yield.[2][7] Both Brønsted acids (proton donors) and Lewis acids (electron-pair acceptors) are effective, yet their distinct modes of action present a nuanced choice for the synthetic chemist.[8][9][10]
This guide provides an in-depth comparative analysis of Lewis versus Brønsted acids in the Fischer indole synthesis. We will dissect the mechanistic differences, present comparative experimental data, and offer field-proven insights to empower researchers in making informed decisions for catalyst selection and reaction optimization.
Mechanistic Divergence: The Role of the Acid Catalyst
The generally accepted mechanism of the Fischer indole synthesis proceeds through several key stages, each of which can be facilitated by an acid catalyst.[1][5] The catalyst's primary role is to promote the crucial[11][11]-sigmatropic rearrangement of the tautomerized ene-hydrazine intermediate.
-
Hydrazone Formation: An arylhydrazine condenses with a ketone or aldehyde.
-
Tautomerization: The resulting hydrazone tautomerizes to its more reactive ene-hydrazine form.
-
Acid-Catalyzed[11][11]-Sigmatropic Rearrangement: This is the rate-determining step where the C-C bond is formed. The acid activates the ene-hydrazine, facilitating the rearrangement.
-
Rearomatization & Cyclization: The resulting di-imine intermediate rearomatizes, followed by an intramolecular attack to form an aminal.
-
Ammonia Elimination: The final step involves the elimination of ammonia to yield the aromatic indole ring.[8][10]
The fundamental difference between Brønsted and Lewis acid catalysis lies in the initial activation of the ene-hydrazine for the sigmatropic rearrangement.
-
Brønsted Acid Catalysis: A proton (H⁺) from a Brønsted acid protonates the imine nitrogen of the ene-hydrazine. This increases the electrophilicity of the C=N bond and lowers the activation energy for the subsequent[11][11]-sigmatropic shift.[1][8]
-
Lewis Acid Catalysis: A Lewis acid (e.g., Zn²⁺, BF₃) coordinates to one of the nitrogen atoms of the ene-hydrazine. This coordination serves a similar purpose to protonation, withdrawing electron density and activating the substrate for the rearrangement.[7][8]
The following diagram illustrates this key mechanistic distinction.
Performance Comparison: A Data-Driven Overview
| Catalyst Type | Catalyst Example | Substrate (Hydrazine + Carbonyl) | Conditions | Yield (%) | Reference |
| Brønsted Acid | Polyphosphoric Acid (PPA) | Phenylhydrazine + Cyclohexanone | 100-120 °C, neat | ~90% | [2] |
| Brønsted Acid | p-TsOH | Phenylhydrazine + 2-Pentanone | Toluene, reflux | 75% | [2] |
| Brønsted Acid | H₂SO₄ | p-Tolylhydrazine + Acetone | Ethanol, reflux | 85% | [9] |
| Brønsted Acid | BMImHSO₄ (Ionic Liquid) | Phenylhydrazine + Cyclohexanone | 70-110 °C, neat | 92% | [12] |
| Lewis Acid | ZnCl₂ | Phenylhydrazine + Cyclohexanone | Ethanol, microwave, 110 °C | 95% | [7] |
| Lewis Acid | BF₃·OEt₂ | Phenylhydrazine + 2-Butanone | Ethanol, reflux | 91% | [7] |
| Lewis Acid | FeCl₃ | Phenylhydrazine + Acetophenone | Dichloroethane, 80 °C | 88% | [2] |
| Lewis Acid | AlCl₃ | p-Nitrophenylhydrazine + Propiophenone | Benzene, reflux | 78% | [2] |
Key Observations from Experimental Data:
-
Efficacy: Both classes of acids can provide excellent yields, often exceeding 80-90%.[2][7][12]
-
Conditions: Traditional Brønsted acids like PPA and H₂SO₄ often require high temperatures.[2][9] Lewis acids, particularly when paired with microwave irradiation, can sometimes facilitate the reaction under milder thermal conditions.[7]
-
Green Chemistry: The use of Brønsted acidic ionic liquids offers a promising "green" alternative, acting as both solvent and catalyst and allowing for reusability.[12]
Expert Insights: Practical Considerations for Catalyst Selection
The decision to use a Lewis or Brønsted acid extends beyond just yield and involves weighing several practical factors.
Brønsted Acids: The Workhorses
-
Advantages:
-
Cost-Effective: Catalysts like H₂SO₄, HCl, and p-TsOH are inexpensive and readily available.[2][8]
-
High Activity: Strong acids like polyphosphoric acid (PPA) are extremely effective and can drive difficult cyclizations to completion.
-
Simple Work-up: In many cases, a simple neutralization and extraction are sufficient for product isolation.
-
-
Disadvantages:
-
Harshness: The high temperatures and strong acidity can cause degradation of sensitive functional groups on the substrate.[6][12]
-
Safety and Handling: Strong mineral acids are corrosive and require careful handling.
-
Side Reactions: The aggressive conditions can sometimes lead to unwanted side reactions like sulfonation or polymerization.[4]
-
Lewis Acids: The Tunable Promoters
-
Advantages:
-
Milder Conditions: Lewis acids can often effect the transformation at lower temperatures, preserving sensitive functionalities.[7]
-
Solubility: Most Lewis acids are soluble in a wide range of organic solvents, offering greater flexibility.
-
Potential for Regiocontrol: While debated, some studies suggest that the choice of Lewis acid can influence the regioselectivity of the cyclization with unsymmetrical ketones, although other research indicates the substrate structure is the dominant factor.[13][14]
-
-
Disadvantages:
-
Stoichiometry: Many Lewis acid-catalyzed reactions require high catalyst loading, often stoichiometric amounts.[15]
-
Moisture Sensitivity: Many Lewis acids (e.g., AlCl₃, TiCl₄) are highly sensitive to moisture, requiring anhydrous conditions.
-
Complex Work-up: The work-up often involves quenching the Lewis acid and removing the resulting metal salts, which can sometimes complicate purification.
-
Validated Experimental Protocols
The following protocols provide step-by-step methodologies for conducting the Fischer indole synthesis with a representative catalyst from each class.
Protocol 1: Lewis Acid-Catalyzed Synthesis of 2,3-Dimethylindole using BF₃·OEt₂ [7]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve phenylhydrazine (1.0 equivalent) and 2-butanone (1.1 equivalents) in absolute ethanol.
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add boron trifluoride etherate (BF₃·OEt₂, ~0.5-1.0 equivalent) to the reaction mixture dropwise. An exotherm may be observed.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 2,3-dimethylindole.
Protocol 2: Brønsted Acid-Catalyzed Synthesis of 1,2,3,4-Tetrahydrocarbazole using p-TsOH [2]
-
Reaction Setup: To a round-bottom flask fitted with a Dean-Stark trap and reflux condenser, add phenylhydrazine (1.0 equivalent), cyclohexanone (1.05 equivalents), and p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.1 equivalent).
-
Solvent Addition: Add a suitable solvent for azeotropic water removal, such as toluene or benzene.
-
Reaction Execution: Heat the mixture to reflux. The reaction proceeds in two stages: initial formation of the hydrazone with azeotropic removal of water, followed by the acid-catalyzed cyclization at the reflux temperature. Monitor the reaction by TLC until the starting materials are consumed (typically 3-6 hours).
-
Work-up: Cool the reaction mixture to room temperature. Wash the mixture with a saturated aqueous sodium bicarbonate solution, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude 1,2,3,4-tetrahydrocarbazole can often be purified by recrystallization from a suitable solvent like ethanol.
Conclusion
Both Lewis and Brønsted acids are highly effective catalysts for the Fischer indole synthesis, a reaction of enduring importance. The choice is not a matter of universal superiority but of strategic selection based on the specific chemical context. Brønsted acids represent the classical, powerful, and economical choice, ideal for robust substrates. Lewis acids offer a milder, more controlled alternative, often preferable for complex molecules with sensitive functional groups. Modern advancements, such as the use of acidic ionic liquids, continue to expand the synthetic chemist's toolkit, pushing this century-old reaction toward greater efficiency and environmental compatibility. Ultimately, a thorough understanding of the mechanistic principles and practical considerations outlined in this guide will enable researchers to intelligently navigate the catalytic landscape and achieve success in their synthetic endeavors.
References
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Fischer indole synthesis. Wikipedia. Available at: [Link]
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Catalytic Version of the Fischer Indole Synthesis. ChemistryViews. Available at: [Link]
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Fischer Indole Synthesis in Brønsted Acidic Ionic Liquids: A Green, Mild, and Regiospecific Reaction System. ResearchGate. Available at: [Link]
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Fischer indole synthesis: significance of choice of acid catalyst. Chemistry Stack Exchange. Available at: [Link]
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Fischer Indole Synthesis. Organic Chemistry Portal. Available at: [Link]
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Riahi, K., et al. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules. Available at: [Link]
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Singh, F. V., & Mangaonkar, S. R. Recent Advances in the Construction of Indole Scaffolds. Der Pharma Chemica. Available at: [Link]
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Recent development in the technology of Fischer indole synthesis. ResearchGate. Available at: [Link]
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Prochazka, M. P., & Carlson, R. (1989). On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. Acta Chemica Scandinavica. Available at: [Link]
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On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. Acta Chemica Scandinavica. Available at: [Link]
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Fischer Indole Synthesis. Collegedunia. Available at: [Link]
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New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI. Available at: [Link]
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Fischer Indole Synthesis: Mechanism, Features, Drawbacks. Science Info. Available at: [Link]
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Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook. Available at: [Link]
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A Comparative Crystallographic Analysis of (2,6-Dichlorophenyl)hydrazine Derivatives: Unveiling Structure-Property Insights
In the landscape of modern drug discovery and materials science, the precise control and understanding of molecular architecture are paramount. (2,6-Dichlorophenyl)hydrazine and its derivatives represent a class of compounds with significant potential, serving as versatile synthons for a variety of heterocyclic compounds that exhibit a broad spectrum of biological activities.[1][2] The spatial arrangement of atoms and the intricate network of intermolecular interactions within the crystalline state can profoundly influence key physicochemical properties such as solubility, stability, and bioavailability, which are critical determinants of a drug candidate's success.
This guide presents a comparative analysis of the single-crystal X-ray structures of two isomeric this compound derivatives: (E)-1-(2,6-dichlorophenyl)-2-(2-nitrobenzylidene)hydrazine and (E)-1-(2,6-dichlorophenyl)-2-(3-nitrobenzylidene)hydrazine.[3][4][5] By juxtaposing these structures, we aim to elucidate the subtle yet significant impact of substituent position on molecular conformation and crystal packing. This analysis provides a framework for researchers in medicinal chemistry and materials science to understand and potentially manipulate the solid-state properties of this important class of molecules.
Molecular Conformation: A Tale of Two Isomers
The fundamental difference between the two title compounds lies in the position of the nitro group on the benzylidene ring. This seemingly minor alteration induces notable changes in the overall molecular geometry. The conformation of both molecules is characterized by an E configuration about the C=N bond.[3][4]
A key descriptor of the molecular shape is the dihedral angle between the 2,6-dichlorophenyl ring and the nitro-substituted benzene ring. In the 2-nitro isomer, this angle is 21.16 (14)°, while in the 3-nitro isomer, it is slightly larger at 26.25 (16)°.[3][4] This difference indicates a greater twist in the 3-nitro derivative. Furthermore, the nitro group itself is twisted out of the plane of its attached benzene ring by 27.06 (18)° in the 2-nitro isomer and a much smaller 6.3 (2)° in the 3-nitro isomer.[3][5]
The conformation of the 3-nitro derivative is stabilized by an intramolecular N—H···Cl hydrogen bond, which forms an S(6) graph-set motif.[3][5] In contrast, the 2-nitro isomer features two intramolecular contacts: N—H···Cl and C—H···O.[4] These intramolecular interactions play a crucial role in dictating the preferred conformation of the molecules in the solid state. An overlay of the two isomers reveals a root-mean-square deviation of 0.003 Å, indicating a high degree of similarity in their core structures despite the conformational differences.[3][5]
Comparative Analysis of Crystallographic Data
The crystallographic parameters for the two isomers are summarized in the table below, providing a quantitative basis for comparison. Both compounds crystallize in the monoclinic space group P2₁/c.
| Parameter | (E)-1-(2,6-dichlorophenyl)-2-(2-nitrobenzylidene)hydrazine | (E)-1-(2,6-dichlorophenyl)-2-(3-nitrobenzylidene)hydrazine |
| Formula | C₁₃H₉Cl₂N₃O₂ | C₁₃H₉Cl₂N₃O₂ |
| Molecular Weight | 310.13 | 310.13 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 7.9892 (3) | 7.9539 (4) |
| b (Å) | 15.1118 (7) | 12.3831 (7) |
| c (Å) | 11.2155 (5) | 13.5658 (7) |
| β (°) | 108.389 (2) | 103.545 (2) |
| Volume (ų) | 1284.92 (10) | 1300.31 (12) |
| Z | 4 | 4 |
| Dihedral Angle (phenyl rings, °) | 21.16 (14) | 26.25 (16) |
| Nitro Group Twist (°) | 27.06 (18) | 6.3 (2) |
Supramolecular Assembly and Intermolecular Interactions
The arrangement of molecules in the crystal lattice, or crystal packing, is governed by a network of non-covalent interactions. In both isomers, face-to-face π-π stacking interactions are observed along the a-axis direction between the 2,6-dichlorophenyl ring and the nitro-substituted benzene ring.[3][4][5]
However, the nature and contribution of other intermolecular forces differ, as revealed by Hirshfeld surface analysis. This technique allows for the partitioning of the crystal space and the quantification of different intermolecular contacts.
Hirshfeld Surface Analysis: A Quantitative Comparison
The percentage contributions of the most significant intermolecular contacts to the total Hirshfeld surface are presented below.
| Interaction Type | 2-Nitro Isomer Contribution (%) | 3-Nitro Isomer Contribution (%) |
| H···H | 23.0 | 22.1 |
| O···H/H···O | 20.1 | 19.7 |
| Cl···H/H···Cl | 19.0 | 20.5 |
| C···C | 11.2 | 11.1 |
| C···H/H···C | 8.0 | 8.3 |
While H···H contacts, representing van der Waals forces, are the most significant contributor for both, the relative importance of other interactions varies.[3][4] For instance, the Cl···H/H···Cl contacts are more prominent in the 3-nitro isomer, whereas O···H/H···O interactions are slightly more significant in the 2-nitro isomer.[3][4] In the 3-nitro isomer, molecules are further linked by C—H···O and N—H···O hydrogen bonds, forming pairs of hydrogen-bonded molecular layers.[3][5]
The visualization below illustrates the key differences in intermolecular interactions that drive the distinct crystal packing of the two isomers.
Caption: Comparative overview of intermolecular forces in the two isomers.
Experimental Protocols
The synthesis and structural characterization of these derivatives follow established and reproducible methodologies. The protocols provided below are self-validating, ensuring high fidelity and quality of results.
Synthesis and Crystallization
The synthesis of both (E)-1-(2,6-dichlorophenyl)-2-(2-nitrobenzylidene)hydrazine and its 3-nitro isomer is achieved through a condensation reaction.[3][4]
Step-by-step Protocol:
-
A mixture of the corresponding nitrobenzaldehyde (10 mmol), sodium acetate (0.82 g), and this compound (10.2 mmol) in ethanol (50 mL) is prepared in a round-bottom flask.
-
The reaction mixture is refluxed at 353 K with constant stirring for 2 hours.
-
After the reflux period, the mixture is allowed to cool to room temperature.
-
Water (50 mL) is added to the cooled mixture to induce precipitation of the crude product.
-
The precipitate is collected by filtration, washed with a 1:1 mixture of ethanol and water, and subsequently dried under vacuum.
-
Crystals suitable for X-ray diffraction analysis are obtained by slow evaporation of an ethanol solution of the purified product.
Single-Crystal X-ray Diffraction Analysis
The determination of the crystal structure is performed using single-crystal X-ray diffraction.
Caption: Standard workflow for single-crystal X-ray diffraction analysis.
Detailed Workflow:
-
Crystal Selection and Mounting: A single crystal of suitable size and quality is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) on the diffractometer. X-ray diffraction data are collected by rotating the crystal and recording the diffraction pattern on a detector.
-
Data Processing: The raw diffraction data are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.
-
Structure Solution: The processed data are used to solve the phase problem and obtain an initial model of the crystal structure. Direct methods or Patterson methods are commonly employed.
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares method. This process involves adjusting atomic positions, displacement parameters, and other model parameters to improve the agreement between the calculated and observed structure factors.
-
Validation and Analysis: The final refined structure is validated to ensure its chemical and crystallographic reasonability. The geometric parameters, intermolecular interactions, and packing are then analyzed.
Conclusion and Future Outlook
This comparative guide has demonstrated that subtle changes in the molecular structure of this compound derivatives, such as the positional isomerism of a nitro group, can lead to significant differences in their three-dimensional architecture in the solid state. The variations in dihedral angles and the distinct patterns of intermolecular interactions, particularly hydrogen bonding, directly influence the crystal packing.
For researchers in drug development, this understanding is critical. The observed differences in crystal packing could translate to different polymorphic forms with varying stability and dissolution rates, ultimately impacting the formulation and efficacy of a potential therapeutic agent.[6] For materials scientists, the ability to tune intermolecular interactions provides a pathway to designing materials with desired optical or electronic properties.
The methodologies and analyses presented herein provide a robust framework for the systematic investigation of other this compound derivatives. Future work should focus on synthesizing a broader library of these compounds and correlating their detailed crystal structures with experimentally determined physicochemical properties. Such studies will undoubtedly pave the way for the rational design of novel, functional molecules for a wide range of applications.
References
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Çelikesir, N., S. Öztürk Yıldırım, G. Alpaslan, and Z. Kantarci. 2020. "(E)-1-(2,6-Dichlorophenyl)-2-(3-nitrobenzylidene)hydrazine: crystal structure and Hirshfeld surface analysis." Acta Crystallographica Section E: Crystallographic Communications 76 (Pt 8): 1291-1295. [Link]
-
Çelikesir, N., S. Öztürk Yıldırım, G. Alpaslan, and Z. Kantarci. 2020. "Crystal structure and Hirshfeld surface analysis of (E)-1-(2,6-dichlorophenyl)-2-(2-nitrobenzylidene)hydrazine." Acta Crystallographica Section E: Crystallographic Communications 76 (Pt 6): 930-934. [Link]
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ResearchGate. 2020. "(PDF) (E)-1-(2,6-Dichlorophenyl)-2-(3-nitrobenzylidene)hydrazine: crystal structure and Hirshfeld surface analysis." Accessed January 12, 2026. [Link]
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PubChem. n.d. "this compound monohydrochloride." Accessed January 12, 2026. [Link]
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Hao, J., J. P. Beck, J. M. Schaus, et al. 2019. "Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor." Journal of Medicinal Chemistry 62 (19): 8711-8732. [Link]
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Matrix Fine Chemicals. n.d. "this compound." Accessed January 12, 2026. [Link]
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Thakuria, R., A. K. Cherukuvada, and A. Nangia. 2021. "Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems." CrystEngComm 23 (46): 8063-8073. [Link]
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Anusandhanvallari. n.d. "Synthesis and Characterization of Hydrazine Derivatives." Accessed January 12, 2026. [Link]
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Gurbanov, A. V., V. A. Aliyeva, V. M. Mamedov, et al. 2021. "Crystal structure and Hirshfeld surface analysis of (Z)-2-amino-4-(2,6-dichlorophenyl)-5-(1-hydroxyethylidene)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile." Acta Crystallographica Section E: Crystallographic Communications 77 (Pt 9): 930-935. [Link]
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ResearchGate. n.d. "Structures and synthetic data of hydrazide and hydrazine derivatives." Accessed January 12, 2026. [Link]
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Forging the Indole Core: A Comparative Guide to Fischer Indolization and Palladium-Catalyzed Strategies
A Senior Application Scientist's Perspective on Method Selection in Pharmaceutical and Agrochemical Synthesis
The indole nucleus is a cornerstone of high-value chemical synthesis, forming the structural heart of a vast portfolio of pharmaceuticals, agrochemicals, and natural products. From the anti-migraine triptans to potent anti-cancer alkaloids, the efficient construction of this bicyclic heterocycle is a critical challenge for researchers in drug development and process chemistry. For decades, the venerable Fischer indole synthesis has been the workhorse of this field. However, the last thirty years have witnessed the rise of powerful palladium-catalyzed alternatives that offer distinct advantages in terms of mildness, scope, and functional group compatibility.
This guide provides an in-depth, objective comparison of the traditional Fischer indole synthesis against modern palladium-catalyzed methods, including the Larock, Hegedus, and Buchwald-Hartwig strategies. We will delve into the mechanistic underpinnings of each transformation, present detailed experimental protocols, and offer a data-driven comparison to guide the rational selection of the optimal synthetic route for your target molecule.
The Enduring Legacy of the Fischer Indole Synthesis
Discovered in 1883 by Emil Fischer, this acid-catalyzed cyclization of an arylhydrazone remains a remarkably versatile and widely practiced method for indole synthesis.[1][2] Its enduring appeal lies in the ready availability of the starting materials—arylhydrazines and enolizable ketones or aldehydes—and its operational simplicity.
Mechanistic Rationale
The Fischer indole synthesis is a testament to the power of pericyclic reactions in complex bond formation. The generally accepted mechanism involves several key steps, each with important implications for reaction design and substrate choice:
-
Hydrazone Formation: The reaction begins with the condensation of an arylhydrazine with a carbonyl compound to form an arylhydrazone. This initial step is often performed in situ.
-
Tautomerization: The hydrazone tautomerizes to the crucial ene-hydrazine intermediate. The ability of the carbonyl partner to form this enamine is a prerequisite for the reaction.
-
[3][3]-Sigmatropic Rearrangement: This is the key bond-forming step. Under acidic conditions, the protonated ene-hydrazine undergoes a[3][3]-sigmatropic rearrangement, cleaving the weak N-N bond and forming a new C-C bond.[2]
-
Rearomatization and Cyclization: The resulting di-imine intermediate rearomatizes, followed by an intramolecular nucleophilic attack of the aniline nitrogen onto the imine carbon to form a five-membered ring.
-
Ammonia Elimination: Finally, the elimination of a molecule of ammonia under the acidic conditions drives the formation of the stable, aromatic indole ring.
dot graph Fischer_Mechanism { graph [rankdir="LR", splines=ortho, label="Fischer Indole Synthesis Mechanism", labelloc=t, fontsize=16]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
A [label="Arylhydrazine + Ketone/Aldehyde"]; B [label="Arylhydrazone", fillcolor="#F1F3F4"]; C [label="Ene-hydrazine\n(Tautomer)", fillcolor="#F1F3F4"]; D [label="Protonated Ene-hydrazine", fillcolor="#F1F3F4"]; E [label="[3][3]-Sigmatropic\nRearrangement Intermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Di-imine", fillcolor="#F1F3F4"]; G [label="Cyclized Intermediate\n(Aminal)", fillcolor="#F1F3F4"]; H [label="Indole Product", fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B [label=" Condensation "]; B -> C [label=" Tautomerization "]; C -> D [label=" H+ "]; D -> E [label="[3][3]-Sigmatropic Shift "]; E -> F [label=" Rearomatization "]; F -> G [label=" Intramolecular\nCyclization "]; G -> H [label=" -NH3, -H+ "]; } Caption: Key steps of the Fischer indole synthesis mechanism.
Experimental Considerations: The Choice of Acid
The choice of acid catalyst is a critical parameter that can significantly influence the reaction's success and yield. Both Brønsted and Lewis acids are effective, and their selection often depends on the substrate's reactivity and the desired reaction temperature.[2][4]
-
Brønsted Acids such as HCl, H₂SO₄, polyphosphoric acid (PPA), and p-toluenesulfonic acid (p-TsOH) are commonly used. PPA is particularly effective as it can serve as both the catalyst and the solvent at high temperatures.
-
Lewis Acids like ZnCl₂, BF₃, and AlCl₃ are also widely employed.[2] They are thought to function by coordinating to the carbonyl group, facilitating hydrazone formation, and promoting the key rearrangement step. The choice between a Brønsted and a Lewis acid can sometimes influence the regioselectivity of the cyclization with unsymmetrical ketones.[4]
Causality in Catalyst Selection: The harshness of the acid and the reaction temperature are often correlated. Strongly electron-withdrawing groups on the arylhydrazine may require stronger acids and higher temperatures to overcome the decreased nucleophilicity of the nitrogen atoms. Conversely, sensitive functional groups may necessitate milder conditions, favoring catalysts like p-TsOH in a high-boiling solvent over neat PPA.
The Dawn of a New Era: Palladium-Catalyzed Indole Syntheses
The advent of palladium catalysis has revolutionized indole synthesis, providing milder and more functional-group-tolerant alternatives to the often harsh conditions of the Fischer indolization. These methods typically involve the construction of the indole core through C-C and C-N bond-forming cross-coupling reactions.
The Larock Indole Synthesis: A Powerful Heteroannulation
First reported by Richard C. Larock in 1991, this palladium-catalyzed heteroannulation of an o-haloaniline (typically o-iodoaniline) with a disubstituted alkyne has become a leading method for preparing 2,3-disubstituted indoles.[5]
The Larock synthesis proceeds via a well-defined catalytic cycle:
-
Oxidative Addition: A Pd(0) species undergoes oxidative addition to the o-haloaniline to form an arylpalladium(II) complex.
-
Alkyne Coordination and Insertion: The alkyne coordinates to the palladium center and subsequently undergoes a migratory insertion into the aryl-palladium bond. This step is often regioselective, with the larger alkyne substituent typically being placed adjacent to the aryl ring.
-
Intramolecular Amination: The aniline nitrogen displaces the halide on the palladium, forming a six-membered palladacycle.
-
Reductive Elimination: The cycle is completed by the reductive elimination of the indole product and regeneration of the Pd(0) catalyst.[5]
dot graph Larock_Mechanism { graph [rankdir="TB", splines=ortho, label="Larock Indole Synthesis Catalytic Cycle", labelloc=t, fontsize=16]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
Pd0 [label="Pd(0)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ArylPdII [label="Aryl-Pd(II)-X", fillcolor="#F1F3F4"]; AlkyneComplex [label="Alkyne Coordination", fillcolor="#F1F3F4"]; VinylPdII [label="Vinyl-Pd(II) Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Palladacycle [label="Six-membered\nPalladacycle", fillcolor="#F1F3F4"]; Indole [label="Indole Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; oHaloaniline [label="o-Haloaniline", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Alkyne [label="Alkyne", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Pd0 -> ArylPdII [label=" Oxidative\nAddition "]; ArylPdII -> AlkyneComplex [label=" Ligand\nExchange "]; AlkyneComplex -> VinylPdII [label=" Migratory\nInsertion "]; VinylPdII -> Palladacycle [label=" Intramolecular\nAmination "]; Palladacycle -> Pd0 [label=" Reductive\nElimination "];
oHaloaniline -> ArylPdII; Alkyne -> AlkyneComplex; Palladacycle -> Indole [style=dashed]; } Caption: Catalytic cycle of the Larock indole synthesis.
While the original Larock protocol was "ligand-less," subsequent developments have shown that the choice of phosphine ligand can significantly enhance the reaction's efficiency, particularly when using less reactive o-bromoanilines or o-chloroanilines.[5][6] Bulky, electron-rich phosphine ligands, such as P(t-Bu)₃, facilitate the oxidative addition step, which is often rate-limiting for these less reactive aryl halides.[6] The addition of a chloride source, like LiCl, is also common in the original protocol, believed to facilitate the reductive elimination step. However, more recent modifications have developed chloride-free conditions.[5]
The Hegedus Indole Synthesis: An Oxidative Cyclization
The Hegedus synthesis involves the palladium(II)-mediated oxidative cyclization of o-alkenyl anilines. This intramolecular reaction provides a direct route to 2-substituted indoles.
The key steps in the Hegedus synthesis are:
-
Coordination: The o-alkenyl aniline coordinates to a Pd(II) salt.
-
Intramolecular Aminopalladation: The aniline nitrogen attacks the coordinated alkene in an intramolecular fashion, forming a new C-N bond and an alkylpalladium(II) intermediate.
-
β-Hydride Elimination: A β-hydride elimination from the alkylpalladium species forms an indoline and a palladium-hydride species.
-
Oxidation: The resulting indoline is oxidized to the indole, and the active Pd(II) catalyst is regenerated from the palladium-hydride by an oxidant.
The Buchwald-Hartwig Approach: A Modern Twist on the Fischer Synthesis
The Buchwald-Hartwig amination has provided a powerful method for the formation of C-N bonds. In the context of indole synthesis, it has been ingeniously applied as a modern entry into the Fischer synthesis.[7][8] Instead of starting with an often unstable or commercially unavailable arylhydrazine, this method couples a more readily available aryl halide with benzophenone hydrazone. The resulting N-arylhydrazone can then be subjected to classical Fischer conditions.
This strategy is a two-stage process:
-
Buchwald-Hartwig Amination: An aryl bromide or iodide is coupled with benzophenone hydrazone using a palladium catalyst and a suitable phosphine ligand (e.g., BINAP or Xantphos) in the presence of a base.[8]
-
In Situ Hydrolysis and Fischer Cyclization: The resulting N-aryl benzophenone hydrazone is not isolated but is treated in the same pot with an enolizable ketone and a protic acid. The acid first hydrolyzes the benzophenone imine to reveal the free N-arylhydrazine, which then reacts with the added ketone to form the corresponding hydrazone, triggering the Fischer indolization cascade.[8]
dot graph Buchwald_Fischer_Workflow { graph [rankdir="LR", splines=ortho, label="Buchwald-Hartwig Entry to Fischer Synthesis", labelloc=t, fontsize=16]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
A [label="Aryl Halide +\nBenzophenone Hydrazone"]; B [label="Buchwald-Hartwig\nAmination\n(Pd-catalyzed)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="N-Aryl Benzophenone\nHydrazone", fillcolor="#F1F3F4"]; D [label="In Situ Hydrolysis\n+ Ketone Addition", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Fischer Indole\nSynthesis Cascade", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Indole Product", fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B; B -> C; C -> D; D -> E; E -> F; } Caption: Workflow for the Buchwald-Hartwig/Fischer indole synthesis.
Performance Comparison: A Data-Driven Analysis
The choice between the Fischer synthesis and a palladium-catalyzed route often comes down to a trade-off between starting material availability, reaction conditions, and functional group tolerance. The following table provides a comparative summary of these key performance indicators.
| Feature | Fischer Indole Synthesis | Palladium-Catalyzed Syntheses (Larock, Hegedus, Buchwald-Hartwig) |
| Starting Materials | Arylhydrazines, Aldehydes/Ketones | o-Haloanilines, Alkynes, Alkenes, Aryl Halides |
| Reaction Conditions | Often harsh: strong acids (PPA, H₂SO₄), high temperatures (>100 °C) | Generally mild: neutral or basic conditions, lower temperatures (60-120 °C) |
| Functional Group Tolerance | Limited: Sensitive to strong acids (e.g., some esters, Boc-groups) | Excellent: Tolerates a wide range of functional groups (esters, amides, nitriles, etc.)[6][9] |
| Substrate Scope | Very broad for ketones/aldehydes; some limitations for arylhydrazines | Broad and complementary; allows for different substitution patterns |
| Regioselectivity | Can be an issue with unsymmetrical ketones, leading to mixtures | Often highly regioselective, controlled by steric and electronic factors of the alkyne or directing groups[10] |
| Scalability | Proven for industrial scale-up[11] | Can be challenging due to cost of palladium and ligands, and need for catalyst removal[12] |
| Key Advantage | Low cost of starting materials, operational simplicity | Mild conditions, high functional group tolerance, access to complex structures |
| Key Disadvantage | Harsh conditions, limited functional group tolerance | Cost of catalyst and ligands, potential for metal contamination in the final product |
Experimental Protocols
To provide a practical context for this comparison, detailed experimental protocols for the synthesis of 2-phenylindole via the Fischer route and a representative Larock synthesis are provided below.
Protocol 1: Fischer Synthesis of 2-Phenylindole
This two-step procedure is adapted from a well-established method.
Step A: Formation of Acetophenone Phenylhydrazone
-
In a round-bottom flask, combine acetophenone (12.0 g, 0.1 mol) and phenylhydrazine (10.8 g, 0.1 mol).
-
Add glacial acetic acid (5 mL) to the mixture.
-
Heat the mixture on a steam bath for 15 minutes with occasional swirling.
-
Add 95% ethanol (30 mL) to the hot solution and allow the mixture to cool to room temperature.
-
Cool the flask in an ice bath to complete crystallization.
-
Collect the yellow crystals by vacuum filtration, wash with a small amount of cold ethanol, and air dry. The expected yield is 18-20 g (86-95%).
Step B: Cyclization to 2-Phenylindole
-
In a large beaker, thoroughly mix the acetophenone phenylhydrazone (10.5 g, 0.05 mol) with powdered anhydrous zinc chloride (50 g).
-
Immerse the beaker in an oil bath preheated to 170 °C and stir the mixture vigorously with a mechanical stirrer.
-
The mixture will melt and ammonia evolution will be observed. Maintain the temperature and stirring for 5-7 minutes.
-
Remove the beaker from the oil bath and allow it to cool slightly.
-
Carefully pour the hot, viscous mixture into a beaker containing 400 mL of water and 50 mL of concentrated hydrochloric acid.
-
Break up the resulting solid and heat the suspension to boiling to dissolve the zinc salts.
-
Cool the mixture and collect the crude 2-phenylindole by vacuum filtration.
-
Recrystallize the crude product from ethanol to obtain pure 2-phenylindole. The expected yield is 7-8 g (72-82%).
Protocol 2: Larock Synthesis of 1-Methyl-2-phenyl-3-propylindole
This protocol is a representative example of the Larock indole synthesis.
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (11.2 mg, 0.05 mmol, 5 mol%), triphenylphosphine (26.2 mg, 0.1 mmol, 10 mol%), and lithium chloride (84.8 mg, 2.0 mmol).
-
Evacuate the tube and backfill with argon.
-
Add N-methyl-2-iodoaniline (233 mg, 1.0 mmol), 1-phenyl-1-pentyne (159 mg, 1.1 mmol), and anhydrous N,N-dimethylformamide (DMF, 5 mL) via syringe.
-
Add potassium carbonate (276 mg, 2.0 mmol) to the reaction mixture.
-
Heat the mixture at 100 °C with stirring for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired indole.
Conclusion and Future Outlook
The choice between the Fischer indole synthesis and modern palladium-catalyzed methods is not a matter of one being definitively superior to the other, but rather a strategic decision based on the specific goals of the synthesis.
The Fischer indole synthesis remains an indispensable tool, particularly for large-scale syntheses where cost is a primary driver and the target molecule is robust enough to withstand the harsh acidic conditions. Its long history and extensive literature provide a solid foundation for its application.
Palladium-catalyzed methods , in contrast, offer unparalleled advantages in the context of complex molecule synthesis, where preserving sensitive functional groups is paramount. The mild reaction conditions and broad substrate scope of reactions like the Larock and Buchwald-Hartwig syntheses allow for late-stage indole formation, a highly desirable feature in drug discovery and development. While the cost of palladium and specialized ligands, along with concerns about metal contamination, can be barriers to large-scale industrial application, ongoing research into more active and robust catalysts, including those based on more abundant first-row transition metals like nickel, promises to mitigate these challenges.[12]
For the modern research scientist, a thorough understanding of both the classical and modern approaches to indole synthesis is essential. The ability to critically evaluate the trade-offs between cost, efficiency, and functional group tolerance will ultimately enable the most elegant and effective route to these vital heterocyclic compounds.
References
- Buchwald, S. L., et al. (1998). A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis. Journal of the American Chemical Society, 120(26), 6621–6622.
- Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689–6690.
- Hegedus, L. S., Allen, G. F., & Waterman, E. L. (1976). Palladium assisted intramolecular amination of olefins. A new synthesis of indoles. Journal of the American Chemical Society, 98(9), 2674–2676.
- Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911.
- Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873–2920.
- Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.
- Robinson, B. (1982). The Fischer Indole Synthesis. John Wiley & Sons.
- Yang, X., Zhang, X., & Yin, D. (2018). An eco-friendly industrial Fischer indole cyclization process. Organic Process Research & Development, 22(8), 1115-1118.
- Taber, D. F., & Tirunahari, P. K. (2011).
- Li, B., & Dixneuf, P. H. (2013). Indole synthesis. Chemical Society Reviews, 42(13), 5744-5767.
- Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998). A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Journal of the American Chemical Society, 120(26), 6621-6622.
- Dong, G., & Chen, P. (2021).
- Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54066-54095.
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Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved from [Link]
- Ackermann, L., & Vicente, R. (2008). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. Organic Letters, 10(20), 4577-4580.
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Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
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Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
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YouTube. (2018, December 18). Methods of indole synthesis: Part II, Bartoli indole synthesis, Gassman indole synthesis, Larock indole synthesis, Benzyne in indole synthesis. Retrieved from [Link]
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Semantic Scholar. (n.d.). Indole Moiety in Organic Synthesis: A Comprehensive Review of Methods and Mechanisms. Retrieved from [Link]
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Doyle Group. (n.d.). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Retrieved from [Link]
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ResearchGate. (2024, August 8). (PDF) Synthesis of Indoles through Larock Annulation: Recent Advances. Retrieved from [Link]
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National Institutes of Health. (n.d.). Enantiospecific Total Synthesis of the Hapalindoles, Fischerindoles, and Welwitindolinones via a Redox Economic Approach. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis of 2-BMIDA Indoles via Heteroannulation: Applications in Drug Scaffold and Natural Product Synthesis. Retrieved from [Link]
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Semantic Scholar. (1981). (Open Access) The Fischer indole synthesis. Retrieved from [Link]
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PubMed. (n.d.). Regioselectivity of Larock indole synthesis using functionalized alkynes. Retrieved from [Link]
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Safety Operating Guide
Safeguarding Your Laboratory: A Comprehensive Guide to the Proper Disposal of (2,6-Dichlorophenyl)hydrazine
For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. (2,6-Dichlorophenyl)hydrazine and its salts are valuable reagents in chemical synthesis, yet their handling and disposal demand a meticulous and informed approach. This guide provides an in-depth, procedural framework for the proper disposal of this compound, ensuring the safety of your personnel and compliance with regulatory standards. Our commitment is to empower you with the knowledge to manage this chemical confidently and responsibly, reinforcing a culture of safety that extends beyond the discovery process.
Understanding the Hazard Profile of this compound
This compound hydrochloride is classified as a toxic solid that is harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4] It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][3][4] Like other hydrazine derivatives, it is a strong reducing agent and can react violently with oxidizing agents.[5][6] Understanding these intrinsic hazards is the foundation for establishing safe handling and disposal protocols.
Core Hazards at a Glance:
| Hazard Classification | Description | Primary Routes of Exposure |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[1][2][3][4] | Oral, Dermal, Inhalation |
| Irritant | Causes serious eye and skin irritation.[1][3][4] May cause respiratory irritation.[3][4] | Dermal, Ocular, Inhalation |
| Reactivity | Strong reducing agent; reacts violently with oxidants.[5][6] | Chemical Incompatibility |
| Flammability | Fine dust dispersed in air may ignite.[1][3] | Dust Explosion |
This table summarizes the primary hazards associated with this compound hydrochloride, informing the necessary safety precautions.
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound is not merely a suggestion but a critical component of laboratory safety and regulatory compliance. The following workflow provides a systematic approach, from initial preparation to final waste containment.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound in any capacity, including for disposal, equipping yourself with the appropriate PPE is non-negotiable.
-
Eye Protection: Chemical safety goggles are mandatory.[1] In situations with a high risk of splashing, a face shield should also be worn.[7]
-
Hand Protection: Wear chemical-resistant gloves, such as butyl or nitrile rubber.[8] Always inspect gloves for any signs of degradation before use.[1][3]
-
Body Protection: A lab coat is essential.[7] For larger quantities or in the event of a spill, a chemical-resistant slicker suit and boots are recommended.[9]
-
Respiratory Protection: All handling of this compound should be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[7] For emergencies or significant spills where airborne concentrations may exceed exposure limits, a NIOSH-approved full-face positive-pressure supplied-air respirator or self-contained breathing apparatus (SCBA) is required.[9] Cartridge respirators are not suitable for hydrazine compounds.[5]
Chemical Neutralization: The Core of Safe Disposal
The primary method for rendering hydrazine compounds less hazardous before disposal is through chemical neutralization (oxidation). This process should be carried out with caution in a chemical fume hood.
Important Note: All neutralization procedures must be performed on dilute solutions (5% or less) to control the reaction rate and prevent excessive heat generation or violent reactions.[5][9]
Recommended Neutralizing Agents:
-
Sodium Hypochlorite (Bleach): An aqueous solution of sodium hypochlorite can be used for destruction.[9] A slight excess should be added to ensure complete neutralization.[9]
-
Calcium Hypochlorite: A 5% aqueous solution of calcium hypochlorite is also an effective neutralizing agent.[9]
-
Hydrogen Peroxide: Two moles of hydrogen peroxide are required for every mole of hydrazine. A slight excess is recommended. The reaction can be catalyzed by the addition of a trace amount of copper sulfate.[9]
Step-by-Step Neutralization Protocol:
-
Dilution: Carefully dilute the this compound waste with water to a concentration of 5% or less in a suitable container.
-
Neutralization: Slowly add an equal volume of a 5% sodium or calcium hypochlorite solution, or a slight excess of hydrogen peroxide solution, to the diluted hydrazine waste with constant stirring.[9]
-
Verification: After the addition is complete, test the solution to ensure complete neutralization. This can be done by checking for the absence of residual hydrazine using a standard boiler water test kit with p-dimethylaminobenzaldehyde reagent, or by testing for the presence of residual chlorine if a hypochlorite solution was used.[5]
-
pH Adjustment: Test the pH of the neutralized solution. If necessary, adjust to a neutral pH (between 6 and 8) before proceeding to the next step.
Waste Containment and Labeling
Once neutralized, the solution must be properly contained and labeled for disposal as hazardous waste.
-
Container Selection: Transfer the neutralized solution to a robust, leak-proof container that is compatible with the chemical nature of the waste.
-
Labeling: The container must be clearly labeled as "HAZARDOUS WASTE" and include the name of the chemical constituents (e.g., "Neutralized this compound solution").[7] The label should also indicate the hazards of the original substance (e.g., "Toxic").[7]
Final Disposal
The final step is to arrange for the disposal of the hazardous waste through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[7] Never dispose of this compound or its neutralized waste down the drain.[1][8] You must consult and adhere to all federal, state, and local regulations regarding hazardous waste disposal.[5][9]
Emergency Procedures: Spill and Exposure Management
In the event of a spill or personal exposure, immediate and correct action is crucial.
Spill Response
-
Small Spills: For minor spills within a chemical fume hood, you may be able to clean it up if you are properly trained and equipped. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Large Spills: In the case of a large spill, immediately evacuate the area and alert your institution's emergency response team and EHS office.[7] Do not attempt to clean up a large spill yourself.[7]
Personal Exposure
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove all contaminated clothing.[1][3] Seek immediate medical attention.[1][3]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, also under the eyelids.[1][3] Seek immediate medical attention.[1][3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration.[1] Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][4]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
A flowchart outlining the key decision points and steps for the safe disposal of this compound.
References
- Performance Chemicals Hydrazine - Arxada.
- Safety and Handling of Hydrazine - DTIC.
- SAFETY D
- Hydrazine - Incident management - GOV.UK.
- 2,6-Dichlorophenylhydrazine Hydrochloride | 50709-36-9 | TCI AMERICA.
- 2,6-Dichlorophenylhydrazine hydrochloride - SAFETY D
- SAFETY D
- Hydrazine Standard Operating Procedure Templ
- 2,6-Dichlorophenylhydrazine Hydrochloride 50709-36-9 - TCI Chemicals.
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- SAFETY D
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A Senior Application Scientist's Guide to the Safe Handling of (2,6-Dichlorophenyl)hydrazine
Introduction: (2,6-Dichlorophenyl)hydrazine and its salts are critical reagents in synthetic chemistry, often serving as precursors in the development of pharmaceuticals and other complex organic molecules. However, its utility is matched by a significant hazard profile that demands a rigorous and informed approach to laboratory safety. This guide moves beyond a simple checklist of precautions. It provides a comprehensive operational framework grounded in the principles of risk assessment and the hierarchy of controls. As your partner in laboratory safety, our goal is to empower you, the researcher, with the knowledge to handle this chemical not just safely, but with scientific intentionality.
Hazard Profile: Understanding the Intrinsic Risks
A foundational understanding of a chemical's specific hazards is the bedrock of any safety protocol. This compound, typically supplied as a hydrochloride salt, is a solid powder that presents acute health risks through multiple exposure routes.[1] Its hazard profile is compounded by the general toxicological concerns associated with the hydrazine class of compounds, which can affect organs such as the liver, kidneys, and nervous system.[2][3][4]
Table 1: GHS Hazard Classification for this compound Hydrochloride
| Hazard Class | Hazard Statement | GHS Pictogram |
|---|---|---|
| Acute Toxicity, Oral (Category 3/4) | H301/H302: Toxic or harmful if swallowed.[5][6] | ☠️ |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin.[5][6] | ❗️ |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled.[5][6] | ❗️ |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation.[5][7] | ❗️ |
| Serious Eye Damage/Irritation (Category 2) | H319: Causes serious eye irritation.[5][7] | ❗️ |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335: May cause respiratory irritation.[5][7] | ❗️ |
| Physical Hazard | May form combustible dust concentrations in air.[7][8] | None |
The primary danger lies in its classification as acutely toxic. This means that even small quantities can cause significant harm if ingested, inhaled, or absorbed through the skin.[5][6] The added risk of forming an explosible dust-air mixture dictates that handling procedures must be designed to minimize dust generation.[7][8]
The Hierarchy of Controls: A Multi-Layered Defense Strategy
Personal Protective Equipment (PPE) is essential, but it is the last line of defense. A robust safety plan always prioritizes engineering and administrative controls to minimize potential exposure at the source.
Caption: The Hierarchy of Controls prioritizes safer systems over reliance on individual actions.
A. Engineering Controls (The First Priority): Due to the significant inhalation hazard, all handling of this compound powder must occur within a certified chemical fume hood or a glove box.[3][9] This is non-negotiable. These systems contain airborne particles at the source, preventing them from entering the operator's breathing zone. Ensure adequate ventilation in the lab to prevent any potential accumulation of vapors or dust.[7]
B. Administrative Controls (Safe Work Practices):
-
Designated Areas: All work with this compound should be restricted to a designated area of the lab, clearly marked with hazard signage.
-
Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for all tasks involving this chemical.
-
Training: Ensure all personnel are trained on the specific hazards, handling protocols, and emergency procedures outlined in the Safety Data Sheet (SDS) and this guide.[10]
-
Hygiene: Prohibit eating, drinking, and smoking in the laboratory.[6][8] Wash hands thoroughly with soap and water immediately after handling the material.[6][11]
Personal Protective Equipment (PPE): Your Essential Barrier
When engineering and administrative controls are in place, PPE provides the necessary final barrier against residual exposure. The selection of PPE must be deliberate and matched to the task.
Caption: A risk-based workflow for selecting appropriate PPE for the task at hand.
Table 2: Task-Based PPE Requirements
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
|---|---|---|---|---|
| Weighing/Transferring Solid | Chemical safety goggles (EN 166 compliant)[7] | Nitrile or neoprene gloves (double-gloving recommended)[3] | Flame-resistant lab coat[3] | Not required if performed in a certified fume hood. |
| Preparing Solutions | Chemical safety goggles and face shield[3][9] | Nitrile or neoprene gloves[3] | Flame-resistant lab coat and chemical-resistant apron[9] | Not required if performed in a certified fume hood. |
| Large Spill Cleanup (>10g) | Full-face respirator with P100/ABEK cartridges[3] | Heavy-duty gloves (e.g., Butyl rubber) over nitrile gloves | Chemical-resistant suit or apron over lab coat | Mandatory: Full-face respirator with appropriate cartridges.[3] |
-
Eye and Face Protection: At a minimum, ANSI Z87.1-compliant (or equivalent, e.g., EN 166) chemical splash goggles are mandatory.[7][9] Given the severe irritation potential, a full-face shield should be worn over the goggles during any procedure with a splash hazard, such as transferring solutions.[3]
-
Hand Protection: Nitrile or neoprene gloves are recommended for splash protection.[3] However, no glove material is impervious indefinitely. Always consult the glove manufacturer's chemical resistance guide for breakthrough times specific to chlorinated aromatic compounds and hydrazines.[3] Inspect gloves for any signs of degradation before use and change them immediately if contamination is suspected.
-
Body Protection: Wear a flame-resistant lab coat, fully buttoned, with full-length pants and closed-toe shoes.[3] For tasks with a higher splash potential, a chemical-resistant apron should be worn over the lab coat.[9]
-
Respiratory Protection: The use of a respirator should be a last resort, reserved for emergencies like a large spill or a failure of engineering controls.[2][3] If required, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) cartridges provides protection against organic vapors and particulates.[3] All personnel required to wear respirators must be medically cleared, trained, and fit-tested as per OSHA regulations.[3]
Operational Protocol: A Step-by-Step Guide
Caption: A systematic workflow for handling this compound from start to finish.
-
Preparation: Before retrieving the chemical, verify that the fume hood is operational. Don all required PPE as determined by your risk assessment. Ensure a chemical spill kit is readily accessible.
-
Handling the Solid: When weighing, use smooth, deliberate motions to avoid creating dust clouds.[7] Use a spatula to carefully transfer the powder. Close the primary container immediately after dispensing.
-
Post-Handling: After use, decontaminate the work area. Wipe down the spatula and any surfaces with an appropriate solvent. All contaminated disposable materials (e.g., weigh boats, gloves, paper towels) must be treated as hazardous waste.
-
Storage: Store the chemical in a tightly closed container in a dry, well-ventilated, and secured area, away from incompatible materials like strong oxidizing agents.
Emergency and Disposal Procedures
In Case of Exposure or Spill: Immediate and correct action is critical.
| Emergency Situation | Immediate Response Protocol |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[2][12] |
| Eye Contact | Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][12] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[7][8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][12] |
| Small Spill (<10g) | Wearing full PPE (including respirator if necessary), cover the spill with an inert absorbent material. Carefully sweep up, avoiding dust generation, and place into a labeled, sealed container for hazardous waste disposal.[7][11] |
| Large Spill | Evacuate the immediate area and alert others. Contact your institution's emergency response team (e.g., EHS). Do not attempt to clean up a large spill without specialized training and equipment.[9] |
Waste Disposal: All waste contaminated with this compound, including empty containers, excess material, and cleanup debris, must be disposed of as hazardous chemical waste.[6][11][13] Do not empty into drains.[8] Collect waste in a clearly labeled, sealed container and follow all local, state, and federal regulations for hazardous waste disposal.[8]
References
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- Hydrazine - Risk Management and Safety, University of Wisconsin-Madison. [URL: https://ehs.wisc.edu/wp-content/uploads/sites/25/2017/01/Hydrazine.pdf]
- Hydrazine Toxicology - StatPearls - NCBI Bookshelf - NIH. [URL: https://www.ncbi.nlm.nih.gov/books/NBK557822/]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
